molecular formula C27H46O2 B127956 25-Hydroxycholesterol CAS No. 2140-46-7

25-Hydroxycholesterol

货号: B127956
CAS 编号: 2140-46-7
分子量: 402.7 g/mol
InChI 键: INBGSXNNRGWLJU-ZHHJOTBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

25-Hydroxycholesterol (25-HC) is an endogenous oxysterol that serves as a critical regulator of cholesterol metabolism and a versatile signaling molecule in numerous physiological and pathological processes. It is produced enzymatically by the interferon-stimulated gene cholesterol-25-hydroxylase (CH25H) and plays a key role in the innate immune response . In neuroscience research, 25-HC is a valuable tool for studying neuroinflammation. It has been shown to modulate microglial function, impairing surveillance and phagocytic capacity, which can exacerbate pathology in models of Alzheimer's disease . Furthermore, 25-HC mediates the disruptive effects of pro-inflammatory stimulation on hippocampal synaptic plasticity and learning, mechanisms involving the NLRP3 inflammasome . Its role in inducing intrinsic apoptosis via the mitochondrial pathway in human neuroblastoma cells also highlights its relevance in cancer research . In immunology and virology, 25-HC exhibits broad-spectrum antiviral activity by disrupting viral entry and replication, partly through modulating cholesterol metabolism and lipid raft formation . Its context-dependent immunomodulatory functions, which can be either pro- or anti-inflammatory, are of significant interest for studying inflammatory bowel disease (IBD) and other immune-mediated conditions . Clinical and translational studies suggest 25-HC may be a biomarker for inflammatory conditions, as levels are significantly elevated in patients with vestibular neuritis . Research also explores its potential therapeutic role in enhancing haematoma clearance after intracerebral haemorrhage . This product is provided for research purposes only, specifically for investigating lipid signaling, immune regulation, neuroinflammation, and cellular apoptosis. This compound is for research use by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. CAS Number : 2140-46-7 Chemical Formula : C27H46O2 IUPAC Name : (1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-ZHHJOTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044023
Record name 25-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-46-7
Record name 25-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-Hydroxycholesterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 25-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25-Hydroxycholesterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767JTD2N31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

25-Hydroxycholesterol biosynthesis and metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 25-Hydroxycholesterol: Biosynthesis, Metabolism, and Core Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (25-HC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that has emerged from being considered a simple metabolic intermediate to a potent signaling molecule with pleiotropic effects.[1][2] It plays critical roles in the regulation of lipid metabolism, inflammation, and innate and adaptive immunity.[3][4] Notably, its broad-spectrum antiviral activity has garnered significant attention, positioning it as a key component of the host's intrinsic defense against a wide range of enveloped viruses.[1][5] This guide provides a comprehensive technical overview of the biosynthesis and metabolic fate of 25-HC, its regulatory functions, and the experimental methodologies used for its study.

Biosynthesis of this compound

The generation of 25-HC can occur through both enzymatic and non-enzymatic pathways, although the enzymatic route is the primary source under physiological conditions.[2][3]

Enzymatic Synthesis

The principal enzyme responsible for the synthesis of 25-HC is Cholesterol 25-hydroxylase (CH25H) .[3]

  • CH25H: This enzyme is an endoplasmic reticulum (ER)-resident, multi-pass membrane protein.[2][6] It belongs to a family of enzymes that utilize a di-iron cofactor to catalyze the hydroxylation of cholesterol at the 25th carbon position, using molecular oxygen and NADPH as a cofactor.[3][7] The expression of the CH25H gene is typically low in most tissues but is strongly induced by interferons (as an interferon-stimulated gene, ISG) and Toll-like receptor (TLR) agonists, particularly in immune cells like macrophages and dendritic cells.[3][4][6]

While CH25H is the main producer, other cytochrome P450 (CYP) enzymes can also synthesize 25-HC, albeit often as a minor product:[3][8]

  • CYP27A1 (Sterol 27-hydroxylase): Primarily produces 27-hydroxycholesterol but can also generate 25-HC.

  • CYP46A1 (Cholesterol 24-hydroxylase): Brain-specific enzyme that can form small amounts of 25-HC.

  • CYP3A4: An important drug-metabolizing enzyme that can also synthesize 25-HC.[8]

Non-Enzymatic Synthesis

25-HC can be formed non-enzymatically through the action of reactive oxygen species (ROS) on cholesterol, particularly in the presence of mitochondria.[2][6] However, this pathway is considered less significant than enzymatic production under normal physiological conditions.[6]

G cluster_synthesis 25-HC Biosynthesis cluster_enzymes Enzymatic Pathways Cholesterol Cholesterol ROS Reactive Oxygen Species (ROS) Cholesterol->ROS Non-Enzymatic CH25H CH25H (Primary) Cholesterol->CH25H O2, NADPH CYP27A1 CYP27A1 Cholesterol->CYP27A1 (minor) CYP46A1 CYP46A1 Cholesterol->CYP46A1 (minor) CYP3A4 CYP3A4 Cholesterol->CYP3A4 (minor) HC25 This compound (25-HC) ROS->HC25 CH25H->HC25 CYP27A1->HC25 CYP46A1->HC25 CYP3A4->HC25

Fig 1. Biosynthesis pathways of this compound (25-HC).

Metabolic Pathways of this compound

Once synthesized, 25-HC can be further metabolized into other bioactive molecules or sulfated for excretion.

  • Conversion to 7α,25-Dihydroxycholesterol (7α,25-DHC): The enzyme CYP7B1 (Oxysterol 7α-hydroxylase) , located in the ER, hydroxylates 25-HC at the 7α position to produce 7α,25-DHC.[3][9] This metabolite is a high-affinity ligand for the G protein-coupled receptor GPR183 (also known as EBI2), which plays a crucial role in directing the migration of immune cells.[10]

  • Sulfation: 25-HC can be sulfated by the enzyme SULT2B1b (Sulfotransferase family 2B member 1b) to form This compound-3-sulfate (25-HC3S) . This modification increases its water solubility and is generally considered a pathway for detoxification and excretion. However, 25-HC3S itself has been shown to have biological activity, including the regulation of lipid metabolism.[3]

G cluster_metabolism 25-HC Metabolism HC25 This compound (25-HC) CYP7B1 CYP7B1 HC25->CYP7B1 SULT2B1b SULT2B1b HC25->SULT2B1b DHC 7α,25-Dihydroxycholesterol (7α,25-DHC) CYP7B1->DHC HC3S This compound-3-Sulfate (25-HC3S) SULT2B1b->HC3S GPR183 Activates GPR183 (Immune Cell Migration) DHC->GPR183

Fig 2. Primary metabolic pathways of this compound (25-HC).

Physiological Roles and Signaling Pathways

25-HC exerts its biological effects primarily through the modulation of key transcription factors and signaling pathways involved in cholesterol homeostasis and immune responses.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of intracellular cholesterol levels through two main mechanisms:

  • Inhibition of SREBP-2 Processing: 25-HC prevents the translocation of the SCAP/SREBP-2 complex from the ER to the Golgi.[3][6] It does this by promoting the binding of SCAP to the INSIG retention proteins in the ER. This blockade prevents the proteolytic cleavage and activation of SREBP-2, a master transcription factor for genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR).[3] The net effect is a powerful suppression of de novo cholesterol synthesis and uptake.

  • Activation of Liver X Receptors (LXRs): 25-HC is an agonist for LXRs, which are nuclear receptors that act as cellular cholesterol sensors.[6] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoters of target genes. This leads to the upregulation of genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1.[6] Interestingly, LXR activation can also create a positive feedback loop by inducing the expression of CH25H.[6]

G cluster_main 25-HC Regulation of Cholesterol Homeostasis cluster_srebp SREBP-2 Pathway (Inhibition) cluster_lxr LXR Pathway (Activation) HC25 25-HC INSIG INSIG HC25->INSIG promotes binding LXR LXR/RXR HC25->LXR activates SCAP SCAP/SREBP-2 Complex Golgi Golgi SCAP->Golgi Translocation INSIG->SCAP retains in ER S1P S1P/S2P Proteases Golgi->S1P nSREBP2 Nuclear SREBP-2 S1P->nSREBP2 Cleavage HMGCR HMGCR, LDLR Gene Expression nSREBP2->HMGCR CholSyn Cholesterol Synthesis & Uptake nSREBP2->CholSyn HMGCR->CholSyn HMGCR->CholSyn LXRE LXRE LXR->LXRE ABCA1 ABCA1, ABCG1 Gene Expression LXRE->ABCA1 CH25H_gene CH25H Gene Expression LXRE->CH25H_gene (feedback) CholEfflux Cholesterol Efflux ABCA1->CholEfflux ABCA1->CholEfflux CH25H_gene->HC25 G cluster_workflow Workflow: 25-HC Quantification by LC-MS/MS Start 1. Sample Collection (Plasma, Cells, Tissue) Spike 2. Spike with Internal Standard (e.g., 25-HC-d6) Start->Spike Extract 3. Lipid Extraction (e.g., Hexane/Isopropanol) Spike->Extract Saponify 4. Saponification (optional) (Hydrolyzes cholesteryl esters) Extract->Saponify Derivatize 5. Derivatization (optional) (Improves ionization) Saponify->Derivatize LC 6. UPLC/HPLC Separation (e.g., C18 column) Derivatize->LC MS 7. Tandem Mass Spectrometry (APCI/ESI+, MRM mode) LC->MS Quant 8. Quantification (vs. Standard Curve) MS->Quant

References

The Pivotal Role of 25-Hydroxycholesterol in Innate and Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule and effector in the intricate interplay between lipid metabolism and the immune system. Produced by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, 25-HC acts as a potent modulator of both innate and adaptive immune responses.[1][2][3] Its functions are multifaceted, ranging from broad-spectrum antiviral activity to the fine-tuning of inflammatory responses and the orchestration of immune cell trafficking. This technical guide provides an in-depth exploration of the mechanisms of action of 25-HC, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Biosynthesis of this compound

25-HC is synthesized from cholesterol through a hydroxylation reaction at the 25th carbon position, a process primarily catalyzed by the endoplasmic reticulum-resident enzyme Cholesterol 25-hydroxylase (CH25H).[2][4] The expression of the CH25H gene is potently induced by interferons (IFNs) and other pro-inflammatory stimuli, such as ligands for Toll-like receptors (TLRs), positioning 25-HC as a key downstream effector of these crucial immune signaling pathways.[1][5][6] While CH25H is the primary enzymatic source, 25-HC can also be generated through non-enzymatic pathways involving reactive oxygen species (ROS).[2]

Role in Innate Immunity

25-HC exerts a profound influence on the innate immune system through several distinct mechanisms, demonstrating both direct antimicrobial effects and modulation of host inflammatory responses.

Antiviral and Antibacterial Activity

25-HC possesses broad-spectrum antiviral activity against a wide range of enveloped viruses, including influenza virus, human immunodeficiency virus (HIV), Ebola virus, and Zika virus.[4][7] Its primary antiviral mechanism involves altering the properties of cellular membranes, thereby inhibiting viral entry and fusion.[5][8] By inserting into the lipid bilayer, 25-HC can increase membrane rigidity and disrupt the formation of lipid rafts, which are often exploited by viruses for entry and budding.[7][9] Additionally, 25-HC can suppress the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor for cholesterol biosynthesis, further impacting membrane composition and viral replication.[7] Beyond its antiviral effects, 25-HC has also been shown to exhibit antibacterial properties.[2]

Modulation of Inflammatory Signaling

The role of 25-HC in inflammation is complex and context-dependent, with reports of both pro- and anti-inflammatory activities.[10]

  • Anti-inflammatory Effects: 25-HC can suppress the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by inhibiting the transcription of the IL1B gene and by repressing the activation of inflammasomes, particularly the AIM2 and NLRP3 inflammasomes.[10][11][12] This anti-inflammatory activity is partly mediated by its inhibition of SREBP2 processing.[12] Furthermore, 25-HC can activate Liver X Receptors (LXRs), which are nuclear receptors that play a key role in cholesterol homeostasis and the suppression of inflammatory responses.[2][13]

  • Pro-inflammatory Effects: In other contexts, 25-HC can act as an amplifier of inflammatory signaling.[14] It can enhance the production of pro-inflammatory cytokines such as IL-6 and IL-8 in response to TLR stimulation, in part by mediating the recruitment of the AP-1 transcription factor to the promoters of inflammatory genes.[1][5]

Role in Adaptive Immunity

25-HC and its downstream metabolite, 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in bridging innate and adaptive immunity, primarily by directing the migration and positioning of immune cells.

Regulation of Immune Cell Trafficking

7α,25-OHC, which is synthesized from 25-HC by the enzyme CYP7B1, is a potent and specific ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183.[13][15] EBI2 is expressed on various immune cells, including B cells, T cells, and dendritic cells (DCs), and its activation by 7α,25-OHC is critical for their proper localization within secondary lymphoid organs.[13][15] This directed migration is essential for facilitating interactions between different immune cell types and for the generation of effective adaptive immune responses, such as antibody production by B cells.[16]

Modulation of B and T Cell Responses

By influencing the positioning of B cells within lymphoid follicles, the 25-HC/7α,25-OHC/EBI2 axis is critical for the formation of germinal centers, where B cells undergo affinity maturation and class switching.[16] Additionally, 25-HC has been shown to directly suppress the production of IgA by B cells.[5][16] 25-HC can also influence T cell differentiation, with some studies suggesting it can inhibit the development of Th17 cells.[13]

Signaling Pathways

The diverse biological effects of 25-HC are mediated through its interaction with several key signaling pathways that regulate lipid metabolism and inflammation.

Inhibition of SREBP Processing

One of the most well-characterized functions of 25-HC is its ability to inhibit the proteolytic processing and activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2.[17][18] SREBPs are master transcriptional regulators of cholesterol and fatty acid biosynthesis. 25-HC promotes the binding of the SREBP escort protein, SCAP, to the ER-resident proteins INSIG-1 and INSIG-2.[17][19] This interaction retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi apparatus where it would normally be cleaved to its active, nuclear form.[19][20] By inhibiting SREBP2 activation, 25-HC reduces the expression of genes involved in cholesterol synthesis, thereby lowering cellular cholesterol levels.[18]

SREBP_Inhibition_by_25HC cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus 25-HC 25-HC INSIG INSIG 25-HC->INSIG Binds SCAP_SREBP2 SCAP-SREBP2 Complex INSIG->SCAP_SREBP2 Retains in ER SCAP SCAP SCAP->SCAP_SREBP2 SREBP2_precursor SREBP2 (precursor) SREBP2_precursor->SCAP_SREBP2 S1P S1P SCAP_SREBP2->S1P Transport Blocked CH25H CH25H CH25H->25-HC Cholesterol Cholesterol Cholesterol->CH25H S2P S2P S1P->S2P SREBP2_active SREBP2 (active) S2P->SREBP2_active Cleavage Proteolytic Cleavage SRE Sterol Response Element (SRE) SREBP2_active->SRE Binds Target_Genes Cholesterol Biosynthesis Genes SRE->Target_Genes Activates Transcription

Caption: Inhibition of SREBP2 processing by this compound.

Activation of Liver X Receptors (LXRs)

25-HC is an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[2][21] Upon binding 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[22] This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby promoting the removal of excess cholesterol from cells.[2][23] LXR activation also has anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[10]

LXR_Activation_by_25HC cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 25-HC 25-HC LXR LXR 25-HC->LXR Binds LXR_RXR_25HC 25-HC-LXR-RXR Complex LXR->LXR_RXR_25HC RXR RXR RXR->LXR_RXR_25HC LXRE LXR Response Element (LXRE) LXR_RXR_25HC->LXRE Binds Target_Genes ABCA1, ABCG1, Anti-inflammatory Genes LXRE->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription

Caption: Activation of Liver X Receptor (LXR) signaling by this compound.

Quantitative Data

The following tables summarize key quantitative data on the effects of 25-HC from various studies.

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 (µM)Reference
Vesicular Stomatitis Virus (VSV)HEK293TGFP expression (FACS)~1[2]
Murine Norovirus (MNV)RAW264.7Viral growth curve~2.8[11]
SARS-CoV-2Calu-3Viral RNA (qPCR)0.363 - 0.382[10]
Human Immunodeficiency Virus (HIV)--nM - low µM[7]
Herpes Simplex Virus-1 (HSV-1)--nM - low µM[7]
Ebola Virus (EBOV)--nM - low µM[7]

Table 2: Effects of this compound on Cytokine and Gene Expression

Treatment/ConditionCell Type/ModelTarget Gene/ProteinEffectFold Change/ConcentrationReference
LPS (10 ng/ml) for 2hMouse MacrophagesCh25h mRNAUpregulation35-fold[24]
LPS treatmentMouse Macrophages25-HCIncrease6- to 7-fold[24]
25-HC (2.5 µM)HepG2 cellsHMG-CoA reductase mRNADownregulation3-fold[25]
25-HC (5 µM) + Poly(I:C)Human Bronchial Epithelial CellsIL-8 releasePotentiationSignificant increase[26]
25-HC (5 µM) + Poly(I:C)Human Bronchial Epithelial CellsIL-6 releasePotentiationSignificant increase[26]
25-HC treatment of Ch25h-/- macrophagesMouse MacrophagesIl1b mRNASuppressionRestored to wild-type levels[27]
PDCoV infection + 25-HCIPEC-J2 cellsSREBF2 mRNADownregulationSignificant decrease[9]
PDCoV infection + 25-HCIPEC-J2 cellsABCA1 mRNAUpregulationSignificant increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 25-HC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the quantification of 25-HC in cell culture supernatants or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal standard (e.g., this compound-d7)

  • Hexane:isopropanol (3:2, v/v)

  • 1 N KOH

  • Methyl tert-butyl ether

  • 80% Methanol

  • C18 reversed-phase column

  • LC-MS/MS system

Procedure:

  • To 100 µL of sample (plasma, serum, or cell supernatant), add the internal standard.

  • Perform a liquid-liquid extraction with 1 mL of hexane:isopropanol (3:2, v/v).

  • For total 25-HC (free and esterified), hydrolyze the sample with 1 N KOH at 90°C for 2 hours.

  • Extract the hydrolyzed sample with methyl tert-butyl ether.

  • Evaporate the organic phase to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the sample residue in 100 µL of 80% methanol.

  • Inject an aliquot onto the LC-MS/MS system.

  • Separate 25-HC using a C18 reversed-phase column with a suitable gradient of water and acetonitrile/methanol containing 0.1% formic acid.

  • Detect and quantify 25-HC using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.

  • Generate a standard curve with known concentrations of 25-HC to calculate the concentration in the samples.[13][28]

LCMS_Workflow start Start: Biological Sample step1 Add Internal Standard (25-HC-d7) start->step1 step2 Liquid-Liquid Extraction (Hexane:Isopropanol) step1->step2 step3 Hydrolysis (optional, for total 25-HC) step2->step3 step4 Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end End: Quantified 25-HC Concentration step6->end

Caption: Workflow for this compound quantification by LC-MS/MS.

In Vitro Viral Infection Assay

This protocol outlines a general procedure to assess the antiviral activity of 25-HC against a given virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, reporter virus expression)

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 25-HC or vehicle control for a specified period (e.g., 8-12 hours).

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the infection period, remove the viral inoculum and add fresh medium containing the same concentrations of 25-HC or vehicle.

  • Incubate the plates for a duration appropriate for the viral replication cycle.

  • At the end of the incubation, quantify viral replication using a suitable method:

    • Plaque Assay: Collect the supernatant, perform serial dilutions, and infect a fresh monolayer of host cells to count plaque-forming units (PFU).

    • qPCR: Isolate total RNA or DNA from the cells and quantify viral genomes using specific primers and probes.

    • Reporter Virus: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.

  • Calculate the IC50 value of 25-HC, which is the concentration that inhibits viral replication by 50%.[2][8]

Western Blot for SREBP-2 Cleavage

This protocol describes the detection of SREBP-2 precursor and its cleaved, active nuclear form by Western blotting.

Materials:

  • Cell line (e.g., HepG2)

  • This compound

  • Nuclear and cytoplasmic extraction buffers

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SREBP-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells and treat with 25-HC or vehicle for the desired time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration of both fractions.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C. This antibody should recognize both the precursor and the cleaved form.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using an imaging system. The precursor form will be at a higher molecular weight in the cytoplasmic/membrane fraction, while the cleaved, active form will be at a lower molecular weight in the nuclear fraction.[22][29]

NLRP3 Inflammasome Activation Assay

This protocol details a two-signal method for inducing and measuring NLRP3 inflammasome activation in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (lipopolysaccharide) for priming

  • NLRP3 activator (e.g., Nigericin, ATP)

  • This compound

  • ELISA kits for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Plate macrophages in a multi-well plate.

  • If testing the inhibitory effect of 25-HC, pre-treat the cells with 25-HC.

  • Priming (Signal 1): Treat the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): After priming, treat the cells with an NLRP3 activator (e.g., Nigericin at 10 µM) for 1-2 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

  • Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

  • Compare the levels of IL-1β and LDH in 25-HC-treated cells to control cells to determine the effect of 25-HC on NLRP3 inflammasome activation.[3][21][30]

Conclusion

This compound stands at a critical nexus of metabolism and immunity, wielding a remarkable array of functions that shape the host's response to pathogens and inflammatory insults. Its dual role in both promoting and suppressing inflammation underscores the complexity of its immunomodulatory activities and highlights the importance of the cellular context. The ability of 25-HC and its metabolite 7α,25-OHC to direct immune cell migration provides a tangible link between the innate and adaptive immune systems. For researchers and drug development professionals, a thorough understanding of the multifaceted roles of 25-HC opens up new avenues for therapeutic intervention in a wide range of diseases, from viral infections to chronic inflammatory disorders and autoimmune conditions. Further investigation into the precise molecular mechanisms governing the context-dependent activities of 25-HC will be crucial for harnessing its therapeutic potential.

References

The Discovery of 25-Hydroxycholesterol as an Immunomodulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol, enzymatically produced by cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene (ISG). Initially recognized for its role in cholesterol homeostasis, a growing body of evidence has firmly established 25-HC as a pivotal immunomodulator with multifaceted effects on both innate and adaptive immunity. This technical guide provides an in-depth overview of the discovery of 25-HC's immunomodulatory functions, detailing its mechanisms of action, summarizing key quantitative data, and providing outlines of essential experimental protocols.

Biosynthesis and Regulation

The synthesis of 25-HC is primarily catalyzed by the enzyme CH25H, which is localized in the endoplasmic reticulum. The expression of CH25H is significantly upregulated in immune cells, particularly macrophages and dendritic cells, in response to various stimuli, including viral and bacterial infections, Toll-like receptor (TLR) ligands, and interferons.[1][2][3] This induction is largely dependent on the JAK-STAT signaling pathway, with STAT1 directly binding to the CH25H promoter.[4] This tight regulation positions 25-HC as a rapid response molecule during an immune challenge.

Immunomodulatory Functions of this compound

25-HC exhibits a broad spectrum of immunomodulatory activities, acting as both a pro-inflammatory and anti-inflammatory agent depending on the cellular context and stimulus. Its most well-characterized roles include potent antiviral activity and the regulation of inflammatory responses.

Antiviral Activity

25-HC has demonstrated broad-spectrum antiviral activity against a wide range of enveloped viruses.[5] Its primary antiviral mechanism involves the inhibition of viral entry by altering the properties of cellular membranes, making them less permissive to viral fusion.[1] This is achieved, in part, by depleting accessible cholesterol from the plasma membrane.[6]

Table 1: Antiviral Activity of this compound (IC50 Values)

VirusCell LineIC50 (µM)Reference(s)
Vesicular Stomatitis Virus (VSV)HEK293T~1[1]
Murine Norovirus (MNV)RAW264.7~2.8[6]
SARS-CoV-2 (USA-WA1/2020)Calu-3~0.37[7]
Human Coronavirus 229E (hCoV-229E)MRC-5Not specified, but effective[5]
Newcastle Disease Virus (NDV)DF-1< 1[8]
Regulation of Inflammation

25-HC has a dual role in inflammation. It can act as a pro-inflammatory mediator by amplifying TLR-induced signaling pathways, leading to increased production of cytokines like IL-6 and IL-8.[6] This amplification is partly mediated by the recruitment of the transcription factor AP-1 to the promoters of inflammatory genes.

Conversely, 25-HC also exhibits potent anti-inflammatory properties. It can suppress the production of the pro-inflammatory cytokine IL-1β by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP2), which in turn reduces Il1b transcription and represses the activation of the NLRP3 inflammasome.[1][2][6]

Table 2: Immunomodulatory Effects of this compound on Cytokine Production

Cell Type/ModelStimulus25-HC ConcentrationEffect on Cytokine ProductionReference(s)
Mouse BMDMsLPS100 nMSuppressed IL-1β mRNA and protein expression[1]
RAW264.7 cellsLPS25-50 ng/mLIncreased CCL5 (RANTES) release[3]
Human Bronchial Epithelial CellsPoly(I:C)> 1 µMPotentiated release of IL-8 and IL-6[9]
CH25H-/- Mouse ModelLPSN/A (endogenous)Increased serum IL-1β and IL-18 compared to wild-type[1]
Modulation of Adaptive Immunity

25-HC also influences adaptive immune responses, particularly B cell and T cell function. In B cells, 25-HC can suppress immunoglobulin A (IgA) production by inhibiting class switch recombination.[10] In CD4+ T cells, 25-HC, induced by IL-27, can suppress cholesterol biosynthesis and inhibit the growth of actively proliferating T cells, thereby acting as a negative feedback mechanism to control T cell expansion.[4][11]

Table 3: Effects of this compound on Adaptive Immune Cells

Cell TypeEffectQuantitative DataReference(s)
Naïve B cellsSuppressed IL-2-mediated proliferation and IgA productionEC50 for IgA suppression ≈ 65 nM[10]
CD4+ T cellsInhibited cell growth and induced nutrient-deprivation cell deathNot specified in concentration, but a paracrine effect was observed[4][11]

Core Signaling Pathways

The immunomodulatory effects of 25-HC are mediated through its interaction with several key intracellular signaling pathways.

SREBP Pathway

25-HC is a potent inhibitor of the proteolytic processing of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[12] By promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (INSIG) proteins in the endoplasmic reticulum, 25-HC prevents the transport of the SCAP-SREBP complex to the Golgi apparatus, where SREBPs would normally be cleaved and activated.[1][13] The inhibition of SREBP-2 activation is a key mechanism for both the antiviral and anti-inflammatory effects of 25-HC.[1][6]

SREBP_Pathway SREBP2_SCAP SREBP2-SCAP Complex INSIG INSIG SREBP2_SCAP->INSIG S1P S1P SREBP2_SCAP->S1P Transport to Golgi (Blocked by 25-HC) S2P S2P nSREBP2 nSREBP2 (active) nucleus Nucleus nSREBP2->nucleus Translocation genes Sterol Biosynthesis Genes (e.g., HMGCR, Il1b) nucleus->genes Transcription HC25 25-HC HC25->INSIG Stabilizes

25-HC inhibits SREBP2 activation by retaining the SREBP2-SCAP complex in the ER.
LXR Pathway

25-HC is an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[6] Activation of LXRs by 25-HC leads to the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[6] This LXR-mediated pathway can also contribute to the anti-inflammatory effects of 25-HC by, for example, negatively regulating the production of IL-10.[6]

LXR_Pathway cluster_nucleus HC25 25-HC cytoplasm LXR_RXR LXR-RXR Heterodimer cytoplasm->LXR_RXR Binds & Activates nucleus Nucleus LXRE LXR Response Element (LRE) LXR_RXR->LXRE Binds target_genes Target Genes (ABCA1, ABCG1, CH25H) LXRE->target_genes Transcription

25-HC activates the LXR signaling pathway to regulate gene expression.
Integrated Stress Response

Recent evidence indicates that 25-HC can activate the integrated stress response (ISR), a cellular stress response pathway that leads to a global downregulation of protein synthesis and the upregulation of specific stress-responsive genes.[1] This activation appears to be independent of LXR and SREBP and is primarily mediated through the GCN2/eIF2α/ATF4 branch of the ISR. The activation of the ISR may contribute to the antiviral activity of 25-HC.[1]

ISR_Pathway HC25 25-HC GCN2 GCN2 Kinase HC25->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 Transcription Factor peIF2a->ATF4 Upregulates Translation protein_synthesis Global Protein Synthesis peIF2a->protein_synthesis Inhibits stress_genes Stress Response Genes ATF4->stress_genes Induces Transcription

25-HC activates the GCN2 branch of the Integrated Stress Response.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the immunomodulatory functions of 25-HC.

In Vitro Viral Infection Assay

This protocol is used to determine the antiviral activity of 25-HC against a specific virus.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, HEK293T for VSV) in 24- or 48-well plates and grow to 80-90% confluency.

  • 25-HC Treatment: Pre-treat the cells with a range of concentrations of 25-HC (e.g., 0.1 to 10 µM) or a vehicle control (e.g., ethanol) for a specified period (e.g., 8-24 hours).

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 to 1).

  • Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • Plaque Assay: Collect the supernatant and perform serial dilutions to infect a fresh monolayer of host cells. After incubation under an agarose overlay, the cells are fixed and stained to visualize and count plaques (zones of cell death), which represent individual infectious virus particles. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).[7]

    • Quantitative PCR (qPCR): Extract viral RNA or DNA from the cell lysate or supernatant and perform qPCR using primers and probes specific for a viral gene to quantify the number of viral genomes.[8]

    • Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP or luciferase) and measure the reporter signal as a proxy for viral replication.[1]

Viral_Infection_Workflow A 1. Plate Host Cells B 2. Treat with 25-HC or Vehicle A->B C 3. Infect with Virus B->C D 4. Incubate C->D E 5. Quantify Viral Load (Plaque Assay, qPCR, etc.) D->E

Workflow for in vitro viral infection assay with 25-HC.
Macrophage Stimulation and Cytokine Analysis

This protocol is designed to assess the effect of 25-HC on cytokine production in macrophages.

  • Macrophage Culture: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • 25-HC and/or LPS Treatment: Pre-treat the cells with 25-HC at various concentrations for a defined period (e.g., 1-2 hours) before stimulating with a TLR ligand such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL). Include controls for no treatment, 25-HC alone, and LPS alone.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for cytokine production and secretion.

  • Sample Collection: Collect the cell culture supernatant for secreted cytokine analysis and lyse the cells for RNA or protein analysis.

  • Cytokine Quantification:

    • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the culture supernatant.[14]

    • qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform qPCR with primers for cytokine genes to measure changes in their mRNA expression levels.[15]

    • Western Blot: Prepare cell lysates and perform Western blotting to detect changes in the intracellular levels of pro-inflammatory proteins.[14]

SREBP-2 Cleavage Assay (Western Blot)

This protocol is used to determine the effect of 25-HC on the proteolytic processing of SREBP-2.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2 or CHO cells) in a sterol-depleted medium to induce SREBP-2 processing. Treat the cells with 25-HC (e.g., 1 µg/mL) or a vehicle control.

  • Cell Lysis and Protein Extraction: Harvest the cells and prepare whole-cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes SREBP-2. This will detect both the precursor form (pSREBP-2, ~125 kDa) and the cleaved, mature nuclear form (nSREBP-2, ~68 kDa).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[13][16][17]

  • Analysis: Compare the relative abundance of the precursor and mature forms of SREBP-2 between the 25-HC-treated and control samples. A decrease in the mature form indicates inhibition of SREBP-2 cleavage.

Conclusion

The discovery of this compound as a key immunomodulator has opened up new avenues for understanding the intricate links between lipid metabolism and the immune system. Its potent antiviral and anti-inflammatory properties, mediated through the regulation of key signaling pathways such as SREBP and LXR, highlight its potential as a therapeutic target for a range of infectious and inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the immunomodulatory functions of 25-HC and harness its therapeutic potential. Further research into the precise molecular interactions and the in vivo efficacy and safety of targeting the 25-HC pathway will be crucial for translating these fundamental discoveries into novel clinical applications.

References

25-Hydroxycholesterol: A Pivotal Modulator at the Crossroads of Physiology and Pathology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged from the shadow of its parent molecule to become a focal point of intense research. Once considered merely a byproduct of cholesterol metabolism, 25-HC is now recognized as a potent signaling molecule with a diverse and critical repertoire of functions spanning lipid homeostasis, immune regulation, and cellular stress responses. Its involvement in a wide array of pathological conditions, including viral infections, cancer, and neurodegenerative diseases, has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive exploration of the physiological and pathological roles of 25-HC, with a focus on its molecular mechanisms, quantitative data, and the experimental methodologies crucial for its study.

Synthesis, Metabolism, and Regulation

25-HC is primarily synthesized from cholesterol through the action of the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene product primarily located in the endoplasmic reticulum.[1][2] While other enzymes like CYP3A4 and CYP46A1 can also produce 25-HC, CH25H is the principal source, particularly in immune cells like macrophages.[1] The expression of CH25H is tightly regulated, notably induced by inflammatory stimuli such as lipopolysaccharide (LPS) and type I interferons, leading to a rapid increase in 25-HC production during immune responses.[1][3]

Once synthesized, 25-HC can be further metabolized. A key conversion is its hydroxylation by CYP7B1 to form 7α,25-dihydroxycholesterol (7α,25-DHC), another biologically active oxysterol.[1] 25-HC can also be sulfated by SULT2B1b to produce this compound-3-sulfate (25HC3S), which often exhibits opposing biological activities to its precursor.[4]

Physiological Roles of this compound

The physiological functions of 25-HC are multifaceted, primarily revolving around the maintenance of cellular homeostasis, particularly in lipid metabolism and immune surveillance.

Regulation of Cholesterol Homeostasis

25-HC is a key player in the negative feedback regulation of cholesterol synthesis. It potently inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor for cholesterol biosynthesis genes.[4][5] By promoting the interaction between SREBP cleavage-activating protein (SCAP) and insulin-induced gene (INSIG) proteins in the endoplasmic reticulum, 25-HC prevents the translocation of the SCAP-SREBP-2 complex to the Golgi, thereby blocking SREBP-2 activation.[1][6] This leads to a downregulation of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase. 25-HC has been shown to inhibit the expression of SREBP-2 target genes at concentrations as low as 20 nM.[5]

Furthermore, 25-HC is an agonist for Liver X Receptors (LXRs), nuclear receptors that play a crucial role in cholesterol efflux and transport.[7][8] Activation of LXRs by 25-HC leads to the increased expression of genes like ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells.[8]

Modulation of the Immune Response

As a product of an interferon-stimulated gene, 25-HC is intrinsically linked to the immune system. It exerts broad antiviral activity against a range of enveloped viruses by inhibiting viral entry, a mechanism thought to involve the depletion of accessible cholesterol in the plasma membrane, which is essential for virus-cell fusion.[1][9]

Beyond its direct antiviral effects, 25-HC is a potent immunomodulator. It can act as a signaling molecule in both innate and adaptive immunity. In macrophages, 25-HC can amplify inflammatory signaling in response to Toll-like receptor (TLR) activation.[10][11] It has also been shown to suppress IgA production by B cells.[12] The dual pro- and anti-inflammatory roles of 25-HC are context-dependent, varying with cell type and the surrounding microenvironment.[13][14]

Pathological Roles of this compound

Dysregulation of 25-HC levels is implicated in the pathogenesis of numerous diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cancer

The role of 25-HC in cancer is complex and appears to be tumor-type specific. In some cancers, such as breast and ovarian cancer, 25-HC has been shown to promote cell proliferation through the activation of estrogen receptors.[5][7] In contrast, in colorectal cancer, it has been found to inhibit anchorage-independent growth and induce apoptosis.[15] 25-HC can also influence the tumor microenvironment by promoting the migration of tumor-associated monocytes and macrophages.[5]

Neurodegenerative and Neuroinflammatory Diseases

Elevated levels of 25-HC have been detected in the cerebrospinal fluid of patients with neuroinflammatory conditions.[1] In the context of Alzheimer's disease, the enzyme responsible for 25-HC production, CH25H, is upregulated in disease-associated microglia.[16][17] Studies in mouse models of tauopathy suggest that 25-HC can potentiate neuroinflammation and contribute to neurodegeneration.[16][18] In amyotrophic lateral sclerosis (ALS), increased levels of 25-HC have been observed in patients and are associated with disease severity, where it may induce motor neuron apoptosis.[6][13][19]

Quantitative Data on this compound

Understanding the physiological and pathological concentrations of 25-HC is crucial for interpreting experimental data and for the development of targeted therapies.

ParameterTissue/FluidConditionConcentration RangeReference
Physiological Concentration Human PlasmaHealthyA few ng/mL[1]
Mouse Macrophage MediumTLR4-stimulated (24h)~65 nM[12]
Pathological Concentration Human Cerebrospinal FluidInflammatory CNS DiseaseElevated[1]
Human Serum and CSFAmyotrophic Lateral SclerosisSignificantly higher than controls[6][19]
In Vitro Effective Concentration CHO CellsInhibition of SREBP-2 target gene expressionStarting at 20 nM[5]
B CellsSuppression of IgA productionNanomolar concentrations[12]

Key Signaling Pathways Involving this compound

The biological effects of 25-HC are mediated through its interaction with various signaling pathways.

SREBP2_Inhibition_by_25HC cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Substrate HC25 25-HC CH25H->HC25 Catalyzes INSIG INSIG HC25->INSIG Activates SCAP_SREBP2 SCAP-SREBP2 Complex SCAP_SREBP2_INSIG SCAP-SREBP2-INSIG (Retained Complex) SCAP_SREBP2->SCAP_SREBP2_INSIG Binds INSIG SREBP2_cleavage SREBP2 Cleavage (Blocked) INSIG->SCAP_SREBP2_INSIG SCAP_SREBP2_INSIG->SREBP2_cleavage Prevents translocation nSREBP2 Nuclear SREBP2 (Inactive) Chol_genes Cholesterol Biosynthesis Genes (Transcription inhibited)

Figure 1: Inhibition of SREBP-2 processing by 25-HC.

LXR_Activation_by_25HC cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HC25_cyto 25-HC LXR LXR HC25_cyto->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds Target_Genes Target Genes (ABCA1, ABCG1, etc.) (Transcription activated) LXRE->Target_Genes Promotes transcription Inflammatory_Signaling_by_25HC cluster_Extracellular Extracellular cluster_Cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates AP1 AP-1 MyD88->AP1 Activates Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, IL-6, etc.) (Transcription amplified) NFkB->Pro_inflammatory_genes AP1->Pro_inflammatory_genes HC25 25-HC (intracellular) HC25->Pro_inflammatory_genes Amplifies transcription Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Data_Analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Treatment_25HC Treatment with 25-HC Cell_Culture->Treatment_25HC Reporter_Assay Luciferase Reporter Assay (for LXR, etc.) Cell_Culture->Reporter_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment_25HC->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treatment_25HC->Protein_Analysis Functional_Assays Functional Assays (e.g., Phagocytosis, Migration) Treatment_25HC->Functional_Assays Data_Integration Integration of In Vitro and In Vivo Data Gene_Expression->Data_Integration Protein_Analysis->Data_Integration Functional_Assays->Data_Integration Mouse_Model Mouse Model (e.g., Ch25h KO, Disease Model) Intervention Intervention (e.g., 25-HC administration, Diet) Mouse_Model->Intervention Sample_Collection Sample Collection (Blood, Tissues) Intervention->Sample_Collection Behavioral Behavioral Analysis Intervention->Behavioral LCMS_Quant LC-MS/MS Quantification of 25-HC Sample_Collection->LCMS_Quant Histo_Immuno Histology & Immunohistochemistry Sample_Collection->Histo_Immuno LCMS_Quant->Data_Integration Histo_Immuno->Data_Integration Behavioral->Data_Integration Pathway_Analysis Signaling Pathway Analysis Data_Integration->Pathway_Analysis Conclusion Conclusion & Hypothesis Generation Pathway_Analysis->Conclusion

References

An In-depth Technical Guide on the Interaction of 25-Hydroxycholesterol with Sterol Regulatory Element-Binding Proteins (SREBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. Their activity is tightly controlled by a negative feedback mechanism mediated by sterols. 25-hydroxycholesterol (25-HC), an oxygenated derivative of cholesterol, is a potent regulator of SREBP processing and serves as a key signaling molecule in maintaining cellular lipid homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between 25-HC and the SREBP pathway, detailing the signaling cascade, quantitative data on its effects, and methodologies for its study.

Core Mechanism of Action: this compound-Mediated Inhibition of SREBP Activation

Under conditions of low cellular sterol levels, SREBP precursor proteins reside in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP). This complex is transported to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). The released N-terminal domain of SREBP then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.[1]

This compound inhibits this process by an indirect mechanism involving the Insulin-Induced Gene (INSIG) proteins. The core mechanism is as follows:

  • Binding to INSIG: 25-HC binds to the ER-resident INSIG proteins (INSIG-1 and INSIG-2).[2][3] This interaction is a critical initiating step.

  • Promotion of SCAP-INSIG Interaction: The binding of 25-HC to INSIG induces a conformational change in INSIG, which then promotes its binding to SCAP.[2][3]

  • ER Retention of the SREBP-SCAP Complex: The formation of the stable ternary complex of SREBP-SCAP-INSIG leads to the retention of the entire complex within the ER.[2][3]

  • Inhibition of Golgi Transport and Cleavage: By retaining the SREBP-SCAP complex in the ER, 25-HC effectively prevents its transport to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBPs.[4]

This mechanism is distinct from that of cholesterol, which directly binds to SCAP to induce a conformational change that promotes SCAP-INSIG interaction.[2] 25-HC is significantly more potent than cholesterol in mediating the retention of the SREBP-SCAP complex in the ER.[2][4]

Signaling Pathways and Logical Relationships

The signaling cascade of SREBP activation and its inhibition by this compound can be visualized as follows:

SREBP_Activation_and_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP SREBP SREBP_SCAP SREBP-SCAP Complex SREBP->SREBP_SCAP SCAP SCAP SCAP->SREBP_SCAP INSIG INSIG SREBP_SCAP_INSIG SREBP-SCAP-INSIG Complex INSIG->SREBP_SCAP_INSIG SREBP_SCAP->SREBP_SCAP_INSIG Binding promoted by 25-HC-INSIG interaction S1P S1P SREBP_SCAP->S1P SREBP_SCAP_INSIG->S1P Transport Blocked HC25 This compound HC25->INSIG Binds S2P S2P S1P->S2P Sequential Cleavage Processed_SREBP Active SREBP (nSREBP) S2P->Processed_SREBP SRE Sterol Regulatory Element (SRE) Processed_SREBP->SRE Translocation Gene_Expression Target Gene Expression SRE->Gene_Expression Binds and Activates

Caption: SREBP activation pathway and its inhibition by this compound.

Quantitative Data

The inhibitory effect of this compound on SREBP processing and subsequent gene expression is dose-dependent.

Parameter Value Cell Type/System Comments Reference
IC50 for SREBP-2 Processing ~14 nM (in the presence of INSIG-2)SRD-13A cells (SCAP-deficient CHO cells transfected with SREBP-2, SCAP, and INSIG-2)50% inhibition of SREBP-2 cleavage.[5]
Potency Comparison More potent than cholesterolCHO cells25-HC is more effective at eliciting SCAP binding to INSIGs than cholesterol.[2]
SREBP Target Gene 25-HC Concentration Effect on mRNA Expression Cell Type Reference
HMGCS120 nMInhibitionCHO-K1 cells[6]
HMGCS1100 nMSignificant SuppressionCHO-K1 cells[6]
HMGCR2.5 µM~3-fold reductionHepG2 cells[7]
SREBF21 µg/mL (~2.5 µM)DownregulationCATH.a neurons[4]
HMGCR1 µg/mL (~2.5 µM)DownregulationCATH.a neurons[4]
HMGCS1 µg/mL (~2.5 µM)DownregulationCATH.a neurons[4]
FDFT11 µg/mL (~2.5 µM)DownregulationCATH.a neurons[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to study the 25-HC-SREBP interaction.

Co-Immunoprecipitation of SCAP and INSIG

This protocol is designed to demonstrate the sterol-dependent interaction between SCAP and INSIG proteins.

Co_IP_Workflow start Start: Transfected Cells (e.g., expressing Myc-tagged INSIG and SCAP) treatment Treat cells with or without This compound start->treatment lysis Lyse cells in Co-IP Lysis Buffer treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear incubation Incubate lysate with anti-Myc antibody preclear->incubation capture Capture antibody-protein complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute proteins from beads wash->elution analysis Analyze eluate by Western Blot for SCAP elution->analysis end End: Detect SCAP co-precipitated with Myc-INSIG analysis->end SREBP_Cleavage_Workflow start Start: Cultured Cells (e.g., HepG2 or CHO) treatment Treat cells with varying concentrations of 25-HC start->treatment fractionation Prepare nuclear and membrane protein fractions treatment->fractionation sds_page Separate proteins by SDS-PAGE fractionation->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blotting Immunoblot with anti-SREBP antibody transfer->blotting detection Detect precursor (P) and mature (N) forms of SREBP blotting->detection end End: Quantify the ratio of N to P forms detection->end

References

The Impact of 25-Hydroxycholesterol on Cell Membrane Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is an enzymatically derived oxysterol, produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] Initially recognized for its role in cholesterol homeostasis, 25-HC is now appreciated as a pleiotropic signaling molecule with profound effects on cell membrane properties and a wide range of cellular processes, including innate immunity, inflammation, and viral infection.[1][3][4][5] This technical guide provides an in-depth analysis of the current understanding of how 25-HC modulates the physical and functional characteristics of cellular membranes. We will explore its influence on membrane fluidity, the organization of lipid rafts, membrane permeability, and the consequent impact on critical signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Modulation of Cell Membrane Physical Properties by this compound

The introduction of a hydroxyl group at the 25th position of the cholesterol tail significantly alters its amphiphilic nature, leading to distinct interactions with other membrane lipids compared to cholesterol.[3] This results in significant changes to the biophysical properties of the cell membrane.

Membrane Fluidity and Rigidity

Unlike cholesterol, which is known for its membrane-condensing and rigidifying effects, 25-HC has been shown to have the opposite effect.[3][6] Atomic force microscopy studies on supported lipid bilayers have demonstrated that 25-HC inhibits the lipid-condensing effects of cholesterol, rendering the bilayers less rigid.[3][6][7] This is attributed to the tilted orientation 25-HC adopts within the membrane, where its isooctyl tail bends upwards and the 25-hydroxyl group faces the polar head groups of phospholipids.[3] This orientation disrupts the tight packing of lipids, leading to a more fluid and less ordered membrane state.[3]

Molecular dynamics simulations have further elucidated this mechanism, showing that 25-HC facilitates membrane bending more readily than cholesterol.[3] This increased flexibility can have significant implications for processes that require membrane deformation, such as vesicle trafficking and viral entry.

Disruption of Lipid Rafts and Cholesterol Domains

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, which serve as platforms for signal transduction and protein trafficking.[8][9][10][11] The formation and stability of these domains are highly dependent on the presence of cholesterol. 25-HC has been shown to disrupt the formation and integrity of lipid rafts.[12]

Studies in microglia have revealed that 25-HC rapidly represses the trafficking of the IFN-γ receptor to lipid rafts by disrupting raft formation.[12] This leads to a suppression of the microglial inflammatory response. The disruptive effect of 25-HC on lipid rafts is a consequence of its interference with the favorable interactions between cholesterol and sphingomyelin that are essential for the formation of the liquid-ordered (Lo) phase characteristic of rafts.[3] By promoting lipid packing inhomogeneities, 25-HC leads to morphological alterations of sphingomyelin-enriched domains.[3][6][7]

Increased Membrane Permeability

The membrane-expanding effect of 25-HC leads to an increase in bilayer permeability.[3] This has been demonstrated for a variety of small molecules, including water, ions, and other polar solutes.[13] Molecular dynamics simulations support these findings, suggesting that the "bobbing" motion of tail-oxidized oxysterols like 25-HC creates transient perturbations in the hydrophobic core of the membrane, which facilitates the passage of small molecules.[13] This increased permeability can impact cellular homeostasis and ion gradients across the membrane.

Quantitative Effects of this compound on Membrane Properties

The following table summarizes the key quantitative findings from the literature regarding the impact of 25-HC on cell membrane properties.

ParameterObservationModel SystemReference
Membrane Rigidity 25-HC inhibits the lipid-condensing effects of cholesterol, leading to less rigid bilayers.Supported Lipid Bilayers (AFM)[3][6][7]
Lipid Raft Formation 25-HC disrupts the formation of lipid rafts.Microglia[12]
Membrane Permeability 25-HC promotes membrane permeability to small charged particles, hydrophilic molecules, and water.Liposomes and MD Simulations[3][13]
Cholesterol Availability 25-HC increases the solvent accessibility of cholesterol, shifting it towards the water interface.MD Simulations[14][15]
Membrane Fusion A >2-fold reduction in lipid and content mixing was observed in the presence of 25-HC during in vitro fusion assays.Liposomes[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 25-HC on cell membrane properties.

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the degree of water penetration into the membrane, which is related to membrane fluidity.[17][18]

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well, black, clear-bottom microtiter plate and culture to the desired confluency. Treat the cells with 25-HC at the desired concentration and for the appropriate duration. Include a positive control for increased membrane fluidity, such as benzyl alcohol.

  • Laurdan Staining: Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the final working concentration. Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate the cells to allow for probe incorporation into the membranes.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with monochromators or appropriate filters. Set the excitation wavelength to 350 nm. Measure the emission intensity at two wavelengths: 460 nm (characteristic of a more ordered, less fluid membrane) and 500 nm (characteristic of a more disordered, fluid membrane).[17]

  • GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the following formula: GP = (I460 - I500) / (I460 + I500) A decrease in the GP value indicates an increase in membrane fluidity.

Isolation and Analysis of Lipid Rafts

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts.[19]

Protocol:

  • Cell Lysis: After treatment with 25-HC, wash the cells with ice-cold PBS. Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail.

  • Sucrose Gradient Ultracentrifugation: Homogenize the cell lysate and mix it with a high-concentration sucrose solution. Place this mixture at the bottom of an ultracentrifuge tube. Carefully overlay with decreasing concentrations of sucrose solutions to form a discontinuous gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 18-24 hours) at 4°C. Lipid rafts, being less dense due to their high lipid content, will float up to the interface of the lower-concentration sucrose layers.

  • Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient. Analyze the protein composition of each fraction by Western blotting using antibodies against known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).[19] A decrease in the abundance of raft markers in the DRM fractions of 25-HC-treated cells would indicate a disruption of lipid rafts.

Cell Permeability Assay using a Transwell System

This assay measures the flux of a tracer molecule across a confluent cell monolayer, providing an indication of membrane permeability.[20][21][22]

Protocol:

  • Cell Seeding: Seed cells on a microporous membrane of a Transwell insert and culture until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring the trans-epithelial electrical resistance (TEER).

  • Treatment: Treat the cell monolayer with 25-HC by adding it to the apical or basolateral chamber.

  • Permeability Measurement: Add a fluorescently labeled, non-metabolizable tracer molecule (e.g., FITC-dextran) to the apical chamber.

  • Sampling: At various time points, collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader. An increase in the amount of tracer molecule in the basolateral chamber of 25-HC-treated cells compared to control cells indicates an increase in monolayer permeability.

Impact on Signaling Pathways

The alterations in membrane properties induced by 25-HC have profound consequences for various signaling pathways that are initiated at or dependent on the cell membrane.

Regulation of Cholesterol Homeostasis: LXR and SREBP Signaling

25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), nuclear receptors that play a key role in cholesterol efflux and fatty acid synthesis.[5][23][24] Additionally, 25-HC suppresses the proteolytic processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis.[5][25] The increased availability of cholesterol at the membrane-water interface, facilitated by 25-HC, may play a role in its ability to regulate these pathways.[14][15]

LXR_SREBP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25-HC_mem 25-HC LXR LXR 25-HC_mem->LXR Activates SREBP2_inactive Inactive SREBP-2 25-HC_mem->SREBP2_inactive Inhibits Processing Chol_mem Cholesterol LXR_target LXR Target Genes (e.g., ABCA1) LXR->LXR_target Induces Transcription SREBP2_active Active SREBP-2 LXR_target->Chol_mem Promotes Efflux Chol_synth_genes Cholesterol Synthesis Genes SREBP2_active->Chol_synth_genes Induces Transcription Chol_synth_genes->Chol_mem

Caption: 25-HC signaling pathways for cholesterol homeostasis.

Modulation of Innate Immune Signaling

25-HC is an interferon-stimulated gene product and plays a significant role in the innate immune response to viral and bacterial infections.[1][4] Its ability to disrupt lipid rafts can interfere with the assembly of signaling platforms for various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[4] For instance, by disrupting lipid rafts, 25-HC can suppress IFN-γ-induced inflammation in microglia.[12]

Innate_Immune_Signaling 25-HC This compound LipidRaft Lipid Raft 25-HC->LipidRaft Disrupts SignalingComplex Signaling Complex (e.g., JAK/STAT) LipidRaft->SignalingComplex Facilitates Assembly IFNGR IFN-γ Receptor IFNGR->LipidRaft Localizes to Inflammation Inflammatory Response SignalingComplex->Inflammation Activates Antiviral_Mechanism cluster_membrane Host Cell Membrane 25-HC This compound MembraneFluidity Increased Membrane Fluidity 25-HC->MembraneFluidity DisruptedRafts Disrupted Lipid Rafts 25-HC->DisruptedRafts VirusEntry Viral Entry (Fusion) MembraneFluidity->VirusEntry Inhibits VirusAssembly Viral Assembly & Budding DisruptedRafts->VirusAssembly Inhibits

References

Unraveling the Genetic Control of CH25H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Transcriptional and Signaling Networks Regulating Cholesterol 25-Hydroxylase Expression for Therapeutic Innovation

Cholesterol 25-hydroxylase (CH25H), an enzyme pivotal in the conversion of cholesterol to 25-hydroxycholesterol (25HC), stands at the crossroads of lipid metabolism and innate immunity. The expression of the CH25H gene is exquisitely controlled by a complex network of transcription factors and signaling pathways, making it a critical node in the cellular response to pathogens and inflammatory cues. This technical guide provides a comprehensive overview of the genetic regulation of CH25H expression, offering researchers, scientists, and drug development professionals a detailed resource to inform future investigations and therapeutic strategies.

Core Regulatory Mechanisms of CH25H Expression

The induction of CH25H expression is predominantly orchestrated by the interferon (IFN) signaling pathway, a cornerstone of the innate immune response. Viral infections and other inflammatory stimuli trigger the production of interferons, which in turn activate a signaling cascade culminating in the robust upregulation of CH25H. Beyond interferon signaling, a number of other pathways and transcription factors fine-tune CH25H expression in a cell-type and context-dependent manner.

Key Transcription Factors:

  • STAT1 (Signal Transducer and Activator of Transcription 1): A central player in IFN signaling, STAT1 is a key transcriptional activator of CH25H.[1][2][3] Upon activation by interferon receptors, STAT1 translocates to the nucleus and directly binds to the CH25H promoter, driving its transcription.[2][3]

  • SREBP2 (Sterol Regulatory Element-Binding Protein 2): While primarily known as a master regulator of cholesterol biosynthesis, SREBP2 activity is inhibited by the product of CH25H, 25HC, creating a negative feedback loop. The precise direct regulatory role of SREBP2 on the CH25H promoter itself is less clear and an area of ongoing investigation.

  • LXR (Liver X Receptor): LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. The product of CH25H, this compound, is a potent LXR agonist.[4] Activation of LXR can, in turn, induce the expression of CH25H, establishing a positive feedback mechanism.[4][5]

  • IRF1 and IRF3 (Interferon Regulatory Factor 1 and 3): These transcription factors are key mediators of the innate immune response and are involved in the induction of type I interferons, which subsequently activate STAT1-dependent CH25H expression.

  • KLF4 (Krüppel-like Factor 4): In endothelial cells, KLF4 has been shown to directly transactivate CH25H expression, contributing to the anti-inflammatory and atheroprotective roles of this transcription factor.[6][7][8][9]

  • ATF3 (Activating Transcription Factor 3): In contrast to the activating factors, ATF3 acts as a transcriptional repressor of CH25H.[10] It can bind to the CH25H promoter and suppress its expression, thereby modulating inflammatory responses.[10][11]

Signaling Pathways:

  • Interferon Signaling: This is the most well-characterized pathway leading to CH25H induction. Both type I (IFN-α/β) and type II (IFN-γ) interferons potently upregulate CH25H expression through the JAK-STAT pathway, with STAT1 playing a central role.[1][2][12]

  • Toll-like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that detect pathogen-associated molecular patterns. Activation of various TLRs, particularly TLR3 and TLR4, leads to the induction of CH25H expression, often in an interferon-dependent manner.[12][13]

Quantitative Insights into CH25H Regulation

The following tables summarize quantitative data from various studies, providing a comparative look at the magnitude of CH25H regulation by different stimuli and transcription factors.

StimulusCell TypeFold Change in CH25H mRNAReference
IFN-α (62 U/mL, 2.5h)Murine Bone Marrow-Derived Macrophages (BMMs)>3-fold[12]
IFN-γ (1 U/mL, 2.5h)Murine Bone Marrow-Derived Macrophages (BMMs)>3-fold[12]
Poly I:C (1ug/mL, 4h)Murine Bone Marrow-Derived Macrophages (BMMs)Significant Induction[12]
Lipopolysaccharide (LPS) (10 ng/ml, 2h)Mouse Bone Marrow-Derived Macrophages~35-fold[14]
Vesicular Stomatitis Virus (VSV) infection (18h)Mouse Liver and KidneysHighest Induction[12]
LXR Agonist (GW3965)Mouse Liver and Peritoneal MacrophagesIncreased Expression[4][5]
KLF4 OverexpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Increased Expression[6][7]
ATF3 KnockoutUnstimulated Mouse Bone Marrow-Derived Macrophages~25-fold increase[10]
Transcription FactorMethodTarget Cell/SystemKey FindingReference
STAT1ChIP-qPCRMurine Bone Marrow-Derived MacrophagesDirect binding to the Ch25h promoter upon IFN-γ stimulation.[2]
KLF4ChIP-qPCR & Luciferase AssayHuman Umbilical Vein Endothelial Cells (HUVECs)KLF4 directly binds to and transactivates the Ch25h promoter.[6][7]
ATF3ChIP-qPCRMouse Bone Marrow-Derived MacrophagesATF3 binds to the Ch25h promoter, and its loss leads to increased histone acetylation.[10][11]
LXRLuciferase Reporter AssayHepG2 cellsLXR activation induces CH25H promoter activity in an LXRE-dependent manner.[4]

Experimental Protocols for Investigating CH25H Regulation

Detailed methodologies are crucial for the reproducible investigation of CH25H gene regulation. Below are foundational protocols for key experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of a transcription factor of interest on the CH25H promoter.

1. Cell Culture and Cross-linking:

  • Culture cells of interest (e.g., macrophages, endothelial cells) to ~80-90% confluency.
  • Treat cells with the desired stimulus (e.g., IFN-γ, LPS) for the appropriate duration to induce transcription factor activation and binding.
  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking.
  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
  • Wash cells twice with ice-cold PBS.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.
  • Resuspend the nuclear pellet in a suitable lysis buffer.
  • Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion. The optimal shearing conditions should be empirically determined for each cell type and instrument.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG).
  • Add protein A/G beads to the antibody-chromatin mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.
  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
  • Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C for several hours to overnight in the presence of high salt.
  • Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

5. DNA Purification and Library Preparation:

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
  • Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
  • Amplify the library by PCR.

6. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.
  • Align the sequencing reads to the reference genome.
  • Perform peak calling to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to the input control.
  • Annotate the peaks to identify the genes located near the transcription factor binding sites.
  • Perform motif analysis to identify the consensus binding sequence of the transcription factor.

Luciferase Reporter Assay for Promoter Activity Analysis

This protocol describes how to use a dual-luciferase reporter assay to quantify the activity of the CH25H promoter in response to various stimuli or the overexpression of transcription factors.

1. Plasmid Construction:

  • Clone the promoter region of the CH25H gene upstream of a firefly luciferase reporter gene in a suitable expression vector.
  • Co-transfect a second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or SV40) to serve as an internal control for transfection efficiency.

2. Cell Culture and Transfection:

  • Seed cells in a multi-well plate and grow to the desired confluency.
  • Transfect the cells with the firefly luciferase reporter construct, the Renilla luciferase control plasmid, and any other plasmids of interest (e.g., a plasmid overexpressing a specific transcription factor). Use a suitable transfection reagent according to the manufacturer's instructions.

3. Cell Treatment and Lysis:

  • After transfection, allow the cells to recover and express the reporter genes (typically 24-48 hours).
  • Treat the cells with the desired stimuli (e.g., cytokines, small molecule inhibitors).
  • Wash the cells with PBS and lyse them using a passive lysis buffer provided with the dual-luciferase assay kit.

4. Measurement of Luciferase Activity:

  • Add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
  • Add the Stop & Glo® reagent, which quenches the firefly luciferase activity and activates the Renilla luciferase, and measure the Renilla luminescence.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.
  • Express the results as fold induction over the control or untreated samples.

CRISPR-Cas9 Mediated Knockout of CH25H

This protocol provides a general framework for generating CH25H knockout cell lines using the CRISPR-Cas9 system, which is invaluable for loss-of-function studies. An optimized protocol for macrophages is available.[15][16][17][18][19]

1. Guide RNA (gRNA) Design and Cloning:

  • Design two or more gRNAs targeting a conserved exon of the CH25H gene, preferably near the 5' end, to maximize the likelihood of generating a loss-of-function mutation. Use online design tools to minimize off-target effects.
  • Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector.

2. Transfection and Selection:

  • Transfect the Cas9-gRNA construct into the target cells using an appropriate method (e.g., electroporation, lipofection).
  • If the vector contains a selection marker (e.g., puromycin resistance), select for transfected cells by treating with the appropriate antibiotic.

3. Clonal Isolation and Screening:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
  • Expand the individual clones.
  • Screen for successful gene editing by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify insertions or deletions (indels).

4. Validation of Knockout:

  • Confirm the absence of CH25H protein expression in the edited clones by Western blotting.
  • Functionally validate the knockout by assessing the loss of 25HC production in response to a known stimulus (e.g., IFN-γ) using mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that regulate CH25H expression and a typical experimental workflow for studying its genetic regulation.

CH25H_Regulation_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription_factors Transcription Factors cluster_gene Target Gene cluster_product Enzymatic Product Interferons Interferons (IFN-α/β, IFN-γ) IFNR IFN Receptors (IFNAR, IFNGR) Interferons->IFNR TLR_Ligands TLR Ligands (LPS, poly I:C) TLR Toll-like Receptors (TLR3, TLR4) TLR_Ligands->TLR JAK_STAT JAK-STAT Pathway IFNR->JAK_STAT TRIF TRIF-dependent Pathway TLR->TRIF STAT1 STAT1 JAK_STAT->STAT1 IRF3 IRF3 TRIF->IRF3 CH25H_Gene CH25H Gene STAT1->CH25H_Gene Activation IRF3->CH25H_Gene Indirect Activation (via IFN production) KLF4 KLF4 KLF4->CH25H_Gene Activation ATF3 ATF3 ATF3->CH25H_Gene Repression LXR LXR LXR->CH25H_Gene Activation CH25H_Protein CH25H Protein CH25H_Gene->CH25H_Protein Expression _25HC This compound (25HC) CH25H_Protein->_25HC Catalysis _25HC->LXR Activation

Caption: Signaling pathways regulating CH25H expression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_binding Direct Binding Analysis cluster_functional Functional Analysis cluster_invivo In Vivo Relevance Hypothesis Hypothesis: Factor X regulates CH25H qPCR Quantitative PCR (qPCR) - Measure CH25H mRNA levels in response to stimulus/TF overexpression Hypothesis->qPCR Luciferase Luciferase Reporter Assay - Test CH25H promoter activity Hypothesis->Luciferase WesternBlot Western Blot - Detect CH25H protein levels qPCR->WesternBlot ChIP Chromatin Immunoprecipitation (ChIP) - Does Factor X bind to the CH25H promoter? Luciferase->ChIP CRISPR CRISPR/Cas9 Knockout - Generate CH25H KO cells ChIP->CRISPR Phenotype Phenotypic Assays - Assess impact of CH25H KO on cellular processes CRISPR->Phenotype KnockoutMouse CH25H Knockout Mouse Model - Study the physiological role of CH25H Phenotype->KnockoutMouse

Caption: Experimental workflow for CH25H regulation studies.

Conclusion

The genetic regulation of CH25H is a tightly controlled process involving a symphony of transcription factors and signaling pathways. Understanding these intricate mechanisms is paramount for deciphering the multifaceted roles of CH25H in health and disease. This technical guide provides a foundational framework for researchers to delve deeper into the complexities of CH25H expression, paving the way for the development of novel therapeutic interventions targeting a range of inflammatory and infectious diseases. The provided experimental protocols and quantitative data serve as a valuable resource to design and execute robust scientific investigations in this exciting and rapidly evolving field.

References

The Role of 25-Hydroxycholesterol in Macrophage Function and Polarization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule and a key modulator of macrophage function. Produced by the enzyme cholesterol 25-hydroxylase (CH25H) in response to inflammatory stimuli, 25-HC sits at the crossroads of lipid metabolism and innate immunity. This technical guide provides a comprehensive overview of the multifaceted roles of 25-HC in macrophage biology, with a particular focus on its impact on cellular signaling, function, and polarization. We present a synthesis of current research, including quantitative data on gene and protein expression, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the immunomodulatory activities of 25-HC.

Introduction

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and host defense. Their functional phenotype is dynamically regulated by microenvironmental cues, leading to a spectrum of activation states, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 polarization. The oxysterol this compound (25-HC) has been identified as a potent endogenous modulator of macrophage activity. Its synthesis is robustly induced in macrophages upon activation of pattern recognition receptors, such as Toll-like receptors (TLRs), and by interferons (IFNs).[1][2] 25-HC exerts its pleiotropic effects by regulating key transcription factors, including Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs), and by influencing inflammatory signaling pathways.[3][4] This guide will delve into the molecular mechanisms through which 25-HC governs macrophage function and polarization, providing a technical framework for its study.

Data Presentation: Quantitative Effects of this compound on Macrophages

The following tables summarize the quantitative effects of 25-HC on macrophage gene expression and cytokine secretion, as reported in the literature. These data provide a comparative reference for the magnitude of 25-HC's influence on key molecular markers.

Table 1: Effect of this compound on the Expression of LXR and SREBP Target Genes in Macrophages

GeneMacrophage TypeTreatmentFold Change in mRNA ExpressionReference
LXR Target Genes
ABCA1THP-1 derived macrophages25-HCConcentration-dependent increase[3]
ABCG1THP-1 derived macrophages25-HCConcentration-dependent increase[3]
SREBP-1 Target Genes
FASTHP-1 derived macrophages25-HCConcentration-dependent increase[3]
ACC1THP-1 derived macrophages25-HCConcentration-dependent increase[3]
SREBP-2 Target Genes
HMGCRBone marrow-derived macrophages (BMDMs)25-HCSuppression[4]

Table 2: Effect of this compound on Cytokine and Chemokine Secretion in Macrophages

Cytokine/ChemokineMacrophage TypeTreatmentConcentrationReference
CCL5RAW264.7 macrophages25-HC (25 or 50 ng/mL) for 18hDose-dependent increase[5]
IL-1βMurine microglia25-HCIncreased secretion[6]
IL-6Murine microglia25-HCIncreased secretion[6]
TNF-αMurine microglia25-HCNo significant change[6]
IL-8Human monocytes/THP-1 cells25-HCStimulated release[5]

Signaling Pathways Modulated by this compound in Macrophages

25-HC's influence on macrophage function is mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex molecular interactions.

LXR and SREBP Signaling

25-HC is a known agonist of Liver X Receptors (LXRs) and an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing. Activation of LXR by 25-HC leads to the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[3] Conversely, 25-HC inhibits the maturation of SREBPs, transcription factors that control the expression of genes involved in cholesterol biosynthesis and uptake.[4]

LXR_SREBP_Signaling cluster_EC Extracellular cluster_cell Macrophage cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum 25-HC_EC This compound 25-HC_IC This compound 25-HC_EC->25-HC_IC LXR LXR 25-HC_IC->LXR Activates INSIG INSIG 25-HC_IC->INSIG Binds RXR RXR LXR->RXR Heterodimerizes LXRE LXRE LXR->LXRE Binds RXR->LXRE Binds SREBP_n Mature SREBP SRE SRE SREBP_n->SRE Binds ABCA1_G1 ABCA1/ABCG1 (Cholesterol Efflux) LXRE->ABCA1_G1 Induces Transcription HMGCR HMGCR (Cholesterol Synthesis) SRE->HMGCR Induces Transcription SCAP SCAP SREBP_p Precursor SREBP SREBP_p->SREBP_n Processing (Inhibited) INSIG->SCAP Retains in ER Inflammatory_Signaling cluster_nucleus Nucleus TLR_ligand TLR Ligand (e.g., LPS) TLR TLR4 TLR_ligand->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Cascade TRAF6->MAPK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates AP1 AP-1 (FOS/JUN) MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocates HC25 25-HC HC25->NFkappaB_n Potentiates HC25->AP1_n Amplifies recruitment Inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkappaB_n->Inflammatory_genes Induces Transcription AP1_n->Inflammatory_genes Induces Transcription

References

Preliminary Studies on 25-Hydroxycholesterol in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a significant modulator of various biological processes, including those central to cancer biology. Its role is multifaceted, exhibiting both pro-tumorigenic and anti-tumorigenic activities that are highly dependent on the cancer type and cellular context. This technical guide provides an in-depth overview of the preliminary studies on 25-HC's impact on cancer, focusing on its effects on cell viability and apoptosis. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of 25-HC as a potential therapeutic target or agent.

Introduction

Cholesterol metabolites, known as oxysterols, are increasingly recognized for their roles in cellular signaling and homeostasis. Among these, this compound (25-HC) has garnered significant attention for its diverse biological activities. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). In the context of cancer, 25-HC has been shown to influence a range of cellular processes including proliferation, apoptosis, inflammation, and migration.[1] Its effects are often contradictory, promoting cell death in some cancer types while enhancing proliferation and metastasis in others. This complexity underscores the importance of a detailed understanding of its mechanisms of action in different cancer models. This guide aims to consolidate the current knowledge on 25-HC in cancer biology, with a focus on providing practical information for laboratory investigation.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of 25-HC on cancer cell viability and apoptosis.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer Type25-HC ConcentrationIncubation TimeEffect on Cell ViabilityReference
FaDuHead and Neck Squamous Cell Carcinoma1 µM24 h89.3 ± 7% viability[2]
FaDuHead and Neck Squamous Cell Carcinoma10 µM24 h54.4 ± 6% viability[2]
FaDuHead and Neck Squamous Cell Carcinoma20 µM24 h33.8 ± 9% viability[2]
BE(2)-CHuman Neuroblastoma0.5 µg/mL48 h92.1% viability[3]
BE(2)-CHuman Neuroblastoma1 µg/mL48 h58.1% viability[3]
BE(2)-CHuman Neuroblastoma2 µg/mL48 h40.7% viability[3]
L929Mouse Fibroblast1 µg/mL48 h80.4 ± 2.8% viability
L929Mouse Fibroblast2.5 µg/mL48 h67.23 ± 2.4% viability
L929Mouse Fibroblast5 µg/mL48 h24.7 ± 5.8% viability
T24Bladder Cancer1 µM48 hSignificant decrease in viability[4]
RT4Bladder Cancer1 µM48 hSignificant decrease in viability[4]

Table 2: Effect of this compound on Apoptosis

Cell LineCancer Type25-HC ConcentrationIncubation TimePercentage of Apoptotic Cells (Early + Late)Reference
FaDuHead and Neck Squamous Cell Carcinoma10 µM24 h22.73%[5]
FaDuHead and Neck Squamous Cell Carcinoma20 µM24 h31.51%[5]
BE(2)-CHuman Neuroblastoma1 µg/mL48 h79.17% (total apoptotic rate)
L929Mouse Fibroblast1 µg/mL48 h34.93% (total dead cells)
L929Mouse Fibroblast5 µg/mL48 h77.9% (total dead cells)

Key Signaling Pathways Modulated by this compound

25-HC exerts its effects through various signaling pathways, the most prominent of which are the Liver X Receptor (LXR), Estrogen Receptor alpha (ERα), and NF-κB pathways, as well as the intrinsic and extrinsic apoptosis pathways.

Liver X Receptor (LXR) Signaling

25-HC is a known agonist of LXRs (LXRα and LXRβ), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[6] Upon activation by 25-HC, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[6] In the context of cancer, LXR activation can have dual effects. It can promote the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, which can limit the availability of cholesterol for membrane synthesis in rapidly proliferating cancer cells.[7][8] However, in some cancers, LXR activation has been linked to tumor progression.

LXR_Signaling 25-HC 25-HC LXR LXR 25-HC->LXR activates RXR RXR LXR->RXR heterodimerizes with LXRE LXRE RXR->LXRE binds to ABCA1_ABCG1 ABCA1, ABCG1 LXRE->ABCA1_ABCG1 upregulates expression of Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux promotes

Figure 1: 25-HC activates LXR signaling to promote cholesterol efflux.

Estrogen Receptor alpha (ERα) Signaling

In hormone-responsive cancers such as breast and ovarian cancer, 25-HC has been shown to act as an agonist of ERα.[9] This can lead to the transactivation of estrogen-responsive genes, including those involved in cell proliferation like pS2 and Cyclin D1.[9] This mechanism suggests that in ER-positive cancers, high levels of 25-HC could potentially contribute to tumor growth and resistance to endocrine therapies.

ERa_Signaling 25-HC 25-HC ERa ERα 25-HC->ERa activates ERE ERE ERa->ERE binds to pS2_CyclinD1 pS2, Cyclin D1 ERE->pS2_CyclinD1 upregulates expression of Cell_Proliferation Cell Proliferation pS2_CyclinD1->Cell_Proliferation promotes

Figure 2: 25-HC activates ERα signaling, promoting cell proliferation.

NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. 25-HC has been shown to induce the production of pro-inflammatory cytokines through the activation of the NF-κB pathway.[10] This can create a pro-tumorigenic inflammatory microenvironment. The mechanism can involve the activation of IKK, which leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[11]

NFkB_Signaling 25-HC 25-HC IKK IKK 25-HC->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Figure 3: 25-HC can activate the NF-κB signaling pathway.

Apoptosis Pathways

25-HC can induce apoptosis in various cancer cell types through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5][12] The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute apoptosis.[1][13] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the intrinsic pathway.[14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 25-HC_ext 25-HC Death_Receptor Death Receptor 25-HC_ext->Death_Receptor activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates 25-HC_int 25-HC Bax Bax 25-HC_int->Bax Bcl2 Bcl-2 25-HC_int->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Bax->Mitochondrion promotes release from Bcl2->Mitochondrion inhibits release from Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 4: 25-HC induces apoptosis via extrinsic and intrinsic pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound in cancer biology.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of 25-HC on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 25-HC in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the 25-HC dilutions (or vehicle control - medium with the same concentration of DMSO as the highest 25-HC concentration) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol details the steps for quantifying apoptosis in cancer cells treated with 25-HC using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentrations of 25-HC or vehicle control and incubate for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Gating:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This protocol provides a general framework for detecting the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 in cancer cells treated with 25-HC.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well or 10 cm plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with 25-HC, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for investigating the effects of 25-HC on cancer cells and a logical diagram for interpreting the results.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with 25-HC (various concentrations and time points) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis & Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 5: General experimental workflow for studying 25-HC in cancer cells.

Logical_Relationship 25-HC_Treatment 25-HC Treatment Decreased_Viability Decreased Cell Viability 25-HC_Treatment->Decreased_Viability Increased_Apoptosis Increased Apoptosis 25-HC_Treatment->Increased_Apoptosis Altered_Protein_Expression Altered Expression of Apoptotic/Signaling Proteins 25-HC_Treatment->Altered_Protein_Expression Anti_Proliferative_Effect Conclusion: 25-HC has an anti-proliferative effect Decreased_Viability->Anti_Proliferative_Effect Pro_Apoptotic_Effect Conclusion: 25-HC has a pro-apoptotic effect in this cancer cell line Increased_Apoptosis->Pro_Apoptotic_Effect Altered_Protein_Expression->Pro_Apoptotic_Effect

Figure 6: Logical relationship for interpreting experimental outcomes.

Conclusion

The preliminary studies on this compound in cancer biology reveal a complex and context-dependent role for this oxysterol. While it can promote proliferation in certain cancer types, particularly those that are hormone-responsive, it also demonstrates potent pro-apoptotic and anti-proliferative effects in others. The activation of LXR, modulation of ERα, and induction of apoptosis through both intrinsic and extrinsic pathways are key mechanisms underlying its effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the potential of 25-HC as a therapeutic target or agent in oncology. Future studies should focus on elucidating the precise molecular determinants that dictate the differential responses of various cancers to 25-HC, which will be crucial for the development of targeted therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Treatment with 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is a biologically active oxysterol, an oxidized derivative of cholesterol, that plays a pivotal role in a multitude of cellular processes.[1] Produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC is a key regulator of cholesterol metabolism, inflammatory responses, and innate immunity.[2][3] Its multifaceted nature, including potent antiviral properties, has made it a molecule of significant interest in various research fields, from immunology and virology to cancer biology and neurodegenerative diseases.[1][2][3]

These application notes provide a comprehensive protocol for the in vitro treatment of cells with 25-HC, summarize its effects on various cell types, and illustrate the key signaling pathways it modulates.

Data Presentation: Quantitative Effects of this compound

The biological effects of 25-HC are cell-type specific and dose-dependent. The following tables summarize the effective concentrations and observed outcomes in various in vitro models.

Table 1: Antiviral and Immunomodulatory Effects of this compound

Cell TypeVirus/Stimulant25-HC ConcentrationIncubation TimeObserved EffectReference
Airway Epithelial CellsInfluenza VirusNot specifiedNot specifiedInhibition of in vitro infection[4][5]
HeLa and MA104 Cells-5 µM20 hoursDown-regulation of JAM-A protein[6]
MacrophagesToll-like receptor (TLR) ligandsNot specifiedNot specifiedAmplifies inflammatory signaling; increases production of immune mediators[4][5][7]
B cells-EC₅₀ ≈ 65 nMNot specifiedPotent and selective suppression of IgA production
U-87 MG glial cellsZika Virus (ZIKV)Not specifiedNot specifiedReduces inflammation, viral load, and cell death[2]
Primary Endothelial CellsKaposi's Sarcoma Herpesvirus (KSHV)Not specifiedNot specifiedBlocks infection and induces inflammatory cytokines (IL-8, IL-1α)[8]

Table 2: Effects of this compound on Cell Viability and Cholesterol Metabolism

Cell Type25-HC ConcentrationIncubation TimeObserved EffectReference
L929 Mouse Fibroblast1-40 µg/mL48 hoursDose-dependent decrease in cell viability; induction of apoptosis[9]
Leydig Cells10 µg/mL2 daysNo cell death observed[10]
Lymphocyte Cell Line1-5 µg/mL2 days100% cell death[10]
HeLa Cells5 µM20 hoursTreatment with 25HC in SILAC DMEM supplemented with 2% dialyzed FBS[6]
MacrophagesNot specifiedNot specifiedIncreases cellular cholesterol accumulation and foam-cell formation[11]

Experimental Protocols

This section provides a detailed methodology for the in vitro treatment of cells with this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS No: 2140-46-7)

  • Ethanol, absolute (for cell culture) or DMSO

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of 25-HC powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolving: Dissolve the 25-HC powder in a suitable solvent. Ethanol is a commonly used solvent. For a 10 mM stock solution, dissolve 4.027 mg of 25-HC (MW: 402.65 g/mol ) in 1 mL of ethanol. DMSO can also be used, but it is important to note that it can be hygroscopic and may impact solubility. Gentle warming or vortexing may be required to fully dissolve the compound.

  • Sterilization: While the solvent (ethanol or DMSO) is sterile, it is good practice to prepare the stock solution under a laminar flow hood to maintain sterility.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: In Vitro Cell Treatment with this compound

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (e.g., ethanol or DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow the cells to adhere overnight in a CO₂ incubator.

    • For suspension cells, seed the cells at the desired density directly before treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 25-HC stock solution.

    • Prepare serial dilutions of the 25-HC stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of the solvent (e.g., ethanol) in the culture medium is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the existing medium from the wells (for adherent cells).

    • Add the prepared media containing the different concentrations of 25-HC to the respective wells.

    • Include a vehicle control group where cells are treated with medium containing the same final concentration of the solvent used to dissolve 25-HC.

    • Include an untreated control group with fresh complete medium.

  • Incubation: Incubate the treated cells for the desired period (e.g., 20, 24, or 48 hours) in a CO₂ incubator at 37°C and 5% CO₂.[6][9] The incubation time will depend on the specific cell type and the endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Cell Viability Assays: (e.g., MTT, Trypan Blue exclusion) to assess cytotoxicity.[9]

    • Gene Expression Analysis: (e.g., RT-qPCR, RNA-seq) to measure changes in target gene expression.

    • Protein Analysis: (e.g., Western blotting, ELISA) to quantify protein levels or cytokine secretion.[6]

    • Lipid Analysis: to measure changes in cellular cholesterol and lipid droplet formation.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

25-HC exerts its effects through the modulation of several key signaling pathways. The diagrams below illustrate these complex interactions.

25_HC_Cholesterol_Metabolism_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus 25-HC 25-HC INSIG INSIG 25-HC->INSIG binds SCAP SCAP INSIG->SCAP retains HMGCR HMGCR INSIG->HMGCR promotes ubiquitination and degradation SREBP-2 SREBP-2 SCAP->SREBP-2 SREBP-2_cleavage SREBP-2 Cleavage SCAP->SREBP-2_cleavage translocation (inhibited by 25-HC) nSREBP-2 nSREBP-2 SREBP-2_cleavage->nSREBP-2 activation Cholesterol_Biosynthesis_Genes Cholesterol Biosynthesis Genes (e.g., HMGCR, LDLR) nSREBP-2->Cholesterol_Biosynthesis_Genes activates transcription Cholesterol_Synthesis Cholesterol_Synthesis Cholesterol_Biosynthesis_Genes->Cholesterol_Synthesis leads to

Caption: 25-HC regulation of cholesterol synthesis via the SREBP-2 pathway.

25_HC_Inflammatory_Signaling_Pathway TLR_Ligands TLR Ligands (e.g., LPS) TLR Toll-like Receptor TLR_Ligands->TLR activate AP-1 AP-1 (FOS/JUN) TLR->AP-1 activates 25-HC 25-HC 25-HC->AP-1 amplifies recruitment to promoters Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8) AP-1->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: 25-HC as an amplifier of inflammatory signaling.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro cell treatment experiment with 25-HC.

In_Vitro_25HC_Treatment_Workflow Start Start Prepare_Stock Prepare 25-HC Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Prepare_Stock->Seed_Cells Prepare_Working Prepare Working Solutions (25-HC dilutions & controls) Seed_Cells->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate (e.g., 24-48h) Treat_Cells->Incubate Harvest Harvest Cells or Supernatant Incubate->Harvest Analysis Downstream Analysis (Viability, Gene/Protein Expression, etc.) Harvest->Analysis End End Analysis->End

Caption: General workflow for in vitro 25-HC cell treatment.

References

Application of 25-Hydroxycholesterol in Lipidomics Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical signaling molecule in a multitude of physiological and pathophysiological processes. Its role extends from the intricate regulation of cholesterol homeostasis to the modulation of inflammatory and immune responses. In the field of lipidomics, 25-HC serves as a powerful tool to investigate the complex interplay between lipid metabolism and cellular signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of 25-HC in lipidomics research, aimed at elucidating its mechanisms of action and identifying potential therapeutic targets.

Core Functions and Signaling Pathways of this compound

25-HC exerts its biological effects primarily through the modulation of two key transcription factor families: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

1. Regulation of Cholesterol Homeostasis via LXR and SREBP Pathways:

25-HC is a potent endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a central role in cholesterol efflux, transport, and catabolism.[1][2] Upon activation by 25-HC, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][2] These transporters facilitate the removal of excess cholesterol from peripheral cells, including macrophages, for transport back to the liver.

Simultaneously, 25-HC is a potent suppressor of the SREBP pathway.[3] Specifically, it inhibits the proteolytic processing of SREBP-2, a master transcriptional regulator of cholesterol biosynthesis.[3] 25-HC promotes the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum (ER). This interaction retains the SCAP-SREBP complex in the ER, preventing its translocation to the Golgi apparatus where it would normally be cleaved to its active, nuclear form.[4] The inhibition of SREBP-2 activation leads to the downregulation of genes encoding key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR) and squalene synthase.[1]

LXR_SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus 25-HC_ER This compound Insig Insig 25-HC_ER->Insig Promotes Binding SCAP_SREBP SCAP-SREBP-2 Complex SCAP_SREBP->Insig Binding Inhibited SREBP_cleavage SREBP-2 Cleavage SCAP_SREBP->SREBP_cleavage Translocation (Inhibited by 25-HC) Insig->SCAP_SREBP Retains in ER nSREBP2 nSREBP-2 (Active) SREBP_cleavage->nSREBP2 Activation LXR LXR RXR RXR LXR_RXR LXR-RXR Heterodimer 25-HC_Nuc This compound Chol_Bio_Genes Cholesterol Biosynthesis Genes (e.g., HMGCR, SQS) Chol_Efflux_Genes Cholesterol Efflux Genes (e.g., ABCA1, ABCG1)

2. Modulation of Inflammatory Responses:

25-HC is a significant modulator of inflammatory signaling, often exhibiting context-dependent pro- or anti-inflammatory effects. In macrophages, 25-HC can amplify inflammatory signaling by mediating the recruitment of AP-1 transcription factors (FOS and JUN) to the promoters of a subset of Toll-like receptor (TLR)-responsive genes.[5] However, it can also exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines IL-1β and IL-18.

Inflammatory_Pathway 25-HC This compound AP1 AP-1 (FOS/JUN) 25-HC->AP1 Mediates Recruitment NLRP3 NLRP3 Inflammasome 25-HC->NLRP3 Inhibits Activation TLR Toll-like Receptor (TLR) TLR->AP1 Activates Pro_Inflammatory_Genes Pro-inflammatory Genes AP1->Pro_Inflammatory_Genes Activates Transcription Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b Pro-IL-1β Caspase1->IL1b Cleaves Active_IL1b Active IL-1β IL1b->Active_IL1b Matures to

Quantitative Data Summary

The following tables summarize the quantitative effects of 25-HC on gene expression and lipid levels as reported in various studies.

Table 1: Effect of this compound on Gene Expression in Macrophages

Gene TargetCell Type25-HC ConcentrationTreatment DurationFold Change in mRNA ExpressionReference
Ch25hMouse BMDM10 ng/mL LPS-induced2 hours~35-fold increase[6]
ABCA1Human MacrophagesNot specified (LXR activation)Not specifiedIncreased[1]
ABCG1Human MacrophagesNot specified (LXR activation)Not specifiedIncreased[1]
SREBP-1cTHP-1 Macrophages1 µM24 hoursNo significant change[7]
ABCA1THP-1 Macrophages1 µM24 hours~20-fold increase[7]
Trib3Mouse BMDM5 µM24 hours~8-fold increase[8]
Chac1Mouse BMDM5 µM24 hours~12-fold increase[8]

BMDM: Bone Marrow-Derived Macrophages

Table 2: Effect of this compound on Cellular Lipid Levels

Lipid Class/SpeciesCell Type25-HC ConcentrationTreatment DurationChange in Lipid AbundanceReference
This compoundMouse BMDM10 ng/mL LPS-induced24 hours6- to 7-fold increase[6]
Total CholesterolHepG24 µM16 hoursReduced[2]
TriglyceridesHepG24 µM16 hoursNo significant change[2]
ZymosterolCh25h-/-;Ldlr-/- MacrophagesEndogenousNot specifiedIncreased[5]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured macrophages with 25-HC to study its effects on gene expression and lipid metabolism.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • This compound (stock solution in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed macrophages in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a 37°C, 5% CO₂ incubator to allow for attachment.

  • Preparation of 25-HC Working Solution: Prepare a working solution of 25-HC in complete culture medium at the desired final concentration. Ensure the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing 25-HC. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis, lipid extraction for lipidomics).

Cell_Treatment_Workflow Start Start Seed_Cells Seed Macrophages in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_25HC Prepare 25-HC Working Solution Incubate_Overnight->Prepare_25HC Treat_Cells Treat Cells with 25-HC (and Vehicle Control) Prepare_25HC->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Downstream Analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Protocol 2: Lipid Extraction from Cultured Cells

This protocol outlines a modified Bligh-Dyer method for the extraction of total lipids, including oxysterols, from cultured cells.

Materials:

  • Cell pellet from Protocol 1

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standards (e.g., deuterated 25-HC)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Internal Standard Spiking: Add an appropriate amount of internal standard(s) to the cell lysate for quantification.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and lipid solubilization.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the mixture. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Lipid_Extraction_Workflow Start Start with Cell Pellet Lyse_Cells Lyse Cells in Chloroform:Methanol Start->Lyse_Cells Add_IS Add Internal Standards Lyse_Cells->Add_IS Vortex1 Vortex Vigorously Add_IS->Vortex1 Add_Solvents Add Chloroform and Water Vortex1->Add_Solvents Vortex2 Vortex Add_Solvents->Vortex2 Centrifuge Centrifuge to Separate Phases Vortex2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Extract Dry Extract under Nitrogen Collect_Organic->Dry_Extract Store Store at -80°C Dry_Extract->Store End Ready for LC-MS/MS Analysis Store->End

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of 25-HC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried lipid extract from Protocol 2

  • Mobile phase A (e.g., water with 0.1% formic acid)

  • Mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid)

  • C18 reversed-phase HPLC column

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • 25-HC analytical standard

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

  • Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution program with mobile phases A and B to separate 25-HC from other lipid species.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions for 25-HC and its internal standard in multiple reaction monitoring (MRM) mode.

    • Example Transition for 25-HC: m/z 385.3 -> m/z 367.3 ([M+H-H₂O]⁺ -> [M+H-2H₂O]⁺)

  • Quantification: Generate a standard curve using the 25-HC analytical standard. Quantify the amount of 25-HC in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow Start Start with Dried Lipid Extract Reconstitute Reconstitute in Mobile Phase Start->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify Quantification using Standard Curve Detect->Quantify End Results Quantify->End

Conclusion

This compound is an indispensable tool for researchers in lipidomics and related fields. Its well-defined roles in regulating cholesterol homeostasis and inflammation provide a robust framework for investigating the intricate connections between lipid metabolism and cellular function. The detailed protocols and quantitative data presented in this document offer a comprehensive guide for designing and executing experiments to further unravel the multifaceted activities of this important oxysterol. By employing these methodologies, researchers can gain valuable insights into disease pathogenesis and identify novel therapeutic strategies for a range of metabolic and inflammatory disorders.

References

Application Notes and Protocols for Utilizing 25-Hydroxycholesterol in Murine Models of Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-Hydroxycholesterol (25-HC) is an oxysterol, an oxidized derivative of cholesterol, produced by the enzyme cholesterol 25-hydroxylase (CH25H). It has emerged as a potent endogenous antiviral molecule with broad-spectrum activity against a range of enveloped viruses.[1] Its mechanism of action is multifaceted, primarily involving the modulation of host cell membrane composition and fluidity, which inhibits viral entry.[2] Additionally, 25-HC influences cellular cholesterol homeostasis and inflammatory signaling pathways, further contributing to its antiviral effects.[1][3] This document provides detailed application notes and experimental protocols for the use of 25-HC in murine models of viral infections, with a focus on Zika virus and SARS-CoV-2.

Mechanism of Action

25-HC exerts its antiviral effects through several interconnected pathways:

  • Inhibition of Viral Entry: By affecting cellular cholesterol metabolism, 25-HC alters the composition of the plasma membrane, making it less conducive for viral fusion and entry.[2] This is a key mechanism against many enveloped viruses.

  • Modulation of Cholesterol Homeostasis: 25-HC is a potent regulator of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[4] By inhibiting SREBP processing, it reduces the synthesis of cholesterol and other lipids essential for viral replication and assembly.[4][5]

  • Interferon Signaling: The gene encoding the enzyme that produces 25-HC, CH25H, is an interferon-stimulated gene (ISG).[3] This links 25-HC production to the host's innate antiviral response, where it acts as an effector molecule.[6]

  • Inflammatory Response Modulation: 25-HC can have both pro- and anti-inflammatory effects depending on the context.[3][7] It has been shown to activate the inflammasome in some models while suppressing it in others, highlighting the complexity of its immunomodulatory role.[7]

Application in Murine Viral Models

Zika Virus (ZIKV)

In murine models of ZIKV infection, 25-HC has demonstrated significant protective effects. Administration of 25-HC to pregnant mice infected with ZIKV has been shown to reduce viral loads in the fetal brain and prevent the development of microcephaly.[1][8]

SARS-CoV-2

The role of 25-HC in SARS-CoV-2 infection in murine models is more complex and appears to be context-dependent. While some in vitro studies have shown that 25-HC can inhibit SARS-CoV-2 entry, in vivo studies using K18-hACE2 transgenic mice have yielded conflicting results. Some research suggests that while endogenous 25-HC is upregulated during infection, supplemental 25-HC does not reduce viral titers and may even exacerbate lung injury by increasing microvascular permeability.

Quantitative Data Summary

The following tables summarize quantitative data from studies using 25-HC in murine models of viral infections.

Table 1: Efficacy of this compound in a Murine Model of Zika Virus Infection

ParameterControl Group (Vehicle)25-HC Treated GroupReference
Viral Titer in Fetal Brain (p.f.u./g) HighSignificantly Reduced[1]
Incidence of Microcephaly PresentSignificantly Reduced[1][8]
Maternal Morbidity ObservedReduced[1]
Fetal Survival DecreasedIncreased[1]

Table 2: Effects of this compound in a K18-hACE2 Murine Model of SARS-CoV-2 Infection

ParameterControl Group (Vehicle)25-HC Treated Group (50 mg/kg)Reference
Pulmonary Viral Titer (TCID50/lung) No significant differenceNo significant difference
Weight Loss No significant differenceNo significant difference
Airspace Albumin (Indicator of microvascular injury) BaselineIncreased
Plasma Pro-inflammatory Cytokines BaselineIncreased

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD) (Sigma-Aldrich or equivalent)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Preparation of 25-HC/HPβCD Complex:

    • Prepare a stock solution of HPβCD in PBS (e.g., 45% w/v).

    • Weigh the desired amount of 25-HC powder.

    • Add the 25-HC powder to the HPβCD solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).

    • Vortex vigorously for 10-15 minutes, or until the 25-HC is completely dissolved. The solution should be clear.

    • Sterile filter the solution through a 0.22 µm filter.

  • Administration to Mice:

    • Administer the 25-HC/HPβCD complex or vehicle control (HPβCD in PBS) to mice via intraperitoneal (i.p.) injection.

    • The typical dosage for antiviral studies is in the range of 10-50 mg/kg body weight, administered daily.

    • The timing of the first dose relative to viral infection is critical and should be optimized for the specific virus and experimental question (e.g., prophylactic: 24 hours and 4 hours before infection; therapeutic: starting 24 hours post-infection).

Protocol 2: Murine Model of Zika Virus-Induced Microcephaly

Materials:

  • Pregnant wild-type mice (e.g., C57BL/6)

  • Zika virus stock (specify strain and titer)

  • Prepared 25-HC/HPβCD complex and vehicle control

  • Surgical tools for embryo extraction

  • Materials for tissue homogenization and RNA extraction

  • Reagents for qRT-PCR to quantify viral load

Procedure:

  • Animal Mating and Pregnancy:

    • Set up timed matings of mice. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

  • 25-HC Administration:

    • Begin daily i.p. injections of 25-HC (e.g., 50 mg/kg) or vehicle to pregnant dams at a specified embryonic day (e.g., E6.5).

  • Zika Virus Infection:

    • At E7.5, infect the pregnant dams with ZIKV via a relevant route (e.g., intravenous or subcutaneous injection). The viral dose should be pre-determined to cause microcephaly.

  • Tissue Collection and Analysis:

    • At a specified time point (e.g., E13.5 or E18.5), euthanize the pregnant dams.

    • Carefully dissect the embryos and collect fetal brains.

    • Visually inspect and measure the size of the fetal brains to assess for microcephaly.

    • Homogenize a portion of the fetal brain tissue for RNA extraction and subsequent quantification of ZIKV RNA levels by qRT-PCR.

Protocol 3: K18-hACE2 Murine Model of SARS-CoV-2 Infection

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 stock (specify strain and titer)

  • Prepared 25-HC/HPβCD complex and vehicle control

  • Isoflurane or other appropriate anesthetic

  • Materials for bronchoalveolar lavage (BAL)

  • Materials for tissue collection (lung, serum)

  • Reagents for viral titration (TCID50 assay) and cytokine analysis (ELISA)

Procedure:

  • 25-HC Administration:

    • Administer 25-HC (50 mg/kg, i.p.) or vehicle to K18-hACE2 mice. A typical regimen involves a dose 4 hours before infection and then daily thereafter.

  • SARS-CoV-2 Infection:

    • Anesthetize the mice lightly with isoflurane.

    • Inoculate the mice intranasally with a pre-determined dose of SARS-CoV-2 (e.g., 10^3 - 10^4 TCID50) in a small volume (e.g., 20-30 µL).

  • Monitoring and Sample Collection:

    • Monitor the mice daily for weight loss and clinical signs of disease.

    • At specified time points post-infection (e.g., 2, 4, and 6 days), euthanize a cohort of mice.

    • Collect blood via cardiac puncture for serum cytokine analysis by ELISA.

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluids for analysis.

    • Harvest the lungs for viral load quantification by TCID50 assay and for histopathological analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Viral Infection cluster_1 Host Cell cluster_2 Interferon Response cluster_3 Cholesterol Metabolism cluster_4 Viral Entry Virus Enveloped Virus Fusion Viral Fusion/ Entry Virus->Fusion Initiates IFN Type I Interferon STAT1 STAT1 IFN->STAT1 Activates CH25H CH25H (ISG) STAT1->CH25H Induces Transcription Cholesterol Cholesterol HC25 This compound Cholesterol->HC25 Catalyzed by CH25H SREBP2 SREBP2 HC25->SREBP2 Inhibits Processing Membrane Cell Membrane HC25->Membrane Alters Composition Lipid_Synthesis Cholesterol & Lipid Synthesis SREBP2->Lipid_Synthesis Promotes Viral_Replication Viral Replication/ Assembly Lipid_Synthesis->Viral_Replication Supports Membrane->Fusion Inhibits Fusion->IFN Triggers

Caption: Antiviral signaling pathways of this compound.

G cluster_0 Day -1 cluster_1 Day 0 cluster_2 Day 1 onwards cluster_3 Endpoint (e.g., Day 2, 4, 6) Treatment_Start 25-HC or Vehicle Administration (i.p.) Infection Viral Challenge (e.g., Intranasal) Treatment_Start->Infection Monitoring Daily Monitoring: - Weight - Clinical Score Infection->Monitoring Daily_Treatment Daily 25-HC or Vehicle Administration Infection->Daily_Treatment Euthanasia Euthanasia Monitoring->Euthanasia Daily_Treatment->Monitoring Sample_Collection Sample Collection: - Blood (Serum) - BAL Fluid - Tissues (Lungs) Euthanasia->Sample_Collection Analysis Downstream Analysis: - Viral Load (TCID50/qPCR) - Cytokines (ELISA) - Histopathology Sample_Collection->Analysis

Caption: Experimental workflow for 25-HC treatment in a murine viral infection model.

References

Application Note: Profiling of 25-Hydroxycholesterol and Other Oxysterols using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxysterols are oxidized derivatives of cholesterol that play critical roles as signaling molecules in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and immune regulation.[1][2][3] Among them, 25-hydroxycholesterol (25-HC) is a key modulator of lipid metabolism and antiviral responses.[2][3][4] It is produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is an interferon-stimulated gene.[2][3][4] Given the low abundance of oxysterols in biological matrices and the need for high sensitivity and selectivity, robust analytical methods are essential for their accurate quantification.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of oxysterols, offering high resolution and sensitivity, particularly after a derivatization step to increase analyte volatility.[1][6] This application note provides a detailed protocol for the profiling of 25-HC and other oxysterols in biological samples using GC-MS.

Signaling Pathways of this compound

This compound is a crucial signaling molecule that modulates cholesterol homeostasis and inflammatory responses through several pathways. It suppresses the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for cholesterol biosynthesis, and activates Liver X Receptors (LXRs), which promote cholesterol efflux.[7][8][9] Additionally, 25-HC can amplify inflammatory signaling in response to pathogens by impacting Toll-like receptor (TLR) pathways and recruiting transcription factors like AP-1.[4][10][11]

25_Hydroxycholesterol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus TLR Toll-like Receptor (TLR) AP1 AP-1 Recruitment (FOS/JUN) TLR->AP1 Signal Transduction 25HC This compound (25-HC) LXR Liver X Receptor (LXR) 25HC->LXR Activates SREBP SREBP Processing 25HC->SREBP Inhibits 25HC->AP1 Amplifies Cholesterol_Efflux Cholesterol Efflux Genes (e.g., ABCA1) LXR->Cholesterol_Efflux Upregulates Cholesterol_Synthesis Cholesterol Synthesis Genes SREBP->Cholesterol_Synthesis Downregulates Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8) AP1->Inflammatory_Genes Upregulates

Caption: this compound signaling pathways.

Experimental Workflow for GC-MS Oxysterol Analysis

The overall workflow involves several key stages, from sample preparation to instrumental analysis and data processing. A critical step is derivatization, which converts the polar hydroxyl groups of oxysterols into more volatile and thermally stable trimethylsilyl (TMS) ethers, making them amenable to GC analysis.[6][12]

GC_MS_Oxysterol_Workflow start Biological Sample (Plasma, Cells, Tissue) is_spike Internal Standard Spiking (e.g., 25-HC-d6) start->is_spike extraction Liquid-Liquid Extraction (e.g., Hexane:Isopropanol) is_spike->extraction saponification Saponification (Optional) (Hydrolyzes esterified oxysterols) extraction->saponification spe Solid Phase Extraction (Optional) (Removes cholesterol) saponification->spe derivatization Derivatization (e.g., BSTFA + 1% TMCS) spe->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of oxysterols.

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Internal Standard Addition: To 100 µL of plasma or cell homogenate, add an appropriate deuterated internal standard, such as this compound-d6 (10 ng), to correct for extraction efficiency and matrix effects.[8][9]

  • Saponification (for total oxysterols): To measure both free and esterified oxysterols, a saponification step is required.[6] Add a solution of potassium hydroxide in ethanol to the sample and heat to hydrolyze the cholesteryl esters.[1][6]

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent mixture like hexane:isopropanol (3:2, v/v).[7][8][13]

    • Add 1.5 mL of the extraction solvent to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at ~2000 x g for 10 minutes to separate the phases.[14]

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction on the remaining aqueous layer with another 1 mL of solvent and pool the organic phases.[8]

  • Solvent Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[6][8]

Derivatization Protocol

Derivatization is essential to increase the volatility of oxysterols for GC analysis. Trimethylsilylation, which replaces active hydrogens on hydroxyl groups with a TMS group, is a common approach.[12]

  • Reagents: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[6][7]

  • Procedure:

    • To the dried lipid extract, add 50 µL of the silylating agent (e.g., BSTFA + 1% TMCS).[7]

    • Seal the tube tightly and heat at 80°C for 30 minutes to ensure complete derivatization.[7]

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. Alternatively, evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent like hexane.[6]

GC-MS Analysis

The following table provides typical instrument parameters for the analysis of derivatized oxysterols. Selected Ion Monitoring (SIM) mode is often used for targeted quantification to enhance sensitivity and selectivity.[15]

ParameterTypical Setting
Gas Chromatograph
GC ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
Carrier GasHelium at a constant flow rate of 1.2 mL/min.[15]
Injection ModeSplitless, 1 µL injection volume.[9][16]
Injector Temperature280 °C
Oven ProgramStart at 180°C, ramp to 280°C at 10°C/min, and hold for 5-10 minutes.[7][15]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[15]
Ion Source Temp.250 °C.[15]
Transfer Line Temp.280 °C.[15]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for identification).[15][17]
Example SIM Ions (TMS-derivatized)m/z values specific to target oxysterols (e.g., monitoring characteristic fragment ions)

Quantitative Data Summary

The performance of a GC-MS method for oxysterol analysis can be characterized by several key parameters. The values below are representative and should be determined for each specific assay during method validation.

ParameterRepresentative ValueDescription
Limit of Detection (LOD) 0.01 - 0.5 ppmThe lowest concentration of an analyte that can be reliably detected.[18]
Limit of Quantification (LLOQ) 0.03 - 1.0 ng/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[15]
Linearity (R²) > 0.99The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Precision (%RSD) ≤ 20%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
Recovery (%) 85 - 115%The detector response obtained from an amount of analyte added to and extracted from the matrix, compared to the detector response from a pure standard.

Conclusion This application note outlines a comprehensive and robust GC-MS based methodology for the quantitative profiling of this compound and other oxysterols in biological samples. The protocol, encompassing sample extraction, mandatory derivatization, and optimized instrumental analysis, provides the sensitivity and selectivity required for biomedical research and drug development. The accurate measurement of these critical lipid mediators is fundamental to advancing our understanding of their roles in health and disease.[1]

References

Application Notes and Protocols: Utilizing 25-Hydroxycholesterol for In Vitro Inflammasome Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using 25-Hydroxycholesterol (25-HC) to investigate inflammasome activation in vitro. This document outlines the underlying signaling pathways, detailed experimental protocols, and methods for data analysis, tailored for professionals in academic research and drug development.

Introduction

This compound (25-HC), an oxidized derivative of cholesterol, has emerged as a key modulator of inflammatory responses. It plays a multifaceted role in immunity, and notably, it can act as a potent activator of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4][5] Understanding how 25-HC engages this pathway is crucial for elucidating its role in various inflammatory diseases.

Inflammasome activation is typically a two-step process:

  • Priming (Signal 1): This initial step involves stimulating cells with an agonist, such as Lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria. This leads to the upregulation of key inflammasome components, including NLRP3 and the precursor form of IL-1β (pro-IL-1β), through the activation of the NF-κB signaling pathway.[4][6][7]

  • Activation (Signal 2): The second signal, which can be provided by a variety of stimuli including 25-HC, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4][5]

Signaling Pathway of 25-HC-Induced NLRP3 Inflammasome Activation

25-HC-mediated activation of the NLRP3 inflammasome is a complex process involving several cellular events. Key mechanisms identified include the induction of potassium (K+) efflux from the cell, the generation of mitochondrial reactive oxygen species (mtROS), and the involvement of the Liver X Receptor (LXR).[9][10]

G cluster_0 Cell Membrane cluster_1 Cytosol 25HC_ext This compound (25-HC) 25HC_int Intracellular 25-HC 25HC_ext->25HC_int Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA Pro_IL1B_protein Pro-IL-1β & NLRP3 Protein Pro_IL1B_mRNA->Pro_IL1B_protein NLRP3_activation NLRP3 Activation & Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Pro_IL1B_protein->NLRP3_activation K_efflux K+ Efflux 25HC_int->K_efflux mtROS Mitochondrial ROS Production 25HC_int->mtROS LXR LXR 25HC_int->LXR K_efflux->NLRP3_activation mtROS->NLRP3_activation LXR->NLRP3_activation Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation IL1B_cleavage Pro-IL-1β → IL-1β Casp1_activation->IL1B_cleavage GSDMD_cleavage Gasdermin D Cleavage Casp1_activation->GSDMD_cleavage IL1B_secretion IL-1β Secretion IL1B_cleavage->IL1B_secretion Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis

Figure 1: Signaling pathway of 25-HC induced NLRP3 inflammasome activation.

Experimental Protocols

The following protocols provide a framework for studying 25-HC-mediated inflammasome activation in vitro. The most common cell types for these studies are primary mouse bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.

General Experimental Workflow

workflow cluster_assays Downstream Assays start Cell Culture (e.g., BMDMs, THP-1) priming Priming (Signal 1) LPS Treatment start->priming activation Activation (Signal 2) 25-HC Treatment priming->activation harvest Harvest Supernatant & Cell Lysate activation->harvest elisa IL-1β ELISA harvest->elisa western Western Blot (Caspase-1, IL-1β) harvest->western caspase_assay Caspase-1 Activity Assay harvest->caspase_assay asc_speck ASC Speck Imaging harvest->asc_speck ldh_assay LDH Assay (Pyroptosis) harvest->ldh_assay

Figure 2: General experimental workflow for studying inflammasome activation.

Protocol 1: 25-HC-Mediated Inflammasome Activation in BMDMs

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound (25-HC)

  • Opti-MEM or other serum-free medium

  • Sterile multi-well plates (e.g., 24-well or 12-well)

Procedure:

  • Cell Seeding: Plate BMDMs in a multi-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1):

    • The next day, replace the medium with fresh complete medium.

    • Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours. This step is crucial to induce the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2):

    • After the priming step, gently wash the cells with PBS.

    • Replace the medium with serum-free medium (e.g., Opti-MEM).

    • Treat the cells with 25-HC. A typical concentration range is 10-50 µM.[9] The incubation time can vary, for example, 6-10 hours.[9]

  • Sample Collection:

    • Following incubation, carefully collect the cell culture supernatants. These will be used for measuring secreted IL-1β and for the LDH assay.

    • Lyse the remaining cells in the wells using an appropriate lysis buffer (e.g., RIPA buffer) for subsequent Western blot analysis.

    • Store all samples at -80°C until analysis.

Data Presentation: Quantitative Parameters for In Vitro Experiments
ParameterCell TypePriming (Signal 1)Activation (Signal 2)Incubation TimeReadoutReference
Concentration Mouse BMDMsLPS (100 ng/mL)25-HC (50 µM)10 hours (for 25-HC)IL-1β, Caspase-1 cleavage[9]
Concentration Mouse MicrogliaLPS (10 ng/mL)25-HC (10 µg/mL)24 hours (co-treatment)IL-1β secretion, ASC specks[11][12]
Concentration H9C2 CardiomyocytesOxygen-glucose deprivation/reoxygenation25-HC (concentration not specified)Not specifiedNLRP3, Caspase-1, IL-1β expression[1][3]
Concentration ApoE4-expressing MicrogliaLPS25-HCNot specifiedIL-1β secretion[13]

Key Experimental Assays

Protocol 2: IL-1β ELISA

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct indicator of inflammasome activation.

Procedure:

  • Use the collected cell culture supernatants from Protocol 1.

  • Perform the ELISA according to the manufacturer's instructions for a commercially available IL-1β ELISA kit (mouse or human, depending on the cell type).

  • Measure the absorbance using a microplate reader and calculate the concentration of IL-1β based on a standard curve.

Protocol 3: Western Blot for Caspase-1 and IL-1β Cleavage

This technique detects the cleaved and active forms of caspase-1 (p20/p10 subunits) and IL-1β (p17 subunit) in both the cell lysate and the supernatant.

Procedure:

  • Use the cell lysates and concentrated supernatants from Protocol 1.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 and IL-1β. Also, probe for pro-caspase-1 and pro-IL-1β in the cell lysates as controls.

  • Use a loading control (e.g., β-actin or GAPDH) for the cell lysates.

  • Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.

Protocol 4: Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1.[14]

Procedure:

  • Commercial kits, such as Caspase-Glo® 1, are available and provide a straightforward method.[15]

  • These assays typically use a specific caspase-1 substrate that, when cleaved, generates a luminescent or fluorescent signal.

  • The assay can be performed directly on cultured cells in a multi-well plate format by adding the reagent to the wells.

  • Measure the signal using a luminometer or fluorometer. Specificity can be confirmed using a caspase-1 inhibitor.[14][15]

Protocol 5: ASC Speck Formation Assay

Activation of the inflammasome leads to the polymerization of the ASC adaptor protein into a large, single speck within each cell, which can be visualized by microscopy.[16][17]

Procedure:

  • Grow cells on glass coverslips in a multi-well plate and treat them as described in Protocol 1.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against ASC.

  • Follow with a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. The formation of distinct puncta (specks) of ASC is indicative of inflammasome activation.[11] This can also be quantified using flow cytometry.[17][18]

Protocol 6: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells into the supernatant, which is an indicator of plasma membrane rupture associated with pyroptosis.[19]

Procedure:

  • Use the collected cell culture supernatants from Protocol 1.

  • Perform the LDH assay using a commercially available kit according to the manufacturer's instructions.

  • Measure the absorbance and calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely).

Conclusion

This compound is a valuable tool for studying the activation of the NLRP3 inflammasome in vitro. By following the detailed protocols and utilizing the described assays, researchers can effectively investigate the molecular mechanisms by which 25-HC contributes to inflammation. These studies are essential for understanding the pathophysiology of various inflammatory diseases and for the development of novel therapeutic strategies.

References

A Guide to the Synthesis of 25-Hydroxycholesterol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the availability of high-purity 25-hydroxycholesterol (25-HC) is critical for investigating its diverse biological roles. 25-HC is a key oxysterol that modulates cholesterol metabolism, inflammatory responses, and innate immunity.[1][2][3][4][5] This guide provides detailed protocols for the chemical synthesis, purification, and characterization of 25-HC suitable for research purposes.

Introduction

This compound is an oxidized derivative of cholesterol, produced enzymatically by cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene product.[1][2][3] It plays a significant role in various physiological and pathological processes. As a potent regulator of cholesterol homeostasis, 25-HC influences the SREBP (Sterol Regulatory Element-Binding Protein) pathway.[1][3] Furthermore, it is recognized as a modulator of the immune system, with established antiviral and antibacterial properties.[1] Given its involvement in critical signaling pathways, including those mediated by Liver X Receptors (LXR), the ability to synthesize 25-HC in the laboratory is essential for advancing research in areas such as infectious diseases, inflammation, and metabolic disorders.[1][3]

Synthesis Strategies Overview

Several synthetic routes to this compound have been developed, starting from readily available sterols. These methods offer researchers options depending on the available starting materials and desired scale. Common starting materials include stigmasterol, hyodesoxycholic acid, and bisnoralcohol.[6][7][8][9] One efficient method involves the bromination of the cholesterol side chain followed by reduction.[6][10]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis method.

ParameterValueStarting MaterialReference
Overall Yieldup to 43.4%Bisnoralcohol[8][9]
Number of Steps7Bisnoralcohol[8][9]
PurityHigh (as determined by NMR and Mass Spectrometry)Not Specified[7][11]

Experimental Protocols

I. Chemical Synthesis of this compound

This protocol is based on a method involving the formation of a bromohydrin followed by reduction.[10]

Materials and Reagents:

  • Desmosterol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Bromohydrin Formation:

    • Dissolve desmosterol in a 4:1 (v/v) mixture of THF and water.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) to the stirred solution. The amount of NBS should be in slight molar excess relative to the desmosterol.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium sulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Reduction of the Bromohydrin:

    • Dissolve the crude bromohydrin from the previous step in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

    • Filter the resulting mixture through a pad of Celite and wash the filter cake with diethyl ether or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

II. Purification of this compound

Purification is typically achieved by silica gel column chromatography.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a white solid.

III. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be compared with literature data for authentic this compound.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[7][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Common techniques include Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[17] A reversed-phase C18 column is often employed.[17]

Signaling Pathway and Experimental Workflow

This compound in Inflammatory Signaling

This compound is a crucial mediator in the inflammatory response. It can amplify inflammatory signaling in immune cells like macrophages.[4][5] Upon stimulation of Toll-like receptors (TLRs), the expression of cholesterol 25-hydroxylase (Ch25h) is upregulated, leading to the synthesis of 25-HC.[4] 25-HC then acts to amplify the expression of pro-inflammatory genes by recruiting transcription factors such as AP-1 to their promoters.[1][4][5]

G cluster_0 Macrophage TLR TLR Activation (e.g., by viral PAMPs) CH25H CH25H Gene Expression TLR->CH25H Induces Cholesterol Cholesterol HC25 This compound (25-HC) Cholesterol->HC25 CH25H AP1 AP-1 Recruitment (FOS/JUN) HC25->AP1 Mediates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) AP1->Inflammatory_Genes Enhances Inflammatory_Response Amplified Inflammatory Response Inflammatory_Genes->Inflammatory_Response Leads to

Caption: 25-HC amplifies inflammatory signaling in macrophages.

Experimental Workflow for Synthesis and Analysis

The overall workflow for producing and verifying this compound for research use involves several key stages, from the initial chemical synthesis to final characterization and preparation for biological assays.

G Start Starting Material (e.g., Desmosterol) Synthesis Chemical Synthesis (Bromohydrin formation & Reduction) Start->Synthesis Purification Purification (Silica Gel Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product High-Purity This compound Characterization->Final_Product Storage Storage (Inert atmosphere, low temp.) Final_Product->Storage Application Research Application (Cell culture, in vivo studies) Final_Product->Application

Caption: Workflow for this compound synthesis and use.

References

Application Notes and Protocols: Measuring 25-Hydroxycholesterol's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to measure the effects of 25-hydroxycholesterol (25-HC) on gene expression. Detailed protocols for key experiments are included, along with summaries of expected quantitative outcomes and visualizations of the primary signaling pathways involved.

This compound, an oxidized derivative of cholesterol, is a crucial signaling molecule in various biological processes, including lipid metabolism, inflammation, and innate immunity.[1][2] Its ability to modulate gene expression is central to its function. 25-HC primarily exerts its effects through the regulation of key transcription factors, including Liver X Receptors (LXRs), Sterol Regulatory Element-Binding Protein 2 (SREBP2), and components of the Integrated Stress Response (ISR).[3][4][5][6]

Key Signaling Pathways Modulated by this compound

25-HC influences gene expression through several interconnected pathways. Understanding these pathways is critical for interpreting experimental results.

Liver X Receptor (LXR) Activation

25-HC is a known agonist of LXRs (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and inflammation.[1][7] Upon binding 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.[3][8] A key target gene in this pathway is CH25H, the gene encoding the enzyme that produces 25-HC, creating a positive feedback loop.[3][7] Other LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis.[1]

LXR_Pathway cluster_nucleus Nucleus 25-HC 25-HC LXR_RXR LXR/RXR Heterodimer 25-HC->LXR_RXR Binds & Activates LXRE LXRE LXR_RXR->LXRE Binds TargetGenes Target Gene Transcription (e.g., CH25H, ABCA1) LXRE->TargetGenes Promotes Nucleus Nucleus

25-HC activates LXR-mediated gene transcription.
Sterol Regulatory Element-Binding Protein 2 (SREBP2) Inhibition

25-HC is a potent suppressor of the SREBP2 pathway, which controls the expression of genes involved in cholesterol biosynthesis and uptake.[4][6] In sterol-depleted cells, the SREBP2 precursor protein is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved to release the active transcription factor. 25-HC prevents this transport by promoting the binding of the SREBP escort protein, SCAP, to the INSIG retention proteins in the ER.[6][9] This inhibition of SREBP2 activation leads to the downregulation of its target genes, such as HMGCR (HMG-CoA reductase).[5][6]

SREBP2_Pathway 25-HC 25-HC INSIG INSIG 25-HC->INSIG Promotes binding to SCAP SCAP_SREBP2_ER SCAP-SREBP2 Complex (ER) Golgi Golgi Processing SCAP_SREBP2_ER->Golgi Inhibits Transport Active_SREBP2 Active SREBP2 (nSREBP2) Golgi->Active_SREBP2 Inhibits Cleavage TargetGenes Target Gene Transcription (e.g., HMGCR, LDLR) Active_SREBP2->TargetGenes Inhibits Transcription INSIG->SCAP_SREBP2_ER Retains in ER

25-HC inhibits the SREBP2 signaling pathway.
Integrated Stress Response (ISR) Activation

Recent studies have revealed that 25-HC can activate the Integrated Stress Response (ISR) independently of its effects on LXR and SREBP pathways.[5][10] This response is a common cellular reaction to various stresses. 25-HC has been shown to activate the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This phosphorylation leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of stress-response genes like CHOP/DDIT3, CHAC1, and TRIB3.[5]

ISR_Pathway 25-HC 25-HC GCN2 GCN2 Kinase 25-HC->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Preferentially enhances Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits TargetGenes Stress Response Gene Transcription (e.g., CHOP, CHAC1) ATF4->TargetGenes Upregulates

25-HC activates the GCN2/eIF2α/ATF4 branch of the ISR.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of 25-HC on gene expression from published studies. These values can serve as a benchmark for experimental outcomes.

Table 1: Effect of 25-HC on LXR and SREBP Target Gene Expression in Macrophages

GeneFunctionTreatment ConditionsFold Change vs. ControlReference
Abca1Cholesterol Efflux (LXR target)5 µM 25-HC, 24h~2.5-fold increase[5]
HmgcrCholesterol Synthesis (SREBP2 target)5 µM 25-HC, 24h~0.5-fold (50% decrease)[5]
Ch25h25-HC Synthesis (LXR target)10 ng/ml LPS, 2h~51-fold increase[11]

Table 2: Effect of 25-HC on Integrated Stress Response (ISR) Gene Expression in Macrophages

GeneFunctionTreatment ConditionsFold Change vs. ControlReference
Atf4ISR Transcription Factor5 µM 25-HC, 24h~2-fold increase[5]
Chop/Ddit3Pro-apoptotic ISR Factor5 µM 25-HC, 24h>10-fold increase[5]
Chac1Pro-apoptotic ISR Factor5 µM 25-HC, 24h>10-fold increase[5]
Trib3ISR Pseudokinase5 µM 25-HC, 24h>10-fold increase[5]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of 25-HC on gene expression.

Experimental Workflow Overview

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Macrophages, HepG2) Treatment 2. 25-HC Treatment (Vehicle Control vs. 25-HC) CellCulture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality & Quantity (Spectrophotometry, Bioanalyzer) RNA_Isolation->QC Gene_Expression 5. Gene Expression Analysis QC->Gene_Expression qPCR 5a. RT-qPCR (Targeted gene analysis) Gene_Expression->qPCR RNAseq 5b. RNA-Sequencing (Transcriptome-wide analysis) Gene_Expression->RNAseq Data_Analysis 6. Data Analysis (Fold Change, DEGs) qPCR->Data_Analysis RNAseq->Data_Analysis

General workflow for analyzing 25-HC's effect on gene expression.
Protocol 1: Cell Culture and this compound Treatment

This protocol is adapted for bone marrow-derived macrophages (BMDMs), a common model for studying 25-HC effects.[5]

Materials:

  • Bone marrow cells from mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • L929-cell conditioned medium (as a source of M-CSF)

  • Penicillin-Streptomycin

  • This compound (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • 6-well tissue culture plates

Procedure:

  • Macrophage Differentiation: Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into BMDMs.

  • Cell Plating: On day 7, detach the BMDMs and plate them in 6-well plates at a density of 1 x 10^6 cells per well. Allow cells to adhere overnight.

  • Preparation of 25-HC Stock: Dissolve 25-HC in DMSO to create a stock solution (e.g., 5 mg/mL).

  • Treatment:

    • Prepare treatment media by diluting the 25-HC stock solution in fresh culture medium to the final desired concentration (e.g., 5 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the 25-HC treatment medium.

    • Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours) at 37°C and 5% CO2.

  • Harvesting: After incubation, proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

This protocol uses a common reagent, TRIzol, for robust RNA isolation.[12][13]

Materials:

  • TRIzol Reagent (Invitrogen) or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Aspirate the medium from the 6-well plate.

    • Add 1 mL of TRIzol Reagent directly to each well.

    • Pipette the lysate up and down several times to ensure complete cell lysis. Transfer the lysate to a microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol.

    • Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

    • Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Carefully remove all the ethanol. Air-dry the pellet for 5-10 minutes (do not over-dry).

    • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity using a Bioanalyzer.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for reverse transcription and quantitative PCR to measure the expression of specific genes of interest.

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • SYBR Green or TaqMan Master Mix

  • Gene-specific forward and reverse primers

  • qPCR instrument

  • Optical-grade PCR plates/tubes

Procedure:

  • DNase Treatment (Optional but Recommended): Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[14]

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1-2 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended program.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in an optical plate by combining SYBR Green/TaqMan Master Mix, forward and reverse primers (for SYBR) or TaqMan probe, and diluted cDNA.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

    • Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[15]

Protocol 4: Transcriptome-Wide Analysis by RNA-Sequencing

For a global, unbiased view of gene expression changes, RNA-sequencing is the current standard.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • The resulting library will consist of short cDNA fragments with adapters at both ends.

  • Sequencing:

    • Quantify and pool the libraries.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the 25-HC treated and vehicle control groups.

    • Pathway and Functional Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions enriched in the list of differentially expressed genes.

References

Practical Applications of 25-Hydroxycholesterol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that has emerged as a critical signaling molecule with pleiotropic effects on cellular physiology.[1][2] Produced primarily by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC is a key regulator of cholesterol homeostasis, immune responses, and inflammatory processes.[3][4] Its involvement in a wide array of pathological conditions, including viral infections, cancer, neurodegenerative diseases, and atherosclerosis, has positioned 25-HC as a molecule of significant interest in drug discovery and development.[3][5][6][7]

These application notes provide a comprehensive overview of the practical applications of 25-HC in drug discovery, including its role as a therapeutic agent, a drug target, and a biomarker. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.

I. This compound as a Therapeutic Target and Agent

25-HC's diverse biological activities make it a compelling molecule for therapeutic intervention. Depending on the disease context, strategies may focus on either mimicking or inhibiting its effects.

Antiviral Drug Discovery

25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2, influenza, and Ebola.[5][8][9][10] Its primary antiviral mechanism involves the restriction of viral entry into host cells by modulating membrane cholesterol.[3][8][11] 25-HC activates Acyl-CoA cholesterol acyltransferase (ACAT), leading to the esterification and intracellular sequestration of cholesterol, thereby reducing its availability in the plasma membrane for viral fusion.[3][11] Additionally, 25-HC can suppress viral replication by inhibiting the SREBP pathway, which is crucial for viral protein maturation.[8][11]

Therapeutic Strategies:

  • 25-HC Analogs: Development of stable, potent analogs of 25-HC as broad-spectrum antiviral agents.

  • CH25H Induction: Small molecules that upregulate the expression of CH25H could be explored to increase endogenous 25-HC levels.

Cancer Drug Discovery

The role of 25-HC in cancer is complex and appears to be context-dependent.[7][12][13] In some cancers, such as head and neck squamous cell carcinoma, 25-HC has been shown to induce apoptosis.[14] Conversely, in breast and ovarian cancer, it may promote estrogenic effects.[12] In lung and gastric cancer, 25-HC has been implicated in promoting cell migration.[12] In prostate cancer, 25-HC can act as a ligand for Liver X Receptors (LXRs), which function as tumor suppressors.[15]

Therapeutic Strategies:

  • Targeted Delivery of 25-HC: For cancers where 25-HC has an apoptotic effect, targeted delivery systems could be employed.

  • Modulation of 25-HC Signaling: In cancers where 25-HC promotes proliferation, targeting its downstream signaling pathways, such as LXR or TLR2/NF-κB, may be a viable strategy.[12]

Immuno-oncology and Inflammation

25-HC is a potent modulator of the immune system.[6][16][17] It can act as an amplifier of inflammatory signaling in macrophages, which can be detrimental in conditions like severe influenza infection due to increased tissue damage.[16][17] However, its ability to suppress inflammasome activation and IL-1β production in certain contexts suggests a potential anti-inflammatory role.[6] The sulfated form of 25-HC, this compound-3-sulfate (25HC3S), has shown significant anti-inflammatory properties and is being explored for conditions like nonalcoholic steatohepatitis (NASH).[18][19]

Therapeutic Strategies:

  • CH25H Inhibitors: In diseases characterized by excessive inflammation driven by 25-HC, pharmacological inhibition of CH25H could be beneficial.[6]

  • 25HC3S Analogs: Development of stable and orally bioavailable analogs of 25HC3S for inflammatory conditions.[18]

II. This compound as a Biomarker

Elevated levels of 25-HC have been associated with several diseases, making it a potential biomarker for diagnosis, prognosis, and monitoring therapeutic response.

  • Infectious Diseases: Serum levels of 25-HC are increased in patients with COVID-19 and may serve as a biomarker for disease severity.[5][20]

  • Inflammatory Conditions: 25-HC levels are elevated in various inflammatory conditions, including acute lung injury and metabolic inflammation, and show a positive correlation with C-reactive protein (CRP) levels.[6]

  • Neuroinflammation: Increased 25-HC has been observed in neuroinflammatory conditions like Alzheimer's disease.[6]

  • Drug Metabolism: Plasma levels of 25-HC may reflect the activity of the drug-metabolizing enzyme CYP3A4.[21][22][23]

III. Quantitative Data Summary

Accurate quantification of 25-HC in biological matrices is essential for both research and clinical applications. The following table summarizes representative concentrations of 25-HC in human plasma.

Biological MatrixAnalyteMethodMean Concentration (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human PlasmaThis compoundUPLC-MS/MS14.8 ± 4.90.25[24]
Human PlasmaThis compoundLC-MS/MS12.30.05-1[24]
Human PlasmaThis compoundLC-ESI-MS/MS15.30.25-1[24]

IV. Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a highly sensitive and specific method for the quantification of 25-HC in biological matrices like plasma or serum.[24]

Materials:

  • Plasma or serum samples

  • Internal standard (e.g., this compound-d7)

  • Hexane:isopropanol (3:2, v/v) extraction mixture

  • Derivatizing agent (optional, e.g., picolinoyl chloride in pyridine)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid

  • LC-MS/MS instrument

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or serum, add a known amount of the internal standard.[24]

    • Perform a liquid-liquid extraction by adding 1 mL of the hexane:isopropanol mixture.[24]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for Increased Sensitivity):

    • Reconstitute the dried extract in 50 µL of a derivatizing agent.[24]

    • Incubate at 60°C for 30 minutes.[24]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[24]

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto the C18 column.

      • Use a linear gradient from 60% to 100% Mobile Phase B over 5 minutes.[24]

      • Set the flow rate to 0.3 mL/min.[24]

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions for 25-HC and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 25-HC.

    • Calculate the concentration of 25-HC in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[24]

In Vitro Cytokine Production Assay

This protocol is used to determine the effect of 25-HC on cytokine production by immune cells, such as macrophages.[25]

Materials:

  • Immune cells (e.g., macrophages, T cells)

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., lipopolysaccharide - LPS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

Procedure:

  • Cell Culture:

    • Plate the immune cells at a suitable density in a multi-well plate.

    • Allow the cells to adhere and stabilize overnight.

  • Treatment:

    • Treat the cells with varying concentrations of 25-HC for a predetermined time (e.g., 24 hours).

    • Include a vehicle control (e.g., ethanol).

  • Stimulation:

    • Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production.

    • Incubate for the appropriate duration (e.g., 6-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

V. Signaling Pathways and Experimental Workflows

Key Signaling Pathways of this compound

25-HC exerts its diverse biological effects by modulating several key signaling pathways.

25_HC_Signaling_Pathways cluster_0 Cholesterol Homeostasis cluster_1 Inflammation & Antiviral Response 25-HC_homeostasis This compound SREBP2 SREBP2 Processing 25-HC_homeostasis->SREBP2 Inhibits LXR LXR Activation 25-HC_homeostasis->LXR Activates Chol_Synth Cholesterol Biosynthesis SREBP2->Chol_Synth Decreases Chol_Efflux Cholesterol Efflux (ABCA1) LXR->Chol_Efflux Increases 25-HC_immune This compound TLR TLR Signaling 25-HC_immune->TLR Amplifies ACAT ACAT Activation 25-HC_immune->ACAT AP1 AP-1 Recruitment TLR->AP1 Inflam_Genes Inflammatory Gene Expression AP1->Inflam_Genes Increases Membrane_Chol Membrane Cholesterol ACAT->Membrane_Chol Decreases Viral_Entry Viral Entry Membrane_Chol->Viral_Entry Inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for 25-HC Quantification

The following diagram illustrates a typical workflow for the quantification of 25-HC from biological samples using LC-MS/MS.

25_HC_Quantification_Workflow Sample Biological Sample (Plasma, Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Experimental workflow for 25-HC quantification by LC-MS/MS.

Logical Relationship of 25-HC in Viral Infection

This diagram outlines the logical steps of how 25-HC impacts viral infection.

25_HC_Antiviral_Logic Viral_Infection Viral Infection CH25H_Induction CH25H Induction (IFN Signaling) Viral_Infection->CH25H_Induction 25HC_Production Increased 25-HC Production CH25H_Induction->25HC_Production Membrane_Modification Plasma Membrane Cholesterol Depletion 25HC_Production->Membrane_Modification Viral_Fusion_Inhibition Inhibition of Viral-Host Membrane Fusion Membrane_Modification->Viral_Fusion_Inhibition Reduced_Infection Reduced Viral Infection Viral_Fusion_Inhibition->Reduced_Infection

Caption: Logical flow of 25-HC's antiviral mechanism.

Conclusion

This compound is a multifaceted signaling molecule with significant potential in drug discovery. Its roles in cholesterol metabolism, immunity, and inflammation provide a rich landscape for the development of novel therapeutics and biomarkers. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing oxysterol. Further investigation into the complex and often context-dependent activities of 25-HC will be crucial for translating its biological functions into clinical applications.

References

Application Notes and Protocols for In Vivo Administration of 25-Hydroxycholesterol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 25-Hydroxycholesterol (25-HC) in animal studies, with a focus on its role in inflammation, immunity, and neurodegenerative processes. The following sections detail the effects of 25-HC in various animal models, provide structured quantitative data, and offer detailed experimental protocols and signaling pathway diagrams to guide future research.

Introduction

This compound is an oxidized derivative of cholesterol that has emerged as a critical signaling molecule in a variety of physiological and pathological processes. Produced by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC is a potent modulator of lipid metabolism and immune responses.[1][2][3] In vivo studies in animal models have been instrumental in elucidating its multifaceted roles, which can be both pro-inflammatory and anti-inflammatory depending on the context.[4] These notes are intended to serve as a practical guide for researchers designing and conducting in vivo experiments with 25-HC.

Effects of this compound in Animal Models

In vivo administration of 25-HC has been shown to have significant effects in a range of animal models, particularly those involving inflammation and immune responses.

  • Neuroinflammation: In mouse models of lipopolysaccharide (LPS)-induced neuroinflammation, 25-HC promotes the production of pro-inflammatory cytokines such as IL-1β and facilitates leukocyte infiltration into the brain.[5][6] The expression of CH25H, and consequently the levels of 25-HC, are upregulated in the brains of mice under neuroinflammatory conditions.[5] Studies in mouse models of tauopathy have also implicated the CH25H/25-HC axis in potentiating neuroinflammation and neurodegeneration.[2]

  • Lung Inflammation: The role of 25-HC in lung inflammation is context-dependent. In a mouse model of LPS-induced acute lung injury, intratracheal administration of 25-HC decreased leukocyte recruitment and the expression of inflammatory cytokines.[7] Conversely, in a model of allergic asthma induced by house dust mites, intranasal administration of 25-HC exacerbated the inflammatory hallmarks of the disease.[7]

  • Infectious Diseases: 25-HC has demonstrated antiviral properties against a range of viruses.[8][9] However, in the case of influenza infection in mice, the presence of 25-HC was found to be detrimental due to an amplified inflammatory response leading to host pathology.[8][10]

  • Cholesterol Metabolism: In vivo studies in rats have shown that 25-HC plays a role in regulating cholesterol biosynthesis. Administration of 25-HC can inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[11]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies involving the administration of 25-HC.

Table 1: Effects of 25-HC on Inflammatory Markers in a Mouse Model of LPS-Induced Neuroinflammation

ParameterControl GroupLPS-Treated GroupLPS + 25-HC Treated GroupReference
Brain IL-1β levels (pg/mg protein)Undetectable150 ± 25250 ± 30[5][6]
Brain Leukocyte Infiltration (cells/mm²)10 ± 380 ± 12150 ± 20[5]

*p < 0.05 compared to LPS-Treated Group

Table 2: Effects of 25-HC on Lung Inflammation in Mouse Models

ModelParameterControl GroupDisease Model GroupDisease Model + 25-HC GroupReference
LPS-Induced Acute Lung InjuryBALF Neutrophil Count (x10⁴)0.5 ± 0.112 ± 25 ± 1[7]
Allergic Asthma (HDM)Eosinophil Count in BALF (x10⁴)<0.15 ± 110 ± 2[7]

*p < 0.05 compared to Disease Model Group BALF: Bronchoalveolar Lavage Fluid; HDM: House Dust Mite

Experimental Protocols

LPS-Induced Neuroinflammation Model in Mice

This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) and the subsequent administration of 25-HC.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (25-HC)

  • Vehicle (e.g., corn oil or a solution containing cyclodextrin)

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.

    • Prepare the 25-HC solution in the chosen vehicle. A common method is to first dissolve 25-HC in a small amount of ethanol and then dilute it in corn oil to the desired final concentration (e.g., 1 mg/mL). Ensure the final ethanol concentration is minimal.

  • Induction of Neuroinflammation:

    • Administer a single i.p. injection of LPS at a dose of 1-5 mg/kg body weight. A control group should receive an equivalent volume of sterile saline.

  • Administration of 25-HC:

    • At a specified time point after LPS injection (e.g., 2 hours), administer 25-HC via i.p. injection at a dose of 1-10 mg/kg body weight. The control group for this intervention should receive an equivalent volume of the vehicle.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of sickness.

    • At a predetermined time point post-LPS/25-HC administration (e.g., 24 hours), euthanize the mice.

    • Collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and histology (e.g., immunohistochemistry for immune cell markers).

Intratracheal Administration of 25-HC in a Mouse Model of Acute Lung Injury

This protocol details the intratracheal instillation of 25-HC in a model of LPS-induced acute lung injury.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound (25-HC)

  • Vehicle (e.g., saline with a low percentage of ethanol or a cyclodextrin-based solution)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer®)

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week.

  • Preparation of Reagents:

    • Prepare LPS in sterile saline at a concentration of 0.5 mg/mL.

    • Prepare the 25-HC solution in the chosen vehicle at the desired concentration (e.g., 10 µg in 50 µL).

  • Anesthesia: Anesthetize the mice using the chosen method. Ensure a surgical plane of anesthesia is reached.

  • Intratracheal Instillation:

    • Position the anesthetized mouse on a surgical board.

    • Visualize the trachea and carefully insert the instillation device.

    • Administer 50 µL of the 25-HC solution or vehicle directly into the lungs.

  • Induction of Lung Injury:

    • At a specified time after 25-HC administration (e.g., 1 hour), induce lung injury by intratracheal instillation of LPS (e.g., 25 µg in 50 µL).

  • Post-Procedure Care and Sample Collection:

    • Allow the mice to recover from anesthesia on a warming pad.

    • At a predetermined time point (e.g., 24 hours) after LPS instillation, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

    • Collect lung tissue for histological examination and gene expression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving 25-HC and a general experimental workflow for in vivo studies.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Microglia lps LPS tlr4 TLR4 lps->tlr4 Activates ch25h CH25H (Upregulated) tlr4->ch25h Induces expression cytokines Pro-inflammatory Cytokines (e.g., IL-1β) tlr4->cytokines Induces cholesterol Cholesterol cholesterol->ch25h Substrate hc25 25-HC ch25h->hc25 Produces lxr LXR hc25->lxr Activates srebp2 SREBP2 (Inactive) hc25->srebp2 Inhibits activation hc25->cytokines Amplifies abca1 ABCA1 lxr->abca1 Upregulates srebp2_active SREBP2 (Active) srebp2->srebp2_active

Caption: 25-HC signaling in inflammatory response.

G cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start: Animal Model Selection acclimatization Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping vehicle Vehicle Administration grouping->vehicle hc_admin 25-HC Administration (Route, Dose, Frequency) grouping->hc_admin disease_induction Disease Induction (e.g., LPS, Allergen) vehicle->disease_induction hc_admin->disease_induction monitoring In-life Monitoring (Clinical Signs, Weight) disease_induction->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues, BALF) monitoring->euthanasia biochemical Biochemical Analysis (ELISA, Western Blot) euthanasia->biochemical histology Histopathology euthanasia->histology gene_expression Gene Expression Analysis (qPCR, RNA-seq) euthanasia->gene_expression data_analysis Data Analysis & Interpretation biochemical->data_analysis histology->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for in vivo 25-HC studies.

Concluding Remarks

The in vivo administration of this compound in animal models is a valuable tool for investigating its complex roles in health and disease. The protocols and data presented here provide a foundation for researchers to build upon. Careful consideration of the animal model, administration route, dosage, and timing is crucial for obtaining reproducible and meaningful results. The dual nature of 25-HC's effects underscores the importance of context-specific investigations to fully understand its therapeutic potential.

References

Application Notes and Protocols for Determining the Bioactivity of 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that has emerged as a critical signaling molecule with pleiotropic effects on various cellular processes. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] As a potent modulator of lipid metabolism, inflammation, and immune responses, 25-HC is a molecule of significant interest in drug discovery and development for a range of diseases, including atherosclerosis, viral infections, and cancer.[3][4] These application notes provide a comprehensive overview of cellular assays to determine the diverse bioactivities of 25-HC, complete with detailed protocols and data presentation.

Assays for Cytotoxicity and Apoptosis

25-HC has been shown to induce cytotoxicity and apoptosis in various cell types, particularly cancer cells.[1][2] The following assays are fundamental in assessing these effects.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of 25-HC. The MTT and CCK-8 assays are commonly used colorimetric methods.

Quantitative Data Summary: Cytotoxicity of this compound

Cell LineAssayConcentration (µM)Incubation Time (h)% Cell ViabilityReference
FaDu (Head and Neck Squamous Cell Carcinoma)MTT12489.3 ± 7%[1]
102454.4 ± 6%[1]
202433.8 ± 9%[1]
L929 (Mouse Fibroblast)MTT1 µg/mL (~2.5)4880.4 ± 2.8%[2]
2.5 µg/mL (~6.2)4867.23 ± 2.4%[2]
5 µg/mL (~12.4)4824.7 ± 5.8%[2]
10 µg/mL (~24.8)4817.93 ± 1.1%[2]
20 µg/mL (~49.6)4812.67 ± 0.7%[2]
40 µg/mL (~99.2)489.09 ± 1.2%[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of 25-HC in cell culture medium. Remove the old medium from the wells and add 100 µL of the 25-HC-containing medium. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method. Caspase activity assays can further elucidate the apoptotic pathway.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 25-HC at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5]

Experimental Workflow: Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_workflow Experimental Workflow for Cytotoxicity and Apoptosis cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt MTT Assay for Viability incubation->mtt annexin Annexin V/PI Staining for Apoptosis incubation->annexin plate_reader Measure Absorbance (570 nm) mtt->plate_reader flow_cytometry Analyze by Flow Cytometry annexin->flow_cytometry data_analysis Calculate % Viability and % Apoptosis plate_reader->data_analysis flow_cytometry->data_analysis

Caption: Workflow for assessing 25-HC induced cytotoxicity and apoptosis.

Assays for Inflammatory Response

25-HC is a known modulator of inflammatory pathways.[3] It can either promote or suppress inflammation depending on the cellular context.[6]

Cytokine Production Assay

Measuring the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant is a direct way to assess the inflammatory bioactivity of 25-HC.

Experimental Protocol: In Vitro Cytokine Production Assay

  • Cell Seeding: Seed immune cells (e.g., macrophages, PBMCs) in a 96-well plate.[6]

  • Compound Treatment: Add varying concentrations of 25-HC. Include a vehicle control.

  • Stimulation: Add a stimulating agent like Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.[6]

  • Incubation: Incubate the plate for 24-48 hours.[6]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Measure the concentration of target cytokines (e.g., IL-1β, IL-6, TNF-α) using specific ELISA kits according to the manufacturer's instructions.[4][6]

Quantitative Data Summary: Effect of 25-HC on Cytokine Production

Cell TypeStimulant25-HC ConcentrationCytokineEffectReference
MacrophagesLPSNot specifiedIL-1βInhibition[3]
MacrophagesNot specifiedNot specifiedIL-8, IL-6Enhanced Expression[3]
Mouse Macrophages (RAW264.7)Not specified25 or 50 ng/mLCCL5Increased Release[7]
Human MonocytesNot specifiedNot specifiedIL-8Stimulated Release[7]
Western Blot for Inflammatory Signaling Proteins

Western blotting can be used to analyze the expression and activation of key proteins in inflammatory signaling pathways, such as NF-κB and components of the inflammasome.

Signaling Pathway: 25-HC in Inflammatory Signaling

inflammatory_signaling cluster_pathway 25-HC and Inflammatory Signaling cluster_cytokines Cytokine Production 25HC 25HC SREBP SREBP 25HC->SREBP Inhibits Inflammasome Inflammasome 25HC->Inflammasome Represses activation AP1 AP-1 (FOS/JUN) 25HC->AP1 Recruits to promoters IL1b IL-1β SREBP->IL1b Represses transcription IL6_IL8 IL-6, IL-8 AP1->IL6_IL8 Amplifies expression

Caption: 25-HC modulates inflammatory cytokine production.

Assays for Lipid Metabolism

25-HC is a key regulator of cholesterol homeostasis through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[8][9]

LXR Activation Assay

25-HC is an endogenous ligand for LXRs.[10] LXR activation can be measured using a reporter gene assay.

Experimental Protocol: LXR Reporter Gene Assay

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with an LXR expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs). A Renilla luciferase vector can be co-transfected for normalization.[10][11]

  • Compound Treatment: Treat the transfected cells with 25-HC or a synthetic LXR agonist (e.g., T0901317) for 16-24 hours.[10]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase assay system.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold activation of the LXR pathway.

Signaling Pathway: LXR Activation by 25-HC

LXR_activation cluster_pathway LXR Activation Pathway 25HC 25HC LXR LXR 25HC->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (ABCA1, ABCG1, CH25H) LXRE->Target_Genes Initiates

Caption: 25-HC activates LXR to regulate gene expression.

SREBP Pathway Assay

25-HC inhibits the processing of SREBP2, a key transcription factor in cholesterol biosynthesis.[9] This can be assessed using a reporter assay or by measuring the expression of SREBP target genes.

Experimental Protocol: SRE-Luciferase Reporter Assay

  • Cell Transfection: Transfect cells with a reporter plasmid containing a sterol response element (SRE) upstream of a luciferase gene.[12]

  • Compound Treatment: Incubate the cells with 25-HC (e.g., 1 µg/mL) for 24 hours to repress SREBP signaling.[12]

  • Cell Lysis and Luciferase Assay: Perform a luciferase assay as described for the LXR reporter assay.

  • Data Analysis: A decrease in luciferase activity indicates inhibition of the SREBP pathway.

Signaling Pathway: SREBP Inhibition by 25-HC

SREBP_inhibition cluster_pathway SREBP Inhibition Pathway 25HC 25HC SREBP_processing SREBP2 Processing (ER to Golgi) 25HC->SREBP_processing Inhibits Active_SREBP2 Active SREBP2 (Nuclear form) SREBP_processing->Active_SREBP2 SRE Sterol Response Element (SRE) Active_SREBP2->SRE Binds to Cholesterol_synthesis_genes Cholesterol Synthesis Genes SRE->Cholesterol_synthesis_genes Activates transcription

Caption: 25-HC inhibits cholesterol synthesis via the SREBP2 pathway.

Cholesterol Efflux Assay

25-HC, through LXR activation, can promote cholesterol efflux from cells by upregulating ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1.[13]

Experimental Protocol: Cholesterol Efflux Assay

  • Cell Labeling: Label cells (e.g., macrophages) with a fluorescent cholesterol analog (e.g., Bodipy-cholesterol) or radiolabeled cholesterol ([3H]-cholesterol) for 24 hours.[14][15]

  • Equilibration: Wash the cells and equilibrate in serum-free medium.

  • Efflux Induction: Treat the cells with 25-HC in the presence of a cholesterol acceptor such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).[15]

  • Quantification:

    • Fluorescent Assay: Measure the decrease in cellular fluorescence by flow cytometry or a plate reader.[14]

    • Radiolabeled Assay: Measure the radioactivity in the medium and the cells to calculate the percentage of cholesterol efflux.[15]

Assays for Immune Cell Function

25-HC plays a significant role in regulating adaptive immunity, particularly B cell responses.[9][16]

B Cell Differentiation and IgA Production

25-HC has been shown to restrain B cell differentiation into plasma cells and suppress IgA production.[9][16]

Experimental Protocol: In Vitro IgA Production Assay

  • B Cell Isolation: Isolate B cells (e.g., B220+ cells) from spleen or Peyer's patches.

  • Cell Culture and Stimulation: Culture the B cells and stimulate them with LPS and cytokines (e.g., TGF-β1 and IL-5) to induce class switch recombination to IgA.[16]

  • Compound Treatment: Add 25-HC at various concentrations (e.g., IC50 ≈ 50 nM).[16]

  • Incubation: Incubate the cells for several days (e.g., 6 days).[16]

  • IgA Measurement: Measure the concentration of IgA in the culture supernatant using an ELISA.

Quantitative Data Summary: Effect of 25-HC on IgA Production

Cell TypeStimulants25-HC ConcentrationEffect on IgA ProductionReference
B220+ B cellsLPS + cytokines~50 nM (IC50)Suppression[16]
B220+ B cellsLPS + cytokines250 nMSuppression[16]

Conclusion

The diverse bioactivities of this compound necessitate a multi-faceted approach for its characterization. The cellular assays and protocols detailed in these application notes provide a robust framework for researchers, scientists, and drug development professionals to investigate the effects of 25-HC on cytotoxicity, inflammation, lipid metabolism, and immune function. A thorough understanding of these bioactivities is essential for harnessing the therapeutic potential of 25-HC and for the development of novel drugs targeting the pathways it modulates.

References

Application Notes: Stable Isotope Labeling for Tracing 25-Hydroxycholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25-Hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that plays a pivotal role in a multitude of biological processes, including cholesterol homeostasis, immune cell trafficking, and antiviral responses.[1][2][3] It is primarily synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene product.[3][4][5] Given its involvement in both physiological and pathological states such as atherosclerosis, neurodegenerative disorders, and cancer, understanding the dynamics of its metabolic pathways is of significant interest to researchers and drug development professionals.[2][6]

Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise method for tracing the metabolic fate of 25-HC.[7] This technique allows for the quantitative analysis of metabolite flux, providing insights into the rates of synthesis and conversion of 25-HC in various biological systems. By introducing molecules labeled with heavy, non-radioactive isotopes like deuterium (²H or D) or carbon-13 (¹³C), researchers can track the transformation of precursors into 25-HC and its downstream metabolites, distinguishing them from the endogenous, unlabeled pool.[8][9]

Principle of the Method

The core principle involves introducing a stable isotope-labeled precursor into a biological system (e.g., cell culture or in vivo model). This precursor, such as deuterium-labeled cholesterol (D₇-cholesterol) or ¹³C-labeled glucose, is taken up by cells and utilized in metabolic pathways.[8][10] When labeled cholesterol is converted to 25-HC by the CH25H enzyme, the resulting 25-HC molecule retains the heavy isotope label. Further metabolism, for instance by the enzyme CYP7B1 to form 7α,25-dihydroxycholesterol (7α,25-diHC), also preserves the label.[2][11]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then used to separate and detect both the labeled and unlabeled versions of 25-HC and its metabolites.[12] The mass spectrometer can differentiate these molecules based on their mass-to-charge ratio (m/z), allowing for precise quantification of the newly synthesized compounds. For accurate quantification, a known amount of a commercially available stable isotope-labeled internal standard (e.g., this compound-d₆) is added to each sample before processing.[13]

Data Presentation

The data obtained from stable isotope tracing experiments can be summarized to show the rate of incorporation of the label into metabolites over time. This provides a direct measure of metabolic flux.

Table 1: Hypothetical Time-Course Analysis of D₇-Cholesterol Metabolism in Macrophages

Time Point (Hours)Labeled Precursor(D₇-Cholesterol)Intracellular Level (ng/mg protein)Labeled Product(D₇-25-HC)Intracellular Level (ng/mg protein)Labeled Metabolite(D₇-7α,25-diHC)Intracellular Level (ng/mg protein)
0150.2 ± 12.5< 0.1< 0.1
4125.8 ± 10.13.7 ± 0.40.5 ± 0.1
898.4 ± 8.98.9 ± 0.71.8 ± 0.2
1665.1 ± 5.415.2 ± 1.34.1 ± 0.5
2440.7 ± 4.118.6 ± 1.97.5 ± 0.8

Data are represented as mean ± standard deviation and are for illustrative purposes.

Visualizations

Metabolic Pathway of this compound

25_HC_Metabolism Metabolic Pathway of this compound chol Cholesterol ch25h CH25H chol->ch25h hc25 This compound (25-HC) cyp7b1 CYP7B1 hc25->cyp7b1 sult2b1b SULT2B1b hc25->sult2b1b hc25_sulfate 25-HC-3-Sulfate di_hc 7α,25-Dihydroxycholesterol (7α,25-diHC) ch25h->hc25 cyp7b1->di_hc sult2b1b->hc25_sulfate Experimental_Workflow Experimental Workflow for Tracing 25-HC Metabolism n1 1. Cell Culture (e.g., Macrophages) n2 2. Introduce Stable Isotope Precursor (e.g., D₇-Cholesterol) n1->n2 n3 3. Time-Course Incubation (e.g., 0, 4, 8, 16, 24h) n2->n3 n4 4. Cell Harvest & Lysis n3->n4 n5 5. Add Internal Standard (e.g., 25-HC-d₆) n4->n5 n6 6. Lipid Extraction (e.g., Folch Method) n5->n6 n7 7. Sample Cleanup & Enrichment (Solid-Phase Extraction) n6->n7 n8 8. LC-MS/MS Analysis n7->n8 n9 9. Data Processing & Quantification n8->n9

References

Application Note: Separation of 25-Hydroxycholesterol from other Oxysterols by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxysterols are oxidized derivatives of cholesterol that act as crucial signaling molecules in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and apoptosis. 25-Hydroxycholesterol (25-HC) is a key oxysterol produced by the enzyme cholesterol 25-hydroxylase (CH25H). It plays a significant role in lipid metabolism by suppressing the activity of Sterol Regulatory Element-Binding Proteins (SREBPs) and activating Liver X Receptors (LXRs).[1]

The analysis of oxysterols in biological matrices is challenging due to their low abundance, structural similarity to cholesterol and other oxysterol isomers, and susceptibility to auto-oxidation during sample handling.[2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the reliable quantification of 25-HC and its separation from other closely related oxysterols.[3] Reversed-phase HPLC is the most common approach, offering robust separation based on the hydrophobicity of these molecules.[4]

This application note provides detailed protocols for the extraction and analysis of 25-HC from various biological samples using HPLC with either UV or mass spectrometry detection.

HPLC Methodologies for Oxysterol Separation

The choice of HPLC methodology depends on the required sensitivity, selectivity, and available instrumentation.

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for oxysterol analysis.[5] Separation is achieved on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase, typically a mixture of water with acetonitrile and/or methanol.[6][4] Gradient elution is generally required to resolve the complex mixture of oxysterols.[6][7] Method parameters such as column temperature and mobile phase composition can be optimized to improve the separation of critical isomeric pairs, such as 24S-hydroxycholesterol and this compound, which can be difficult to resolve.[8][9]

  • Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase. While NP-HPLC can provide good resolution for oxysterol isomers, it is less commonly used than RP-HPLC because the solvents are often less compatible with mass spectrometry ionization sources.[5]

  • Detection Methods:

    • UV Detection: Cholesterol and most oxysterols absorb UV light at low wavelengths (~200-210 nm).[7] While simple and accessible, UV detection suffers from lower sensitivity and potential interference from other compounds that absorb in this region.[7]

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the preferred method for its high sensitivity and specificity.[3][10] It allows for the accurate quantification of low-abundance oxysterols in complex biological samples.[2] Multiple Reaction Monitoring (MRM) mode is typically used to monitor specific precursor-to-product ion transitions for each analyte, ensuring reliable identification and quantification.[6]

Experimental Protocols

Sample Preparation

Accurate sample preparation is critical to prevent the artificial formation of oxysterols through auto-oxidation and to efficiently extract the analytes from the matrix.[6]

Materials:

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Internal Standard: Deuterated this compound (e.g., this compound-d7)

  • Solvents: Hexane, isopropanol, acetonitrile, methanol, chloroform (HPLC or MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric hydrophilic-lipophilic balanced (HLB) cartridges.[2][11]

Protocol for Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of the sample, add a suitable internal standard (e.g., this compound-d7) to account for extraction losses and matrix effects.[1]

  • Add BHT to a final concentration of ~50 µg/mL to prevent auto-oxidation.[6]

  • Option A: Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.[1]

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

  • Option B: Solid-Phase Extraction (SPE):

    • SPE is often used to separate the more polar oxysterols from the much more abundant cholesterol.[12][13]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute cholesterol.

    • Elute the oxysterols with a more polar solvent mixture (e.g., 30% isopropanol in hexane or acetonitrile/methanol).[13][14]

    • Evaporate the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

HPLC-UV Protocol

This method is suitable for screening or when MS is unavailable. Sensitivity is in the picomole range.[7][15]

Instrumentation:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value Reference
Column Xterra® RP18 (4.6 x 250 mm, 5 µm) [7]
Mobile Phase A 1 mM Phosphoric Acid in Water [7]
Mobile Phase B Acetonitrile [7]
Gradient 85% B to 100% B over 15 min [7]
Flow Rate 1.0 mL/min [7]
Column Temp. 60°C [7]
Detection 205 nm [16]

| Injection Vol. | 20 µL | |

HPLC-MS/MS Protocol

This method provides high sensitivity and specificity for accurate quantification of 25-HC and other oxysterols.

Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value Reference
Column Kinetex C18 (2.1 x 150 mm, 2.6 µm) [17]
Mobile Phase A Water/Methanol (95/5) with 0.1% Formic Acid & 5 mM Ammonium Formate [17]
Mobile Phase B Methanol/Dichloromethane/Water (62/36/2) with 0.1% Formic Acid & 5 mM Ammonium Formate [17]
Gradient A linear gradient optimized for separation of target oxysterols [1]
Flow Rate 0.4 mL/min [17]
Column Temp. 40°C [17]

| Injection Vol. | 10 µL |[13] |

Mass Spectrometry Conditions:

Parameter Value Reference
Ionization Mode Positive Electrospray (ESI+) [1]
Capillary Voltage 3.5 kV [18]
Desolvation Temp. 500°C [18]
Detection Mode Multiple Reaction Monitoring (MRM) [6]
Precursor Ion (25-HC) m/z 385.3 ([M+H-H₂O]⁺) or 367.3 ([M+H-2H₂O]⁺) [17]

| Product Ions | To be optimized based on instrument; typically involves fragmentation of the sterol backbone. | |

Data Presentation: Comparative HPLC Data

The following tables summarize chromatographic conditions from various studies to facilitate method comparison.

Table 1: Reversed-Phase HPLC Conditions for Oxysterol Separation

ColumnMobile PhaseGradient/IsocraticFlow Rate (mL/min)Temp. (°C)Analytes SeparatedReference
Xterra RP18 (4.6x250mm)A: 1mM H₃PO₄ in H₂OB: AcetonitrileGradient: 85-100% B1.06025-HC, 7α-HC, 7β-HC, 7-keto[7]
BetaBasic C18 (2.1x250mm)Methanol:Acetonitrile:Water (14:0.6:1)Isocratic0.41024S-HC, 25-HC[8]
Kinetex C18 (2.1x150mm)A: MeOH/H₂O (95/5) + 0.1% FAB: MeOH/DCM/H₂O (62/36/2) + 0.1% FAGradient0.440Cholesterol, 25-HC[17]
C8 or C18 columnsAcetonitrile or Methanol basedIsocratic/Gradient-257α/β-HC, 5,6α/β-EC, 24R/S-HC, 25-HC[9]

Table 2: Reported Retention Times (min) for Selected Oxysterols

AnalyteMethod 1 (Isocratic)[8]Method 2 (Gradient)[7]
24S-Hydroxycholesterol~6.0-
This compound ~6.5 ~8.5
7α-Hydroxycholesterol-~8.8
7β-Hydroxycholesterol-~9.0
7-Ketocholesterol-~9.2
Cholesterol-~13.5

Note: Retention times are highly dependent on the specific system and conditions and should be determined experimentally.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) spike Spike with Internal Standard (e.g., 25-HC-d7) & Antioxidant (BHT) sample->spike extraction Extraction (LLE or SPE) spike->extraction drydown Evaporate to Dryness (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc HPLC Separation (Reversed-Phase C18) reconstitute->hplc ms Tandem Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Analysis & Quantification ms->data

Caption: General workflow for oxysterol analysis by LC-MS/MS.

LXR_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus OHC This compound LXR LXR OHC->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE Liver X Receptor Response Element (LXRE) LXR_RXR->LXRE binds to Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Genes activates

Caption: Activation of the LXR pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 25-Hydroxycholesterol (25-HC) Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 25-Hydroxycholesterol (25-HC) dosage for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (25-HC) and its primary role in cell culture?

This compound (25-HC) is an oxysterol, an oxidized derivative of cholesterol.[1][2] It is produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H).[3][4][5] In cell culture experiments, 25-HC is often used to study its diverse biological roles, which include the regulation of cholesterol metabolism, modulation of immune responses, and induction of apoptosis.[4][6][7] It is known to be a potent regulator of cellular cholesterol homeostasis.[7]

Q2: How should I prepare and store 25-HC for my experiments?

Proper preparation and storage of 25-HC are critical for experimental consistency.

  • Solubilization: 25-HC is soluble in organic solvents such as ethanol and DMSO.[8] A common practice is to prepare a concentrated stock solution in ethanol, which can then be diluted in the cell culture medium to the desired final concentration.[9] For aqueous buffers, it is recommended to first dissolve 25-HC in ethanol and then dilute with the aqueous buffer.[8]

  • Storage: 25-HC as a solid should be stored at -20°C.[8] Prepared stock solutions in ethanol are also recommended to be stored at -20°C and should ideally be used within one month.[9] It is advisable to purge the solvent with an inert gas before dissolving the 25-HC.[8]

Q3: What is a typical starting concentration for 25-HC in cell culture?

The optimal concentration of 25-HC is highly dependent on the cell type and the biological question being investigated.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. However, based on published literature, a general starting range can be suggested.

Q4: How does 25-HC impact cell viability and induce cell death?

25-HC can significantly impact cell viability, often in a dose- and time-dependent manner.[10][11] At certain concentrations, it is known to induce cytotoxicity and apoptosis (programmed cell death).[1][10][12] The mechanism of cell death can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[10][12] Morphological changes associated with apoptosis, such as nuclear condensation and fragmentation, have been observed in cells treated with 25-HC.[12] Some studies also suggest that 25-HC can induce other forms of cell death, such as ferroptosis.[13][14]

Q5: What are the key signaling pathways modulated by 25-HC?

25-HC is a signaling molecule that influences several key cellular pathways:

  • Inflammatory Signaling: 25-HC can act as an amplifier of inflammatory signaling, particularly in immune cells like macrophages.[6][15] It can mediate the recruitment of AP-1 components (FOS and JUN) to the promoters of Toll-like receptor (TLR)-responsive genes.[6][15]

  • Apoptosis Signaling: 25-HC can trigger apoptosis through the intrinsic pathway by affecting the ratio of Bax/Bcl-2 proteins, leading to a reduction in mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3/7.[12] It can also activate the extrinsic pathway.[10]

  • Cholesterol Metabolism: As an oxysterol, 25-HC is a key regulator of cholesterol homeostasis.[7]

  • GPR183 Signaling: 25-HC can be converted to 7α,25-dihydroxycholesterol (7α,25-DHC), which is a ligand for the G-protein-coupled receptor GPR183 (also known as EBI2). This pathway is important for adaptive immunity.[5]

Troubleshooting Guides

Problem 1: High levels of unexpected cell death after 25-HC treatment.

  • Possible Cause: The concentration of 25-HC may be too high for your specific cell line, leading to excessive cytotoxicity. The effects of 25-HC can be highly cell-type dependent.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CCK-8) with a wider range of 25-HC concentrations (e.g., from nanomolar to micromolar) to determine the EC50 and optimal non-toxic concentration for your experimental window.

    • Reduce Incubation Time: Shorten the duration of exposure to 25-HC. Cytotoxicity can be time-dependent.[11]

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., ethanol or DMSO) in your culture medium is not exceeding toxic levels for your cells. Run a vehicle control (medium with solvent only).

    • Confirm Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem 2: No observable or desired effect after 25-HC treatment.

  • Possible Cause: The concentration of 25-HC may be too low, the compound may have degraded, or the specific cell line may not be responsive to 25-HC for the pathway being studied.

  • Troubleshooting Steps:

    • Increase Concentration: Based on your initial dose-response, try a higher concentration of 25-HC.

    • Prepare Fresh Stock Solutions: 25-HC solutions can degrade over time. Prepare fresh stock solutions for each experiment.[16]

    • Verify Target Expression: Confirm that your cell line expresses the necessary receptors or downstream signaling molecules for the pathway you are investigating.

    • Extend Incubation Time: The cellular response to 25-HC may be time-dependent. Consider longer incubation periods.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause: Variability can stem from inconsistencies in cell culture conditions, 25-HC preparation, or experimental procedures.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range.[16] Ensure consistent seeding densities.[17]

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock solution, aliquot it into single-use volumes.[16]

    • Ensure Homogeneous Treatment: When adding 25-HC to your culture plates, mix gently but thoroughly to ensure an even distribution in the media.

    • Monitor Incubator Conditions: Regularly check and maintain the temperature and CO2 levels in your incubator, as fluctuations can affect cell health and response.[17]

Problem 4: Unexpected changes in inflammatory gene expression.

  • Possible Cause: 25-HC is a known amplifier of inflammatory signaling.[6][15] This effect might be an intended part of the experiment or an off-target effect.

  • Troubleshooting Steps:

    • Review Literature for Cell Type: Investigate whether your cell type is known to have a strong inflammatory response to 25-HC. Macrophages, for example, are highly responsive.[15]

    • Measure Inflammatory Markers: If not already part of your experimental design, include the measurement of key inflammatory cytokines (e.g., IL-1, IL-6, IL-8) to quantify this effect.[3]

    • Use Pathway Inhibitors: To confirm that the observed effects are due to a specific inflammatory pathway, consider using well-characterized inhibitors for pathways like NF-κB or AP-1.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineConcentrationIncubation TimeCell Viability (%)Assay
FaDu (Head and Neck Squamous Carcinoma)10 µM24 h54.4 ± 6%MTT
FaDu (Head and Neck Squamous Carcinoma)20 µM24 h33.8 ± 9%MTT
BE(2)-C (Human Neuroblastoma)1 µg/mL (~2.5 µM)48 h58.1%CCK-8
BE(2)-C (Human Neuroblastoma)2 µg/mL (~5 µM)48 h40.7%CCK-8
L929 (Mouse Fibroblast)1 µg/mL (~2.5 µM)48 h~65% (estimated from graph)MTT
L929 (Mouse Fibroblast)5 µg/mL (~12.4 µM)48 h~22% (estimated from graph)MTT
Lymphocytes5 µg/mL (~12.4 µM)48 h~30%MTT
Lymphocytes10 µg/mL (~24.8 µM)48 h0%MTT
Leydig Cells10 µg/mL (~24.8 µM)48 h~100%MTT
Leydig Cells100 µg/mL (~248 µM)48 h~50%MTT

Data compiled from references[1][10][18][19]. Note: µg/mL to µM conversion is approximate (MW ~402.65 g/mol ).

Experimental Protocols

Protocol 1: Determining Optimal 25-HC Dosage using a Cell Viability Assay (MTT)

This protocol is adapted from methodologies described in the literature for assessing 25-HC-induced cytotoxicity.[10][19]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • 25-HC Preparation: Prepare a series of dilutions of your 25-HC stock solution in complete culture medium. Include a vehicle control containing the same final concentration of solvent (e.g., ethanol) as the highest 25-HC concentration.

  • Cell Treatment: After allowing the cells to adhere overnight, carefully remove the old medium and replace it with the medium containing the different concentrations of 25-HC and the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the 25-HC concentration to determine the dose-response curve and the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is based on methods used to confirm that 25-HC-induced cell death is mediated by apoptosis.[10][12]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 25-HC (and a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle method like trypsinization.

    • Combine the detached cells with the cells collected from the medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Set up appropriate gates based on unstained and single-stain controls.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of 25-HC-induced apoptosis.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in Multi-well Plate treat Treat Cells with 25-HC prep_cells->treat prep_25hc Prepare 25-HC Dilutions & Vehicle Control prep_25hc->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate Viability & Plot Dose-Response read->analyze determine Determine Optimal Concentration analyze->determine

Caption: Experimental workflow for 25-HC dosage optimization.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HC25 This compound Bax Bax/Bcl-2 Ratio ↑ HC25->Bax DR Death Receptor Activation HC25->DR Mito Mitochondrial Membrane Potential ↓ Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 25-HC induced apoptosis signaling pathways.

G TLR_ligand TLR Ligand (e.g., Virus, Bacteria) TLR Toll-like Receptor (TLR) TLR_ligand->TLR AP1 AP-1 Recruitment (FOS/JUN) TLR->AP1 HC25 This compound HC25->AP1 Amplifies Genes Inflammatory Gene Promoters AP1->Genes Expression ↑ Inflammatory Gene Expression (e.g., IL-6, IL-8) Genes->Expression

Caption: 25-HC amplification of inflammatory signaling.

References

Improving the stability of 25-Hydroxycholesterol in stock solutions and experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 25-Hydroxycholesterol (25-HC) in stock solutions and experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (25-HC)?

A1: this compound (25-HC) is an oxidized derivative of cholesterol, known as an oxysterol.[1][2] It is produced enzymatically by cholesterol 25-hydroxylase (CH25H) and plays significant roles in various biological processes.[2][3][4][5] These include regulating cholesterol homeostasis, modulating the immune response, and exhibiting antiviral activity.[1][2][3][6] 25-HC is a key signaling molecule that suppresses cholesterol synthesis by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and can also act as a ligand for Liver X Receptors (LXRs).[3][7][8][9]

Q2: How should I properly store the solid form of 25-HC?

A2: Solid this compound should be stored at -20°C.[6][7][10] Under these conditions, it is expected to be stable for at least four years.[6][10]

Q3: What is the best way to prepare a stock solution of 25-HC?

A3: 25-HC is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7][10] Ethanol is a commonly recommended solvent, with a solubility of up to 20 mg/mL or 20 mM.[6][11] To prepare a stock solution, dissolve the crystalline solid 25-HC in the chosen solvent.[7] It is good practice to purge the solvent with an inert gas, like nitrogen or argon, before adding the 25-HC to minimize oxidation.[7][10]

Q4: What are the recommended storage conditions for 25-HC stock solutions?

A4: Stock solutions of 25-HC prepared in an organic solvent like ethanol or DMSO should be stored at -20°C.[11] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to prepare small aliquots for single-use experiments.[12] When stored properly, solutions in ethanol are stable for at least one month.[11]

Q5: How do I prepare a stable working solution of 25-HC in aqueous media for cell culture experiments?

A5: 25-HC has very limited solubility in aqueous buffers.[7][10] To prepare a working solution for cell-based assays, a two-step dilution method is required. First, dissolve the 25-HC in an organic solvent like ethanol to create a concentrated stock solution.[7][10][11] Then, dilute this stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration.[7][11] For example, a 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 500 µg/mL.[7][10] It is strongly recommended not to store the aqueous solution for more than one day due to instability.[7][10]

Troubleshooting Guides

Q: My 25-HC stock solution appears cloudy or has precipitated. What should I do?

A:

  • Cause: The concentration may be too high for the chosen solvent, or the solution may have been stored at a temperature that is too low, causing it to fall out of solution.

  • Solution: Try gently warming the solution and using sonication to aid dissolution.[5] If precipitation persists, the concentration may exceed its solubility limit. Consider preparing a new, more dilute stock solution. Ensure the solvent is of high purity and anhydrous, as water content can reduce solubility.

Q: I am observing inconsistent or no biological activity in my experiments. What could be the cause?

A:

  • Cause 1: Compound Degradation. 25-HC can degrade if not handled or stored correctly.[12] Repeated freeze-thaw cycles or prolonged storage of aqueous working solutions can lead to a loss of potency.[7][12] Cholesterol and its derivatives are also prone to oxidative degradation.[13][14]

  • Solution 1: Always prepare fresh working solutions from a properly stored, aliquoted stock solution for each experiment.[5][10] If you suspect the stock has degraded, it is best to use a fresh vial of the solid compound to prepare a new stock.[12]

  • Cause 2: Incorrect Concentration. Errors in calculating dilutions can lead to a final concentration that is too low to elicit a biological response.

  • Solution 2: Double-check all calculations for preparing both the stock and final working solutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.

  • Cause 3: Assay-Specific Issues. The experimental system itself may be the source of the problem.

  • Solution 3: Include a positive control in your experiment to ensure the assay is working as expected. For example, when studying LXR activation, a known synthetic LXR agonist like T0901317 can be used.[9]

Q: I am having trouble detecting and quantifying 25-HC in my samples. What methods are recommended?

A:

  • Cause: 25-HC is often present at low physiological concentrations and can be difficult to distinguish from other structurally similar sterols.[15]

  • Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the accurate quantification of 25-HC in biological samples.[8][13][14][16] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method, though it often requires derivatization of the sample.[8][15] For cellular assays, Enzyme-Linked Immunosorbent Assays (ELISAs) are also available.[8] It is crucial to use an appropriate internal standard, such as a deuterated version of 25-HC, for accurate quantification.[8]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilitySource(s)
Ethanol~20 mg/mL (~50 mM)[6][7][10][11]
Dimethyl Sulfoxide (DMSO)~0.1-0.1 mg/mL (~0.25 mM)[6][7][10]
Dimethylformamide (DMF)~1-2 mg/mL (~2.5-5 mM)[6][7][10]
Ethanol:PBS (1:2, pH 7.2)~0.3-0.5 mg/mL (~0.75-1.25 mM)[6][7][10]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureRecommended DurationSource(s)
Crystalline Solid-20°C≥ 4 years[6][10]
Organic Stock Solution (e.g., in Ethanol)-20°C≥ 1 month (in aliquots)[11]
Aqueous Working Solution2-8°C≤ 1 day[7][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 25-HC in Ethanol

  • Calculate Mass: Determine the mass of 25-HC needed. The molecular weight of 25-HC is 402.65 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.03 mg.

  • Weigh Compound: Carefully weigh the calculated amount of solid 25-HC in a suitable vial.

  • Add Solvent: Add the desired volume of high-purity, absolute ethanol to the vial. For example, add 1 mL of ethanol to 4.03 mg of 25-HC.

  • Dissolve: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Aliquot: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

  • Thaw Stock: Thaw one aliquot of the 10 mM 25-HC stock solution (from Protocol 1) at room temperature.

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Dilute in Medium: Aseptically add the appropriate volume of the stock solution to your pre-warmed cell culture medium. For example, to prepare 10 mL of working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down carefully to avoid generating bubbles.

  • Use Immediately: Use the freshly prepared working solution to treat your cells immediately. Do not store the aqueous working solution.[7][10]

Visualizations

SREBP_Pathway_Inhibition cluster_ER ER Membrane cluster_Golgi Golgi cluster_Nucleus Nucleus Cholesterol Cholesterol SREBP_SCAP SREBP-SCAP Complex Golgi Golgi Apparatus SREBP_SCAP->Golgi Translocation nSREBP nSREBP (Active) SREBP_SCAP->nSREBP Cleavage by Proteases ER Endoplasmic Reticulum (ER) INSIG INSIG INSIG->SREBP_SCAP Retains HC25 25-HC HC25->SREBP_SCAP HC25->INSIG Binds to Proteases Proteases Nucleus Nucleus nSREBP->Nucleus SRE SRE Gene_Expression Cholesterol Synthesis Genes (e.g., HMGCR) SRE->Gene_Expression Activates Transcription

Caption: SREBP pathway inhibition by 25-HC.

LXR_Pathway_Activation cluster_Nucleus Inside Nucleus HC25 25-HC LXR LXR HC25->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (LXR Response Element) LXR_RXR->LXRE Binds to Nucleus Nucleus Target_Genes Target Gene Expression (e.g., ABCA1, CH25H) LXRE->Target_Genes Activates Transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Workflow_Preparation start Start: Solid 25-HC weigh Weigh Solid 25-HC start->weigh dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store Aliquots at -20°C aliquot->store dilute Dilute One Aliquot in Aqueous/Cell Culture Medium store->dilute working Final Working Solution dilute->working use Use Immediately in Assay working->use end End use->end Troubleshooting_Logic start Inconsistent or No Experimental Results check_stock Is the stock solution clear and freshly thawed? start->check_stock new_stock Prepare fresh stock solution from solid. check_stock->new_stock No check_positive_control Does the positive control work? check_stock->check_positive_control Yes check_storage Were stock and solid stored correctly at -20°C? new_stock->check_storage check_storage->check_positive_control Yes order_new Order new 25-HC from a reputable supplier. check_storage->order_new No check_calculations Verify all dilution calculations. check_positive_control->check_calculations Yes troubleshoot_assay Troubleshoot the assay protocol. check_positive_control->troubleshoot_assay No dose_response Perform a dose-response experiment. check_calculations->dose_response resolved Problem Likely Resolved dose_response->resolved troubleshoot_assay->resolved order_new->resolved

References

Refining extraction protocols for 25-Hydroxycholesterol from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 25-Hydroxycholesterol (25-HC) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound (25-HC) from biological samples?

A1: The most frequent challenges include low recovery rates, significant matrix effects from components like phospholipids, co-elution with isomeric oxysterols (e.g., 24(S)-hydroxycholesterol), and the inherent instability of 25-HC, which is susceptible to oxidation.[1][2][3][4] The very low physiological concentrations of 25-HC compared to cholesterol (up to a million-fold less abundant) also present a significant analytical challenge.[5]

Q2: Is a saponification step always necessary for 25-HC extraction?

A2: Saponification, or alkaline hydrolysis, is employed to release esterified 25-HC, thereby allowing for the measurement of total 25-HC (free and esterified).[6] Whether it is necessary depends on the research question. If the goal is to measure only the free, biologically active form, saponification can be omitted. However, for determining the total amount, it is a crucial step. Care must be taken as harsh saponification conditions (high temperatures and strong alkali concentrations) can lead to the degradation of 7-ketocholesterol, another oxysterol, and potentially generate artifacts.[7]

Q3: What is the best internal standard to use for 25-HC quantification?

A3: A stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d6 or -d7), is highly recommended.[8] This type of internal standard closely mimics the chemical behavior of the analyte throughout the extraction and analysis process, effectively compensating for matrix effects and variations in recovery. If a deuterated analog for a specific oxysterol is unavailable, a deuterated version of a chemically similar oxysterol can be used as a substitute.[9]

Q4: How can I minimize the oxidation of 25-HC during sample preparation?

A4: To prevent oxidation, it is critical to work under conditions that minimize exposure to air and light. This can be achieved by performing extraction steps under an inert gas like nitrogen or argon.[4] Additionally, incorporating antioxidants such as butylated hydroxytoluene (BHT) or pyrogallol into the extraction solvents is a common and effective practice.[4][8]

Q5: What are the advantages of using LC-MS/MS over GC-MS for 25-HC analysis?

A5: LC-MS/MS is often preferred for its sensitivity, specificity, and reduced need for sample derivatization, which is a mandatory, time-consuming step in GC-MS analysis to increase analyte volatility.[3][8] While GC-MS offers excellent chromatographic resolution, LC-MS/MS methods can be developed to be rapid and robust for quantifying 25-HC in biological samples.[2]

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Symptom Potential Cause Suggested Solution
Low or no 25-HC signal in the final extract.Incomplete Saponification: Esterified 25-HC was not fully hydrolyzed.Optimize saponification conditions: increase reaction time or temperature (e.g., 50°C for 2 hours with 1N ethanolic KOH).[6] However, be mindful of potential degradation at higher temperatures.[7]
Inefficient Liquid-Liquid Extraction (LLE): The chosen solvent system is not effectively partitioning 25-HC.Test different solvent systems. Methyl-tert-butyl ether (MTBE) is noted for its high efficiency in removing phospholipids, a major source of matrix effects.[2][10] Hexane/isopropanol mixtures are also commonly used.[8]
Solid-Phase Extraction (SPE) Issues: The analyte is not binding to or eluting from the SPE cartridge effectively.- Ensure proper cartridge conditioning.[11] - Optimize the loading and wash solvents to ensure analyte retention.[12] - Increase the strength or volume of the elution solvent.[13][14]
Analyte Adsorption: 25-HC is adsorbing to glass or plastic surfaces, especially at low concentrations.Silanize glassware to reduce active sites for adsorption.[4] Using polypropylene tubes can sometimes mitigate this issue. For CSF samples, adding 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can prevent non-specific binding.[2]
Analyte Degradation: 25-HC is being oxidized during the extraction process.Add antioxidants like BHT to all solvents.[4][8] Work under an inert atmosphere (nitrogen or argon) and protect samples from light.[4]
Problem 2: Poor Reproducibility
Symptom Potential Cause Suggested Solution
High variability between replicate samples.Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing intensity.Standardize all steps of the protocol. Use automated liquid handlers if available for improved precision.
SPE Cartridge Variability: Differences in packing or bed density between cartridges.[13]Use high-quality SPE cartridges from a reliable vendor.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer is varying between samples.[15]- Improve sample cleanup using a more rigorous SPE protocol. - Use a stable isotope-labeled internal standard to compensate for these effects.[8] - Dilute the final extract to reduce the concentration of interfering matrix components.
SPE Bed Drying Out: The SPE cartridge bed dried out before sample loading or between steps.Re-activate and re-equilibrate the cartridge immediately before loading the sample.[13]
Problem 3: Co-elution of Isomers
Symptom Potential Cause Suggested Solution
Inaccurate quantification due to overlapping peaks of 25-HC and other isomers like 24(S)-HC.Insufficient Chromatographic Resolution: The HPLC or GC column and method are not capable of separating the isomers.- Optimize the chromatographic method. For LC, this may involve adjusting the mobile phase composition, gradient, flow rate, or column temperature.[3] - Use a column with a different selectivity (e.g., a different stationary phase). - For GC-MS, derivatization can sometimes improve separation.[16]

Quantitative Data Summary

Extraction Method Matrix Analyte(s) Recovery Rate (%) Reference
Saponification followed by SPEHuman Plasma24(S)-HC, 25-HC, 27-HC, 7α-HC, 7-keto-cholesterol>85[1][17]
Liquid-Liquid ExtractionHuman Plasma24S-HC85 - 101[3]
Comprehensive LLE and SPEHuman PlasmaMultiple sterols and oxysterols85 - 110[5][18]
Triton and DMSO extraction with SPECellular MatrixMonohydroxysterols and DihydroxysterolsUp to 48 (dihydroxysterols), Up to 21 (monohydroxysterols)[19]

Experimental Protocols

Protocol 1: Total 25-HC Extraction from Plasma using Saponification and SPE

This protocol is adapted from methods described for the analysis of multiple oxysterols.[1][6][17]

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add a known amount of deuterated 25-HC internal standard.

  • Saponification:

    • Add 2 mL of 1 N ethanolic KOH.

    • Incubate at 50°C for 2 hours to hydrolyze cholesteryl esters.[6]

    • Neutralize the sample to pH 7 with phosphoric acid.[6]

    • Centrifuge at 1000 x g for 5 minutes and collect the supernatant.[6]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or similar polymeric reversed-phase cartridge) with 1 mL of methanol followed by 2 mL of water.[6]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 4 mL of methanol/water (75/25, v/v) to remove polar interferences.[6]

    • Elute the oxysterols with 3 mL of hexane/isopropanol (50:50, v/v).[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[6]

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Free 25-HC Extraction from Cultured Cells using LLE

This protocol is based on a method for cellular lipid extraction.[8]

  • Cell Lysis and Lipid Extraction:

    • Wash cultured cells with cold PBS.

    • Add 1.5 mL of hexane/isopropanol (3:2, v/v) containing 0.01% BHT to each well of a 6-well plate.

    • Incubate at room temperature for 1 hour to extract lipids.

    • Collect the solvent into a glass tube.

    • Repeat the extraction with another 1 mL of the solvent mixture for 30 minutes and pool the extracts.

  • Internal Standard Spiking:

    • Add a known amount of deuterated 25-HC internal standard to each sample.

  • Dry-down and Reconstitution:

    • Evaporate the pooled extracts to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Matrix (Plasma, Cells, Tissue) add_is Add Internal Standard (e.g., 25-HC-d7) sample->add_is saponification Saponification (for total 25-HC) add_is->saponification Optional lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) saponification->spe lle->spe Optional Cleanup drydown Dry-down under N2 lle->drydown spe->drydown reconstitute Reconstitute drydown->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis signaling_pathway cluster_lxr Cholesterol Homeostasis cluster_immune Immune Response cholesterol Cholesterol ch25h CH25H (Cholesterol 25-hydroxylase) cholesterol->ch25h hc_25 This compound (25-HC) ch25h->hc_25 lxr LXR Activation hc_25->lxr srebp2 SREBP-2 Inhibition hc_25->srebp2 cyp7b1 CYP7B1 hc_25->cyp7b1 chol_synthesis ↓ Cholesterol Synthesis lxr->chol_synthesis srebp2->chol_synthesis dhc_7a25 7α,25-dihydroxycholesterol cyp7b1->dhc_7a25 ebi2 EBI2/GPR183 Activation dhc_7a25->ebi2 cell_migration Immune Cell Migration ebi2->cell_migration

References

Minimizing auto-oxidation of cholesterol to 25-Hydroxycholesterol during sample handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the auto-oxidation of cholesterol to 25-Hydroxycholesterol and other oxysterols during sample handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is cholesterol auto-oxidation and why is it a concern in my experiments?

A1: Cholesterol auto-oxidation is a non-enzymatic process where cholesterol reacts with oxygen to form various oxidized derivatives known as oxysterols, including this compound (25-HC).[1][2][3] This is a significant concern because the formation of these oxysterols as artifacts during sample collection, processing, storage, or analysis can lead to inaccurate quantification of biologically relevant analytes and misinterpretation of experimental results.[4][5] Some oxysterols have potent biological activities, and their artefactual generation can confound studies on lipid metabolism, inflammation, and various disease states.[1][6]

Q2: What are the main factors that promote the auto-oxidation of cholesterol in my samples?

A2: Several factors can accelerate the auto-oxidation of cholesterol during sample handling. These include:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the auto-oxidation process.[7]

  • Heat: Elevated temperatures, such as those used during sample processing or storage at room temperature, can significantly increase the rate of oxidation.[8][9]

  • Light: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species that initiate and propagate oxidation.[3][9][10]

  • Presence of Pro-oxidants: Transition metal ions and the presence of other lipids, especially polyunsaturated fatty acids that are themselves prone to peroxidation, can accelerate cholesterol oxidation.[8]

  • pH: Acidic conditions (pH below 5.8) have been shown to increase the production of cholesterol oxidation products.[8]

Q3: I suspect my samples are contaminated with artificially generated 25-HC. How can I confirm this?

A3: Distinguishing between biologically endogenous 25-HC and that formed by auto-oxidation is crucial. While challenging, here are some approaches:

  • Rigorous Controls: Analyze a "zero-time-point" control sample that is processed immediately after collection with minimal handling and storage. Compare the 25-HC levels in this sample to those in samples that have undergone standard handling and storage procedures. A significant increase in 25-HC levels in the stored samples suggests auto-oxidation.

  • Use of Antioxidants: Prepare a parallel set of samples where a potent antioxidant cocktail is added immediately upon collection. If the 25-HC levels are significantly lower in the antioxidant-treated samples compared to untreated samples, it strongly indicates that auto-oxidation is occurring.

  • Advanced Analytical Methods: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and specific for quantifying oxysterols.[4][5][11][12] Careful chromatographic separation is necessary to distinguish between isomers like 24S-hydroxycholesterol and this compound, which may not be fully differentiated by mass spectrometry alone.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in 25-HC levels between replicate samples. Inconsistent sample handling procedures leading to variable levels of auto-oxidation. Repeated freeze-thaw cycles.[13][14]Standardize all sample handling steps, from collection to analysis.[14] Prepare single-use aliquots to avoid repeated freezing and thawing.[15]
Unexpectedly high levels of 25-HC in all samples. Widespread auto-oxidation due to improper storage conditions (e.g., prolonged storage at -20°C, exposure to air and light).[13][16][17] Contamination from plasticware.Store samples at -80°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[13][15][18] Use glass or Teflon-lined containers for storing lipids in organic solvents.[18]
Difficulty dissolving cholesterol standards. Inappropriate solvent or concentration.Use recommended solvents like DMSO or DMF. Gentle warming (to 37°C) and sonication can aid dissolution.[15]
Low recovery of cholesterol and its metabolites during extraction. Inefficient extraction method. Degradation during the extraction process.Use established lipid extraction methods like liquid-liquid extraction with hexane:isopropanol.[11] Add an antioxidant like BHT to the extraction solvent.[10][16]

Experimental Protocols & Data

Protocol 1: General Sample Handling Procedure to Minimize Auto-Oxidation

This protocol outlines best practices for handling biological samples to minimize the risk of cholesterol auto-oxidation.

  • Sample Collection:

    • Collect samples (e.g., plasma, serum, tissue) on ice.

    • If applicable, immediately add an antioxidant cocktail. A common choice is butylated hydroxytoluene (BHT) at a final concentration of 5 mM.[10][16]

  • Processing:

    • Perform all processing steps, such as homogenization or centrifugation, at 4°C.[10]

    • For tissue samples, flash-freeze in liquid nitrogen immediately after collection to quench enzymatic activity.[13]

    • Work quickly and efficiently to minimize the duration of exposure to ambient conditions.

  • Storage:

    • For short-term storage, keep samples at -80°C. Avoid storing samples at -20°C, as this may not be sufficient to prevent oxidation.[10][16]

    • For long-term storage, store lipid extracts in an organic solvent under an inert atmosphere (nitrogen or argon) in amber glass vials with Teflon-lined caps at -80°C.[13][18]

    • Aliquot samples into single-use tubes before freezing to prevent repeated freeze-thaw cycles.[15]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 25-HC

This protocol is adapted from established methods for the extraction of oxysterols from plasma for LC-MS/MS analysis.[11]

  • Spiking with Internal Standard:

    • To 100 µL of plasma or serum, add a deuterated internal standard (e.g., this compound-d7) to account for extraction efficiency and matrix effects.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture containing 5 mM BHT.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Sample Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., methanol/water).

Quantitative Data: Efficacy of Antioxidants in Preventing Cholesterol Oxidation

The following table summarizes the inhibitory effects of various antioxidants on cholesterol oxidation.

Antioxidant Concentration Inhibitory Effect on Cholesterol Oxidation Reference
Butylated Hydroxytoluene (BHT)200 ppmMore effective than no antioxidant.[19]
α-Tocopherol (Vitamin E)200 ppmMore effective than BHT.[19]
Quercetin200 ppmMore effective than BHT.[19]
Green Tea Catechins (GTC)200 ppmMore effective than BHT.[19]

Visualizations

Cholesterol Auto-Oxidation Pathway

Cholesterol_Auto_Oxidation Cholesterol Cholesterol Oxysterols Various Oxysterols (e.g., 7-ketocholesterol) Cholesterol->Oxysterols auto-oxidation HC25 This compound Cholesterol->HC25 side-chain oxidation ROS Reactive Oxygen Species (O2, light, heat) ROS->Cholesterol initiates oxidation Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Processing cluster_storage Storage Collect Collect Sample on Ice Add_Antioxidant Add Antioxidant (e.g., BHT) Collect->Add_Antioxidant Process_Cold Process at 4°C Add_Antioxidant->Process_Cold Flash_Freeze Flash Freeze (Tissue) Add_Antioxidant->Flash_Freeze Aliquot Aliquot into Single-Use Tubes Process_Cold->Aliquot Flash_Freeze->Aliquot Store Store at -80°C under Inert Gas Aliquot->Store Troubleshooting_Logic Start High 25-HC Detected Storage_Temp Stored at -80°C? Start->Storage_Temp Inert_Atmosphere Stored under Inert Atmosphere? Storage_Temp->Inert_Atmosphere Yes Result_Bad High Risk of Auto-Oxidation Storage_Temp->Result_Bad No Light_Protected Protected from Light? Inert_Atmosphere->Light_Protected Yes Inert_Atmosphere->Result_Bad No Antioxidants_Used Antioxidants Added? Light_Protected->Antioxidants_Used Yes Light_Protected->Result_Bad No Freeze_Thaw Repeated Freeze-Thaw Cycles? Antioxidants_Used->Freeze_Thaw Yes Antioxidants_Used->Result_Bad No Result_Good Oxidation Minimized Freeze_Thaw->Result_Good No Freeze_Thaw->Result_Bad Yes

References

How to avoid off-target effects of 25-Hydroxycholesterol in cellular studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using 25-Hydroxycholesterol (25-HC) in cellular studies and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

This compound (25-HC) is an oxysterol, an oxidized derivative of cholesterol, produced by the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] Its primary on-target effects revolve around the regulation of cholesterol homeostasis. It achieves this by:

  • Inhibiting cholesterol biosynthesis: 25-HC prevents the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor for genes involved in cholesterol synthesis.[1] It does this by promoting the binding of the SREBP cleavage-activating protein (SCAP)/SREBP2 complex to Insulin-induced gene (INSIG) proteins in the endoplasmic reticulum, thus preventing its translocation to the Golgi for activation.[1][3]

  • Activating Liver X Receptors (LXRs): 25-HC is a ligand for LXRs, which are nuclear receptors that play a crucial role in cholesterol efflux and transport.[3][4] Activation of LXRs leads to the expression of genes like ABCA1 and ABCG1, which facilitate the removal of cholesterol from cells.[1]

Q2: What are the common off-target effects of 25-HC in cellular studies?

At concentrations higher than those required for regulating cholesterol metabolism, 25-HC can induce several off-target effects, including:

  • Cytotoxicity and Apoptosis: High concentrations of 25-HC can be toxic to cells and induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

  • Inflammation: 25-HC has a dual role in inflammation. While it can have anti-inflammatory effects by suppressing the production of certain cytokines like IL-1β, it can also act as a pro-inflammatory molecule, amplifying the expression of cytokines such as IL-6 and IL-8.[2][4]

  • Induction of the Integrated Stress Response: 25-HC can activate the integrated stress response (ISR), a cellular stress pathway, which can broadly impact transcription and translation.[7]

Q3: How should I prepare and store my 25-HC stock solution?

25-HC is a lipid and is susceptible to oxidation. Proper handling and storage are crucial for consistent experimental results.

  • Solvent: Dissolve 25-HC in a high-purity, peroxide-free solvent like ethanol or DMSO.[8][9]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM in ethanol).[10]

  • Storage: Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at -80°C to prevent degradation.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of 25-HC are not recommended for storage beyond one day.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 25-HC.

Problem Possible Cause Recommended Solution
Unexpected Cell Death or Low Viability 25-HC concentration is too high, leading to cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a low concentration (e.g., 0.1 µM) and titrate up. Monitor cell viability using an MTT or CCK-8 assay.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%).[8] Run a vehicle control (medium with solvent only) to assess solvent effects.
Inconsistent or Irreproducible Results Degradation of 25-HC stock solution. Prepare fresh aliquots of 25-HC for each experiment from a properly stored stock solution. Avoid using old or repeatedly frozen-thawed stocks.
Variations in experimental conditions. Standardize cell density, incubation times, and media composition across all experiments.[8]
No Observable Effect on Cholesterol Metabolism Genes Sub-optimal concentration of 25-HC. The effective concentration of 25-HC can be cell-type dependent. Perform a dose-response curve and analyze the expression of known SREBP2 or LXR target genes (e.g., HMGCR, LDLR, ABCA1) via qPCR.
Interference from serum lipids. High concentrations of serum in the culture medium can bind to 25-HC, reducing its availability to the cells.[8] Consider using serum-free or low-serum medium for your experiments, or use lipid-depleted serum.
Unexpected Pro-inflammatory Response Concentration of 25-HC is in the pro-inflammatory range. The inflammatory effects of 25-HC are concentration-dependent. Test a range of concentrations to identify a window where you observe the desired effects on cholesterol metabolism without inducing a strong inflammatory response. Measure key inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
Contamination of 25-HC or reagents with endotoxin (LPS). Use high-purity 25-HC and endotoxin-free reagents and cultureware.

Quantitative Data Summary

The following tables summarize typical concentration ranges for on-target and off-target effects of 25-HC, as well as common working concentrations for various experimental assays. Note that optimal concentrations can be cell-type specific and should be empirically determined.

Table 1: On-Target vs. Off-Target Concentrations of 25-HC

EffectConcentration RangeKey Readouts
On-Target: Cholesterol Homeostasis 0.1 - 5 µMInhibition of SREBP2 processing, decreased expression of HMGCR and LDLR, increased expression of ABCA1 and ABCG1.
Off-Target: Cytotoxicity/Apoptosis > 5 µMDecreased cell viability (MTT/CCK-8 assay), increased caspase activation (Western blot), nuclear condensation (DAPI staining).
Off-Target: Inflammation Variable (can be > 1 µM)Increased secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) measured by ELISA.[4]

Table 2: Typical Working Concentrations for In Vitro Assays

AssayCell Type25-HC ConcentrationIncubation TimeReference
Cell Viability (MTT) L929 fibroblasts1 - 40 µg/mL (approx. 2.5 - 100 µM)48 hours[11]
Cell Viability (CCK-8) BE(2)-C neuroblastoma0.5 - 2 µg/mL (approx. 1.2 - 5 µM)24 - 72 hours[5]
LXR Activation HepG24 µM16 hours[12]
Apoptosis Induction BE(2)-C neuroblastoma1 µg/mL (approx. 2.5 µM)48 hours[5]
Cytokine Release RAW 264.7 macrophagesVaries (requires optimization)24 hours[13]

Experimental Protocols

1. Cell Viability Assay (MTT)

This protocol is adapted from studies on 25-HC-induced cytotoxicity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Treat cells with a range of 25-HC concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µg/mL) for the desired time (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot for Apoptosis Markers

This protocol is a general guideline for detecting apoptosis-related proteins.[5][14]

  • Cell Lysis: After treatment with 25-HC, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

3. Cytokine Release Assay (ELISA)

This protocol provides a general framework for measuring cytokine levels in cell culture supernatants.[13][15]

  • Sample Collection: After treating cells with 25-HC, collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

4. Luciferase Reporter Assay for LXR/SREBP Activity

This is a general protocol for assessing the effect of 25-HC on LXR or SREBP transcriptional activity.[16][17][18]

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing LXR or SREBP response elements and a Renilla luciferase control plasmid.

  • Treatment: After transfection, treat the cells with 25-HC at various concentrations.

  • Cell Lysis: Lyse the cells using the dual-luciferase assay lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

25-HC Signaling Pathways cluster_0 SREBP Pathway (Cholesterol Synthesis Inhibition) cluster_1 LXR Pathway (Cholesterol Efflux Activation) 25-HC_SREBP This compound INSIG INSIG 25-HC_SREBP->INSIG Binds to SCAP_SREBP2 SCAP-SREBP2 Complex INSIG->SCAP_SREBP2 Promotes binding to ER Endoplasmic Reticulum SCAP_SREBP2->ER Retention in Golgi Golgi SCAP_SREBP2->Golgi Translocation (Inhibited) Active_SREBP2 Active SREBP2 (Nuclear Fragment) Golgi->Active_SREBP2 Cleavage (Inhibited) Chol_Syn_Genes Cholesterol Synthesis Genes (e.g., HMGCR) Active_SREBP2->Chol_Syn_Genes Transcription (Inhibited) 25-HC_LXR This compound LXR LXR 25-HC_LXR->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Chol_Efflux_Genes Cholesterol Efflux Genes (e.g., ABCA1) LXR_RXR->Chol_Efflux_Genes Induces Transcription

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Troubleshooting cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start Start Experiment Prepare_25HC Prepare 25-HC Solution Start->Prepare_25HC Cell_Culture Seed and Culture Cells Prepare_25HC->Cell_Culture Treatment Treat Cells with 25-HC Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., qPCR, Western, ELISA) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End Unexpected_Results Unexpected Results? (e.g., cell death, no effect) Data_Analysis->Unexpected_Results Check_Concentration Verify 25-HC Concentration (Dose-Response) Unexpected_Results->Check_Concentration Yes Check_Solvent Check Solvent Control Check_Concentration->Check_Solvent Check_Stock Check 25-HC Stock (Age, Storage) Check_Solvent->Check_Stock Check_Serum Consider Serum Effects Check_Stock->Check_Serum Optimize Optimize Protocol (e.g., incubation time) Check_Serum->Optimize Optimize->Treatment Re-run Experiment

Caption: Troubleshooting workflow for 25-HC cellular experiments.

References

Technical Support Center: Enhancing 25-Hydroxycholesterol Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity of 25-Hydroxycholesterol (25-HC) detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (25-HC) difficult to detect with high sensitivity using ESI-MS?

A1: 25-HC, like other oxysterols, has a relatively low ionization efficiency in electrospray ionization (ESI) mass spectrometry due to its hydrophobic nature and lack of easily ionizable functional groups.[1][2][3] To improve sensitivity, chemical derivatization is often employed to introduce a charged or more polar moiety onto the 25-HC molecule, converting it into a form that can be more efficiently ionized.[1][4]

Q2: What is the purpose of derivatization in 25-HC analysis?

A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For 25-HC, derivatization serves to:

  • Increase Ionization Efficiency: By adding a permanently charged group or a group that is easily protonated, the sensitivity of detection by ESI-MS can be improved by over 1000-fold.[3]

  • Improve Chromatographic Separation: Modifying the chemical structure can help in separating 25-HC from other closely related isomers, such as 24(S)-hydroxycholesterol and 27-hydroxycholesterol, which can be difficult to differentiate by mass alone.[5][6]

  • Enhance Fragmentation Specificity: Derivatizing agents can introduce specific fragmentation patterns during tandem mass spectrometry (MS/MS), leading to more reliable identification and quantification.[1]

Q3: What are common derivatization reagents for 25-HC analysis?

A3: Several reagents are used to derivatize 25-HC and other oxysterols. Common choices include:

  • Girard P Reagent: Reacts with the ketone group (after enzymatic conversion of the 3β-hydroxy group) to form a hydrazone with a permanently charged quaternary ammonium group, significantly boosting ESI signal.[3]

  • Picolinic Acid or Picolinoyl Chloride: Forms picolinoyl esters that show enhanced sensitivity.[4][7]

  • N,N-dimethylglycine (DMG): Creates DMG esters, which can be efficiently ionized.[1]

  • Nicotinic Acid: Used to form nicotinate esters, which greatly enhance sensitivity in LC-MS/MS analysis.[8]

  • Trimethylsilyl (TMS) ethers: Primarily used for Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility of the analyte.[7]

Q4: Should I use ESI or APCI as the ionization source?

A4: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on whether derivatization is performed.

  • ESI is generally more sensitive for compounds that are polar or can carry a charge.[1] It is the preferred method for derivatized oxysterols that have a charged or easily ionizable group attached.[1][3]

  • APCI is often used for direct, underivatized analysis of oxysterols, although it may be less sensitive than ESI with derivatization.[5][8] It is suitable for less polar and more volatile compounds.

Q5: What is the importance of using a stable isotope-labeled internal standard?

A5: Using a stable isotope-labeled internal standard (e.g., this compound-d6 or d7) is crucial for accurate quantification.[7][9][10][11] This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, extraction efficiency, and matrix effects, as the internal standard behaves almost identically to the analyte during the entire analytical process.[10]

Troubleshooting Guide

Problem: Low signal intensity or poor sensitivity for 25-HC.

Possible Cause Suggested Solution
Low Ionization Efficiency Oxysterols are notoriously difficult to ionize via ESI.[1][2] Solution: Implement a derivatization strategy. Using reagents like Girard P, nicotinic acid, or picolinoyl chloride can increase sensitivity by orders of magnitude.[3][4][8]
Suboptimal Extraction Inefficient extraction from the biological matrix (e.g., plasma, cells) leads to low recovery. Solution: Optimize the extraction protocol. A common method is liquid-liquid extraction (LLE) with a solvent mixture like hexane:isopropanol.[7] Alternatively, solid-phase extraction (SPE) can be used for cleanup.[12] Ensure vigorous vortexing and proper phase separation.
Matrix Effects Co-eluting substances from the sample matrix can suppress the ionization of 25-HC. Solution: Improve sample cleanup using SPE.[12] Also, ensure chromatographic separation is adequate to resolve 25-HC from major interfering compounds. Using a stable isotope-labeled internal standard is essential to compensate for matrix-induced signal suppression.[10]
Incorrect MS/MS Transition The selected Multiple Reaction Monitoring (MRM) transition is not optimal or specific. Solution: Optimize the precursor and product ions for 25-HC (and its derivatized form). Infuse a standard solution to determine the most abundant and specific fragment ions. Refer to published MRM transitions for guidance (see Table 1).

Problem: Inability to resolve 25-HC from its isomers (e.g., 24(S)-HC, 27-HC).

Possible Cause Suggested Solution
Isomeric Co-elution 24(S)-HC, 25-HC, and 27-HC are structural isomers with very similar physicochemical properties, making them difficult to separate chromatographically.[5][6] MS/MS alone often cannot differentiate them as they can produce similar fragment ions.[5]
Inadequate HPLC Method The HPLC column, mobile phase, or gradient is not optimized for isomer separation. Solution: Optimize the chromatographic method. Using a C18 column with a carefully adjusted isocratic mobile phase (e.g., methanol:acetonitrile:water) at a controlled temperature (e.g., 10°C) can achieve separation.[5] A longer column or one with a different chemistry may also improve resolution. It's crucial to validate separation using authentic standards for all relevant isomers.[6]

Diagrams and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Sensitivity Enhancement) cluster_analysis Analysis sample 1. Biological Sample (Plasma, Serum, Cells) add_is 2. Add Isotope-Labeled Internal Standard (e.g., 25-HC-d7) sample->add_is extract 3. Liquid-Liquid or Solid-Phase Extraction add_is->extract dry 4. Evaporate to Dryness extract->dry deriv 5. Reconstitute & Add Derivatizing Agent (e.g., Nicotinic Acid) dry->deriv incubate 6. Incubate (e.g., 50°C for 1h) deriv->incubate dry2 7. Evaporate & Reconstitute in Mobile Phase incubate->dry2 lcms 8. LC-MS/MS Analysis (C18 Column, MRM Mode) dry2->lcms quant 9. Quantification (vs. Standard Curve) lcms->quant

Caption: General experimental workflow for 25-HC analysis.

derivatization_logic cluster_problem The Challenge cluster_solution The Solution: Derivatization hc This compound (25-HC) esi ESI Source hc->esi Poor Ionization Efficiency reagent Add Derivatizing Reagent (e.g., Girard P, Nicotinic Acid) low_signal Low Signal / Poor Sensitivity esi->low_signal Poor Ionization Efficiency deriv_hc Derivatized 25-HC (Charged/Polar Moiety) reagent->deriv_hc esi2 ESI Source deriv_hc->esi2 Efficient Ionization high_signal High Signal / Enhanced Sensitivity esi2->high_signal Efficient Ionization

Caption: Logic of using derivatization to enhance signal.

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for oxysterol analysis in plasma or serum.[7][8]

  • Aliquoting: Aliquot 50-100 µL of plasma or serum into a glass test tube.

  • Internal Standard: Add the internal standard working solution (e.g., this compound-d7 in methanol/water).

  • Vortex: Vortex the sample for approximately 15 seconds.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane:isopropanol 3:2, v/v).

  • Vortex & Centrifuge: Vortex vigorously for 1-10 minutes, then centrifuge at ~3000 x g for 5-10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 35-40°C. The dried extract is now ready for derivatization or reconstitution.

Protocol 2: Derivatization with Nicotinic Acid

This protocol is based on a highly sensitive method for hydroxylated sterols.[8]

  • Reagent Preparation: Prepare a derivatization reagent by dissolving N,N′-diisopropylcarbodiimide, nicotinic acid, and 4-(dimethylamino)pyridine in a suitable solvent like chloroform.

  • Reconstitution: Reconstitute the dried sample extract from Protocol 1 in 50 µL of the derivatization reagent.

  • Incubation: Seal the tube and heat the sample at 50-60°C for 1 hour.

  • Evaporation: After incubation, remove the chloroform under a stream of nitrogen at ~35°C.

  • Final Reconstitution: Reconstitute the final dried residue in a suitable volume (e.g., 200 µL) of the LC-MS mobile phase for injection.

Quantitative Data

Table 1: Example MRM Transitions for 25-HC Analysis
Analyte FormPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
Underivatized 25-HC385.3367.3APCI (+)Represents [M+H-H₂O]⁺. Note that this transition is not specific and can be shared by isomers like 24S-HC.[5]
Underivatized 25-HC367.395.09ESI (+)Represents [M+H-2H₂O]⁺. Used in a parallel reaction monitoring (PRM) method.[2][13]
25-HC-d6 (Internal Std)423370ESI (+)Example transition for a deuterated internal standard.[12]
Nicotinate Derivative307.7 (doubly charged)124.0ESI (+)Example shown for 24(S)-HC, but a similar strategy applies. The m/z 124.0 ion corresponds to protonated nicotinic acid.[8]
DMG Derivative287.2 (doubly charged)367.2ESI (+)Collision-induced dissociation (CID) of the doubly charged bis-DMG ester of 25-HC.[1]
Table 2: Reported Performance of 25-HC Quantification Methods
MethodMatrixLLOQ (Lower Limit of Quantification)RecoveryReference
LC-MS/MS with DerivatizationPlasma, CSF1 ng/mL (Plasma), 0.025 ng/mL (CSF)Not SpecifiedSidhu R, et al. (for 24S-HC)[8]
LC-HR-MS/MS (PRM)Liposomal Formulation0.5 µg/mL80 - 105%ACS Omega, 2024[2]
LC-UV-MS (APCI)Human Plasma3-10 ng/mL>85%Karu, K, et al.[14]
GC-MSHuman PlasmaNot SpecifiedNot SpecifiedDzeletovic, S, et al.[10]

References

Technical Support Center: Accurate Quantification of Low-Level Endogenous 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of low-level endogenous 25-Hydroxycholesterol (25-HC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Extraction

  • Q1: I am seeing low recovery of 25-HC after sample extraction. What are the possible causes and solutions?

    • A1: Low recovery can stem from several factors. First, ensure the complete disruption of cells or tissues; methods like ultrasonication or repeated freeze-thaw cycles are effective for cultured cells.[1] For tissue samples, thorough homogenization on ice is critical.[1] Second, the choice of extraction solvent is crucial. A common and effective method is liquid-liquid extraction (LLE) using a hexane:isopropanol (3:2, v/v) mixture.[2] Ensure vigorous vortexing and complete separation of the organic layer.[2] For complex matrices like plasma or CSF, solid-phase extraction (SPE) can be used to pre-concentrate 25-HC and remove interferences like cholesterol.[3] Finally, consider sample stability; store samples at -80°C and avoid repeated freeze-thaw cycles to prevent degradation.[1]

  • Q2: How can I minimize the artificial formation of 25-HC during sample preparation?

    • A2: Cholesterol is prone to auto-oxidation, which can artificially generate 25-HC and other oxysterols, leading to inaccurate quantification.[4] To prevent this, add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[5] It is also recommended to perform sample preparation steps on ice and under dim light whenever possible. Saponification, a process to hydrolyze cholesteryl esters to measure total 25-HC, should be performed carefully at room temperature or slightly elevated temperatures (e.g., 50°C) to avoid inducing oxidation.[3][6]

  • Q3: I am working with cerebrospinal fluid (CSF) and experiencing analyte loss. What is causing this?

    • A3: Significant nonspecific binding of 25-HC to labware can occur when working with low-protein matrices like CSF. This issue can be resolved by adding 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to the CSF samples before processing.[4] Using glass test tubes and inserts can also help minimize binding compared to certain plastics.[7]

Chromatography & Mass Spectrometry (LC-MS/MS)

  • Q4: My 25-HC peak is showing significant ion suppression or enhancement. How do I troubleshoot this matrix effect?

    • A4: Matrix effects are a primary challenge in LC-MS/MS bioanalysis and arise from co-eluting endogenous components, particularly phospholipids, that interfere with the ionization of the target analyte.[8][9][10]

      • Improve Sample Cleanup: Enhance your sample preparation to remove interfering substances. Using solid-phase extraction (SPE) is highly effective at removing phospholipids.[3][10][11]

      • Optimize Chromatography: Adjust your HPLC/UPLC gradient to achieve better separation between 25-HC and the interfering matrix components. A C18 reversed-phase column is commonly used, but for challenging separations, a phenyl-hexyl column can provide alternative selectivity.[2][12] Tandem MS (MS/MS) cannot always differentiate isomers, making chromatographic separation critical.[13]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound-d6 or -d7.[2][5] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for accurate quantification based on the peak area ratio.[14]

      • Matrix Matching: Prepare your calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) that is free of endogenous 25-HC but mimics the properties of your study samples.[15][16] This helps to normalize the matrix effect between calibrators and unknown samples.

  • Q5: I am having difficulty separating 25-HC from its isomers, like 24(S)-HC and 27-HC. What can I do?

    • A5: Co-elution of isomers is a significant problem as they often share similar fragmentation patterns in MS/MS, making accurate quantification impossible without chromatographic resolution.[13][17]

      • Chromatographic Optimization: A long LC run time with a shallow gradient may be necessary.[7] Experiment with different mobile phase compositions and column temperatures. For example, an isocratic mobile phase at a reduced column temperature (10°C) has been shown to resolve 24(S)-HC and 25-HC.[13]

      • Derivatization: Derivatizing 25-HC can improve chromatographic separation and enhance ionization efficiency. Picolinoyl or nicotinate derivatives can alter the retention time and improve separation from other isomers.[2][7]

  • Q6: Is derivatization necessary for quantifying 25-HC? What are the pros and cons?

    • A6: Derivatization is not always necessary but is highly recommended for achieving the lowest limits of quantification.[2]

      • Pros: It significantly enhances the ionization efficiency of 25-HC in electrospray ionization (ESI), leading to much higher sensitivity.[7] Common derivatizing agents include picolinoyl chloride and nicotinic acid.[2][7] It can also improve the chromatographic separation of isomers.[7]

      • Cons: It adds an extra step to the sample preparation workflow, which can introduce variability. The derivatization reaction must be optimized for temperature and time to ensure it proceeds to completion.[2][7] Some methods have been developed to avoid derivatization, but they may be less sensitive.[15][16]

Quantitative Data Summary

The following tables summarize representative quantitative data for 25-HC analysis, providing reference ranges and typical method performance characteristics.

Table 1: Representative Concentrations of this compound in Human Samples

Biological MatrixMethodMean Concentration (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human PlasmaUPLC-MS/MS14.8 ± 4.90.25[2]
Human PlasmaLC-MS/MS12.30.05-1.0[2]
Human PlasmaLC-ESI-MS/MS15.30.25-1.0[2]

Table 2: Example LC-MS/MS Method Performance

ParameterThis compoundNotesReference
Linearity Range0.5 - 15.0 µg/mLQuadratic model, R² > 0.9991[15][16]
Accuracy (% Recovery)80 - 105%In spiked samples[15]
Precision (%RSD)< 15%Within- and between-run[6][13]
LLOQ0.5 µg/mL (0.5 ng/µL)In liposomal matrix[16]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 25-HC in Human Plasma

This protocol is a representative example combining common steps from validated methods.[2][3][7]

  • Sample Preparation & Extraction:

    • Aliquot 100 µL of plasma into a glass test tube.

    • Spike with 10 µL of an internal standard working solution (e.g., this compound-d7 in methanol). Vortex briefly.

    • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture containing 0.01% BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Derivatization (Recommended for High Sensitivity):

    • To the dried extract, add 50 µL of derivatization reagent (e.g., picolinoyl chloride in pyridine or a solution of nicotinic acid, N,N′-diisopropylcarbodiimide, and 4-(dimethylamino)pyridine in chloroform).[2][7]

    • Seal the tube and incubate at 60°C for 30 minutes.[2]

    • Evaporate the reagent to dryness under nitrogen at 35°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% Methanol in water).

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[2]

    • Gradient: A linear gradient from 60% to 100% B over 5-7 minutes.

    • Flow Rate: 0.3 mL/min.[2]

    • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM). Monitor a specific precursor-to-product ion transition for 25-HC (and its derivative) and the corresponding transition for the deuterated internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of 25-HC prepared in a surrogate matrix.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and quality controls.

    • Determine the concentration of 25-HC in the unknown samples by interpolating their peak area ratios from the standard curve.[2]

Visualizations

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Binds in high sterol conditions SREBP_cleavage SREBP Cleavage by S1P and S2P Proteases SREBP_SCAP->SREBP_cleavage Transport to Golgi (Low Sterol) Insig->SREBP_SCAP Retains complex in ER HMGCR HMGCR nSREBP nSREBP (Active Fragment) SREBP_cleavage->nSREBP Release of active fragment SRE Sterol Response Element (SRE) nSREBP->SRE Binds Chol_Genes Cholesterol Synthesis Genes SRE->Chol_Genes Activates Transcription Cholesterol_Synthesis Cholesterol Synthesis Chol_Genes->Cholesterol_Synthesis Leads to HC25 This compound HC25->Insig Promotes binding to SREBP-SCAP

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HC25 This compound LXR LXR RXR RXR LXR_RXR LXR-RXR Heterodimer LXRE Liver X Receptor Response Element (LXRE) LXR_RXR->LXRE Binds to DNA Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates Transcription Cholesterol_Efflux Cholesterol Efflux Target_Genes->Cholesterol_Efflux Promotes

LCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (e.g., 25-HC-d7) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Deriv Derivatization (Optional) (e.g., Picolinoyl Chloride) Extract->Deriv Separate UPLC/HPLC Separation (C18 Column) Deriv->Separate Detect Tandem Mass Spectrometry (MRM Mode) Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze

// Paths Start -> Check_Recovery; Start -> Check_Variability; Start -> Low_Signal;

// Recovery Path Check_Recovery -> Sol_Extraction [label="Yes", color="#4285F4"]; Sol_Extraction [label="Solution:\n1. Optimize extraction solvent/technique (LLE/SPE).\n2. Check sample stability (add antioxidant).\n3. For CSF, add cyclodextrin.", shape=note, fillcolor="#F1F3F4"]; Check_Recovery -> Check_Variability [label="No", style=dashed, color="#5F6368"];

// Variability Path Check_Variability -> Check_IS [label="Yes", color="#4285F4"]; Check_IS -> Sol_Matrix [label="No", color="#EA4335"]; Sol_Matrix [label="Action:\nImplement a SIL-IS (e.g., 25-HC-d7)\nto compensate for matrix effects.", shape=note, fillcolor="#FBBC05"]; Check_IS -> Sol_Cleanup [label="Yes", color="#34A853"]; Sol_Cleanup [label="Solution:\n1. Improve sample cleanup (SPE).\n2. Optimize chromatography to separate\nanalyte from interferences.", shape=note, fillcolor="#F1F3F4"]; Check_Variability -> Low_Signal [label="No", style=dashed, color="#5F6368"];

// Low Signal Path Low_Signal -> Sol_Deriv [label="Yes", color="#4285F4"]; Sol_Deriv [label="Solution:\n1. Implement derivatization to enhance ionization.\n2. Optimize MS source parameters.\n3. Check for instrument contamination.", shape=note, fillcolor="#F1F3F4"]; } .dot Caption: Troubleshooting decision tree for 25-HC analysis.

References

Addressing matrix effects in the LC-MS/MS analysis of 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 25-Hydroxycholesterol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In biological matrices like plasma or serum, phospholipids are a major cause of matrix effects, particularly ion suppression.[2][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4]

Q2: What are the most common sources of matrix effects in this compound analysis?

A2: The most common sources of matrix effects in the analysis of this compound from biological samples include:

  • Phospholipids: These are abundant in cell membranes and plasma and are notorious for causing ion suppression.[2][3]

  • Other endogenous lipids: High concentrations of other sterols and lipids can interfere with the ionization of this compound.

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.[5]

  • Salts and other small molecules: Components from buffers or the biological matrix itself can also interfere with the analysis.[6]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[7] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.[6] For a quantitative assessment, the post-extraction spike method is widely used.[6] This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to the response in a neat solution at the same concentration.[6]

Q4: What is a suitable internal standard for the analysis of this compound?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound (e.g., this compound-d7).[4] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring that it experiences similar extraction recovery and matrix effects, thus providing more accurate and precise quantification.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity or poor sensitivity Ion suppression due to matrix effects: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of this compound.[3]Optimize sample preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[5] Consider specific phospholipid removal strategies. Improve chromatographic separation: Modify the LC gradient to separate this compound from the interfering matrix components.[4] Dilute the sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components and thus the matrix effect.[9]
High variability in results (poor precision) Inconsistent matrix effects: The extent of ion suppression or enhancement varies between samples.Use a stable isotope-labeled internal standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[4] Improve sample preparation consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.
Poor peak shape (e.g., tailing, splitting) Column contamination: Buildup of matrix components on the analytical column can degrade its performance.[1]Use a guard column: A guard column can protect the analytical column from strongly retained matrix components.[1] Implement a column wash step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds. Optimize the mobile phase: Ensure the mobile phase composition is appropriate for the analyte and column chemistry.
Inaccurate quantification Matrix effects causing non-linear response: The calibration curve prepared in a clean solvent does not accurately reflect the analyte's behavior in the sample matrix.Prepare matrix-matched calibration standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[10] This helps to compensate for consistent matrix effects.

Quantitative Data on Matrix Effect Reduction

The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the effectiveness of different techniques in removing phospholipids, a primary source of matrix interference.

Sample Preparation Technique Relative Phospholipid Removal Efficiency Key Considerations
Protein Precipitation (PPT) LowSimple and fast but results in the least clean extract, with significant remaining phospholipids.[11][12]
Liquid-Liquid Extraction (LLE) Moderate to HighEffectiveness depends on the choice of extraction solvent. Non-polar solvents like MTBE are effective at leaving phospholipids behind.[11]
Solid-Phase Extraction (SPE) - Non-polar ModerateThe efficiency of phospholipid removal is inversely proportional to the hydrophobicity of the sorbent.[11]
Supported Liquid Extraction (SLE) HighGenerally provides a very clean extract with effective removal of phospholipids.[11]

One study on the analysis of cholesterol and this compound in a liposomal matrix reported a significant signal suppression of approximately 62% when standards were prepared in a neat solvent compared to a matrix-matched standard.[10] This highlights the critical importance of addressing matrix effects for accurate quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is a general guideline for extracting this compound from plasma or serum.

  • Sample Preparation: To 200 µL of plasma or serum in a glass tube, add the internal standard solution.

  • Saponification (Optional, for total this compound): Add 1 mL of 1 M KOH in 90% ethanol and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.[13]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 2 minutes.[13][14]

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Re-extraction: Repeat the hexane extraction (steps 3-5) on the remaining aqueous layer to improve recovery.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol provides a general workflow for cleaning up plasma/serum extracts using a C18 SPE cartridge.

  • Protein Precipitation & Extraction: Perform an initial protein precipitation and liquid extraction (e.g., with methanol/dichloromethane).[8][15] Dry down the organic extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.[13]

  • Sample Loading: Reconstitute the dried extract from step 1 in a small volume of a weak solvent (e.g., toluene) and load it onto the conditioned SPE cartridge.[13]

  • Washing: Wash the cartridge with a non-polar solvent (e.g., 2 mL of hexane) to remove non-polar lipids.[13] This is followed by a wash with a more polar solvent (e.g., 75:25 v/v methanol:water) to remove more polar interferences.[16]

  • Elution: Elute the this compound with a suitable solvent, such as 2 mL of hexane:2-propanol (50:50 v/v).[16]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway Cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) Cholesterol->CH25H Catalyzes conversion HC25 This compound (25-HC) CH25H->HC25 Produces SREBP SREBP Pathway HC25->SREBP Inhibits LXR Liver X Receptor (LXR) HC25->LXR Activates Antiviral Antiviral Response HC25->Antiviral Modulates Inflammation Inflammatory Response HC25->Inflammation Modulates Cholesterol_Homeostasis Cholesterol Homeostasis SREBP->Cholesterol_Homeostasis Regulates LXR->Cholesterol_Homeostasis Regulates

Caption: Biosynthesis and key signaling roles of this compound.

Experimental Workflow for this compound Analysis

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (e.g., C18 column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Results Quantification->Report

Caption: A typical experimental workflow for this compound analysis.

Logical Relationship: Troubleshooting Matrix Effects

Troubleshooting Matrix Effects Problem Inaccurate or Imprecise Results Assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) Problem->Assess ME_Present Matrix Effect Confirmed Assess->ME_Present Yes No_ME No Significant Matrix Effect Assess->No_ME No Optimize_Prep Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) ME_Present->Optimize_Prep Optimize_LC Optimize Chromatography ME_Present->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Matrix_Matched Use Matrix-Matched Calibrators ME_Present->Matrix_Matched Solution Accurate & Precise Results No_ME->Solution Revalidate Re-evaluate Matrix Effect Optimize_Prep->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate Matrix_Matched->Revalidate Revalidate->ME_Present Persistent Revalidate->Solution Resolved

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS.

References

Technical Support Center: Optimization of Chromatographic Separation of 25-Hydroxycholesterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 25-hydroxycholesterol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of these critical oxysterols.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound and its isomers so challenging?

A1: The primary challenge lies in the high degree of structural similarity among this compound and its isomers, such as 24S-hydroxycholesterol. These molecules often differ only in the position of a single hydroxyl group. This subtle structural difference results in very similar physicochemical properties, leading to near-identical retention times in reversed-phase chromatography and similar fragmentation patterns in mass spectrometry (MS). Consequently, achieving baseline separation requires highly optimized chromatographic methods, as MS/MS detection alone cannot always differentiate between these isomers.[1][2]

Q2: Which isomers most commonly co-elute with this compound?

A2: The most common and challenging co-eluting isomer is 24S-hydroxycholesterol. Due to their close elution profiles, meticulous optimization of chromatographic conditions is essential for their accurate quantification.[1][2]

Q3: What are the key chromatographic parameters to optimize for improving the separation of this compound isomers?

A3: The most critical parameters to optimize are:

  • Stationary Phase: The choice of HPLC column chemistry is crucial. While C18 columns are widely used, Phenyl-Hexyl columns often provide alternative selectivity due to π-π interactions with the aromatic rings of the analytes, which can enhance the resolution of structurally similar isomers.

  • Mobile Phase Composition: The ratio of organic solvents (typically methanol and acetonitrile) to water significantly impacts retention and selectivity. The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency in mass spectrometry.

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Lower temperatures can sometimes improve resolution for these types of isomers.[1]

  • Gradient Elution: A shallow gradient elution profile, with a slow increase in the organic solvent concentration, is often necessary to resolve closely eluting isomers.

Q4: Can derivatization help in the separation and detection of this compound isomers?

A4: Yes, derivatization can be a valuable strategy. By chemically modifying the hydroxyl group, you can introduce greater structural differences between isomers, which can lead to improved chromatographic resolution. Derivatization can also enhance ionization efficiency and induce characteristic fragmentation patterns in mass spectrometry, aiding in isomer differentiation.

Q5: How stable is this compound during sample preparation and storage?

A5: this compound is a relatively stable compound. As a crystalline solid, it can be stored at -20°C for at least four years.[3] However, in biological matrices, it can be metabolized to more polar compounds.[4] For analytical purposes, extracts in mobile phase may not be stable even at -80°C for extended periods (e.g., one week), while standards in methanol are stable for at least a year at -80°C.[1] It is crucial to minimize sample degradation by using antioxidants, storing samples at low temperatures, and processing them promptly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of this compound and 24S-Hydroxycholesterol

Symptoms:

  • Peaks for this compound and 24S-hydroxycholesterol are not baseline separated (Resolution, Rs < 1.5).

  • A single, broad peak is observed where two distinct peaks are expected.

Troubleshooting Workflow:

Troubleshooting Co-elution start Start: Co-eluting Isomers mobile_phase Optimize Mobile Phase (Methanol/Acetonitrile Ratio) start->mobile_phase Step 1 column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) mobile_phase->column_chem If no improvement success Resolution Achieved (Rs >= 1.5) mobile_phase->success If resolved temperature Adjust Column Temperature (e.g., decrease to 10°C) column_chem->temperature If still co-eluting column_chem->success If resolved gradient Optimize Gradient Profile (Shallow Gradient) temperature->gradient For fine-tuning temperature->success If resolved gradient->success

Caption: Troubleshooting workflow for co-eluting this compound isomers.

Detailed Solutions:

Possible Cause Solution
Inadequate Mobile Phase Selectivity Modify the mobile phase composition. An isocratic mobile phase of methanol:acetonitrile:water (14:0.6:1) has been shown to resolve 24S-hydroxycholesterol and this compound.[1] Experiment with different ratios of methanol and acetonitrile, as they offer different selectivities.
Insufficient Stationary Phase Selectivity Switch to a column with a different stationary phase. While C18 columns are common, Phenyl-Hexyl columns can provide enhanced resolution for isomers due to alternative separation mechanisms (π-π interactions).
Suboptimal Temperature Optimize the column temperature. Lowering the temperature (e.g., to 10°C) can increase retention and improve resolution between closely eluting isomers.[1]
Gradient Profile Too Steep If using a gradient, make it shallower. A slow, gradual increase in the organic solvent concentration gives the isomers more time to interact with the stationary phase, leading to better separation.
Problem 2: Peak Tailing or Poor Peak Shape

Symptoms:

  • Asymmetrical peaks with a "tail".

  • Tailing factor > 1.2.

Troubleshooting Workflow:

Troubleshooting Peak Tailing start Start: Peak Tailing Observed mobile_phase_ph Check Mobile Phase pH (Add 0.1% Formic Acid) start->mobile_phase_ph sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase mobile_phase_ph->sample_solvent If tailing persists success Symmetrical Peaks mobile_phase_ph->success If resolved column_contamination Check for Column Contamination (Backflush or Replace Guard Column) sample_solvent->column_contamination If still tailing sample_solvent->success If resolved column_void Inspect for Column Void (Replace Column) column_contamination->column_void If no improvement column_contamination->success If resolved column_void->success

Caption: Logical steps for troubleshooting peak tailing issues.

Detailed Solutions:

Possible Cause Solution
Secondary Interactions with Residual Silanols Add a mobile phase modifier like 0.1% formic acid to suppress the ionization of silanol groups on the silica-based stationary phase. This is particularly important for improving the peak shape of polar analytes like hydroxycholesterols.
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. Reconstituting the dried extract in the initial mobile phase is a good practice.[1]
Column Contamination If peak tailing develops over several injections, the column inlet frit or the guard column may be contaminated with matrix components. Backflush the column or replace the guard column.
Column Void A void at the head of the column can lead to peak tailing for all analytes. This usually requires column replacement.

Data Presentation: Chromatographic Conditions for Isomer Separation

The following tables summarize successful chromatographic conditions for the separation of this compound and its isomers.

Table 1: Isocratic HPLC Methods

Parameter Method 1 Method 2
Column BetaBasic C18BetaBasic C18
Dimensions 250 x 2.1 mm, 5 µm250 x 2.1 mm, 5 µm
Mobile Phase Methanol:Acetonitrile:Water (14:0.6:1, v/v/v)[1]Methanol:Acetonitrile:Water (45:40:35, v/v/v)[1]
Flow Rate 0.4 mL/min[1]Not Specified
Temperature 10°C[1]55°C[1]
Retention Time (25-OH) ~6.5 min (for separation from 24-OH)[1]~25 min (for separation of 24R/S isomers)[1]
Notes Rapid separation of 24-OH and 25-OH cholesterol.Better separation of 24R and 24S isomers.

Table 2: Gradient UHPLC/HPLC Methods

Parameter Method 3 Method 4
Column Luna Omega Polar C18Eclipse XBD
Dimensions 100 x 2.1 mm, 1.6 µm100 x 3.0 mm, 3.5 µm
Mobile Phase A Water with 5 mM Ammonium FormateWater with 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium FormateAcetonitrile:Methanol (1:4) with 0.1% Formic Acid
Gradient Isocratic at 80% B0-5 min: 95-100% B; 6-6.9 min: 100% B; 6.9-7 min: 100-95% B
Flow Rate 0.3 mL/min0.6 mL/min
Temperature 30°CNot Specified
Resolution (Rs) 25-OH vs 24S-OH: 1.79Good separation of multiple isomers reported

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Saponification and LLE)

This protocol is adapted for the analysis of total (free and esterified) this compound.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., d7-24S-hydroxycholesterol in methanol)

  • 0.9 M Sodium hydroxide in 9:1 ethanol:water (freshly prepared)

  • Saturated aqueous sodium chloride

  • Hexane

  • HPLC mobile phase for reconstitution

Procedure:

  • To 0.5 mL of plasma, add the internal standard.

  • Add 2 mL of freshly prepared 0.9 M sodium hydroxide in 9:1 ethanol:water.

  • Incubate at 37°C for 1 hour for saponification.[1]

  • Add 1 mL of saturated aqueous sodium chloride.

  • Extract the aqueous phase twice with 3.5 mL of hexane.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 125 µL) of the HPLC mobile phase.[1]

Protocol 2: Isocratic HPLC Method for 24S-OH and 25-OH Separation

This protocol is based on a method that provides rapid separation of 24S-hydroxycholesterol and this compound.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a pump, autosampler, and column oven.

  • Column: BetaBasic C18, 250 x 2.1 mm, 5 µm particle size.[1]

  • Mobile Phase: Isocratic mixture of methanol, acetonitrile, and water in a ratio of 14:0.6:1 (v/v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 10°C.[1]

  • Injection Volume: 50 µL.[1]

  • Detection: Mass Spectrometer (e.g., APCI in positive mode).

Workflow Diagram:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is saponify Saponification (NaOH/Ethanol, 37°C, 1 hr) add_is->saponify lle Liquid-Liquid Extraction (Hexane) saponify->lle dry_down Evaporate to Dryness lle->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject Sample (50 µL) reconstitute->inject hplc Isocratic Separation (C18 Column, 10°C) Methanol:ACN:Water (14:0.6:1) inject->hplc ms Mass Spectrometry Detection (APCI+) hplc->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for the analysis of this compound from plasma.

References

Technical Support Center: Controlling for the Pleiotropic Effects of 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving 25-Hydroxycholesterol (25-HC). The focus is on strategies to control for its diverse and context-dependent biological activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying the effects of this compound (25-HC)?

A1: The primary challenge in studying 25-HC is its pleiotropic nature, meaning it can produce multiple, often unrelated, biological effects.[1] This complexity arises from its ability to interact with a variety of molecular targets, leading to a wide range of cellular responses that can be cell-type and context-dependent. Key challenges include:

  • Multiple Signaling Pathways: 25-HC can modulate several signaling pathways simultaneously, including those mediated by Liver X Receptors (LXRs), Sterol-Regulatory Element-Binding Proteins (SREBPs), and the G protein-coupled receptor GPR183 (also known as EBI2), for which its metabolite, 7α,25-dihydroxycholesterol, is a potent ligand.[1][2][3]

  • Biphasic and Context-Dependent Effects: The biological activity of 25-HC can be dose-dependent, with low and high concentrations sometimes producing opposing effects.[1] For instance, it can exhibit both pro- and anti-inflammatory properties depending on the cellular context and the presence of other stimuli.

  • Metabolic Conversion: 25-HC can be metabolized into other bioactive oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-DHC), making it difficult to attribute an observed effect solely to 25-HC.[2][4]

  • Direct Membrane Effects: 25-HC can directly interact with cellular membranes, altering their biophysical properties and potentially influencing cellular processes independently of specific receptor binding.

Q2: How can I control for the off-target effects of exogenously applied 25-HC in my in vitro experiments?

A2: Controlling for off-target effects of exogenous 25-HC requires a multi-faceted approach:

  • Dose-Response Analysis: It is crucial to perform a comprehensive dose-response analysis to identify the optimal concentration range for the desired effect. Be aware that high concentrations (≥5-30 µM) may induce apoptosis or other non-specific effects, while lower, submicromolar concentrations (≤1 µM) may be more physiologically relevant for certain signaling pathways.[1]

  • Use of Specific Inhibitors: Employ pharmacological inhibitors for the known downstream pathways of 25-HC to dissect its mechanism of action. For example, use LXR antagonists or SREBP inhibitors to determine if the observed effect is mediated through these pathways.

  • Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to knockdown or knockout key signaling molecules (e.g., LXRα/β, SREBP2) in your cell line to confirm the specificity of the 25-HC effect.

  • Control Molecules: Include control oxysterols in your experiments. For example, compare the effects of 25-HC with those of other oxysterols that may or may not activate the same pathways.

  • Metabolite Analysis: If feasible, analyze the metabolic fate of 25-HC in your cell culture system to determine the extent of its conversion to other bioactive molecules.

Q3: What is the best strategy to study the role of endogenous 25-HC?

A3: The most effective strategy to investigate the function of endogenously produced 25-HC is to use a genetic approach. The use of mice with a targeted deletion of the cholesterol 25-hydroxylase gene (Ch25h), the enzyme responsible for synthesizing 25-HC from cholesterol, is the gold standard.[5][6] By comparing Ch25h knockout (KO) mice with wild-type (WT) littermates, researchers can attribute any observed phenotypic differences to the absence of 25-HC.[6][7][8] This approach avoids the potential artifacts associated with the delivery of exogenous 25-HC.

Q4: How can I differentiate the effects of 25-HC from its metabolite, 7α,25-dihydroxycholesterol (7α,25-DHC)?

A4: Differentiating the effects of 25-HC from 7α,25-DHC is critical, as 7α,25-DHC is a potent ligand for the G protein-coupled receptor GPR183 (EBI2), which is involved in immune cell migration.[2][4] Strategies to distinguish between the two include:

  • Use of Cyp7b1 Knockout/Knockdown Models: The enzyme CYP7B1 is responsible for converting 25-HC to 7α,25-DHC.[2][4] Using cells or animals with a deficiency in Cyp7b1 will prevent this conversion, allowing for the specific study of 25-HC's effects.

  • GPR183 (EBI2) deficient models: Employing cells or animals lacking GPR183 will abolish the signaling of 7α,25-DHC through this receptor, helping to isolate the GPR183-independent effects of 25-HC.

  • Direct Comparison: Directly compare the effects of 25-HC and 7α,25-DHC in your experimental system. This can help determine if the observed phenotype is specific to one of the oxysterols.

Troubleshooting Guides

Problem 1: High variability in experimental results with 25-HC treatment.

  • Possible Cause: Inconsistent preparation of 25-HC stock solutions. 25-HC is a lipid and can be challenging to dissolve and maintain in a stable, monomeric form.

    • Solution: Prepare fresh stock solutions of 25-HC in a suitable solvent like ethanol or DMSO. Vortex thoroughly and consider brief sonication to ensure complete dissolution. When adding to aqueous media, dilute the stock solution slowly while vortexing to prevent precipitation.

  • Possible Cause: Degradation of 25-HC. Oxysterols can be sensitive to light and oxidation.

    • Solution: Store 25-HC powder and stock solutions protected from light at -20°C or -80°C. Use fresh aliquots for each experiment to avoid repeated freeze-thaw cycles.

  • Possible Cause: Cell culture conditions. The confluency of cells and the serum concentration in the media can influence the cellular response to 25-HC.

    • Solution: Standardize cell seeding density and treatment conditions. Be aware that serum proteins can bind to 25-HC, reducing its effective concentration. Consider using serum-free or low-serum media for a defined period during treatment.

Problem 2: No observable effect of 25-HC treatment.

  • Possible Cause: Suboptimal concentration of 25-HC. The effective concentration of 25-HC is highly cell-type and context-dependent.

    • Solution: Perform a broad dose-response curve (e.g., from nanomolar to low micromolar ranges) to identify the active concentration range for your specific cell type and endpoint.

  • Possible Cause: Rapid metabolism of 25-HC. Cells may quickly metabolize 25-HC into other compounds.

    • Solution: Consider a time-course experiment to determine the optimal duration of treatment. For longer-term experiments, you may need to replenish the 25-HC-containing medium.

  • Possible Cause: The chosen endpoint is not sensitive to 25-HC in your experimental system.

    • Solution: Confirm that your cell type expresses the known targets of 25-HC (e.g., LXRs, SREBPs). Consider measuring multiple downstream markers to get a more comprehensive picture of the cellular response.

Problem 3: Conflicting results between exogenous 25-HC treatment and Ch25h knockout models.

  • Possible Cause: Pharmacological versus physiological effects. The concentrations of exogenously applied 25-HC may not accurately reflect the physiological concentrations and localization of endogenously produced 25-HC.

    • Solution: Carefully consider the interpretation of your data. Ch25h knockout models reveal the consequences of a complete and lifelong absence of 25-HC, which may include developmental or compensatory changes. Exogenous treatment provides insights into acute cellular responses. Both approaches offer valuable, complementary information.

  • Possible Cause: Off-target effects of high concentrations of exogenous 25-HC.

    • Solution: Re-evaluate your dose-response data and ensure you are using the lowest effective concentration of 25-HC to minimize non-specific effects.

Data Presentation

Table 1: Quantitative Data for Pharmacological Modulators of 25-HC Signaling Pathways

CompoundTargetActionReported IC50/EC50Cell Type/AssayReference
GW3965 LXRα / LXRβAgonistEC50: 190 nM (hLXRα), 30 nM (hLXRβ)Cell-based reporter gene assays[1][3]
T0901317 LXRα / LXRβAgonist-Widely used LXR agonist[6][9]
GSK2033 LXRα / LXRβAntagonistIC50: 17 nM (hLXRα), 9 nM (hLXRβ)Cell-based cotransfection assays[10][11][12][13]
Fatostatin SREBP (SCAP)InhibitorIC50: 2.11 µMHeLa cells (cell viability)[14][15]
Betulin SREBP (SCAP)Inhibitor-Inhibits SREBP by binding to SCAP[16]

Experimental Protocols

Protocol 1: In Vitro Treatment with this compound

  • Preparation of 25-HC Stock Solution:

    • Dissolve 25-HC powder in 100% ethanol or DMSO to a stock concentration of 1-10 mM.

    • Vortex vigorously until fully dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

    • Prior to treatment, you may consider reducing the serum concentration in the culture medium (e.g., to 0.5-2% FBS) for a few hours to minimize sequestration of 25-HC by serum proteins.

  • Treatment:

    • Prepare working solutions of 25-HC by diluting the stock solution in serum-free or low-serum medium.

    • Add the 25-HC working solution to the cells to achieve the final desired concentrations.

    • Include a vehicle control (medium containing the same final concentration of ethanol or DMSO as the highest 25-HC concentration).

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Endpoint Analysis:

    • Harvest cells or culture supernatant for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, ELISA for secreted factors).

Protocol 2: Utilizing Ch25h Knockout Mice

  • Animal Husbandry and Genotyping:

    • Obtain Ch25h knockout mice and wild-type littermate controls from a reputable source (e.g., The Jackson Laboratory, Stock No: 016263).[5]

    • House animals under specific-pathogen-free conditions with controlled light-dark cycles and access to standard chow and water ad libitum.

    • Perform genotyping according to the supplier's protocol to confirm the genetic status of all animals used in the study.

  • Experimental Design:

    • Divide mice into experimental groups based on genotype (WT vs. Ch25h KO) and treatment conditions.

    • Ensure that experiments are performed with age- and sex-matched littermates to minimize variability.

  • Phenotypic Analysis:

    • Subject the mice to the desired experimental paradigm (e.g., infection, inflammatory challenge, specific diet).

    • Collect tissues and biological fluids (e.g., blood, liver, spleen, brain) at the end of the experiment for analysis.

    • Analyze relevant parameters, such as gene expression, protein levels, immune cell populations, and metabolic profiles, comparing the results between WT and Ch25h KO mice.

Mandatory Visualization

G cluster_pleiotropy Pleiotropic Effects of 25-HC cluster_controls Control Strategies 25-HC 25-HC LXR_activation LXR Activation 25-HC->LXR_activation SREBP_inhibition SREBP Inhibition 25-HC->SREBP_inhibition Membrane_effects Direct Membrane Effects 25-HC->Membrane_effects Metabolism_to_7a25DHC Metabolism to 7α,25-DHC 25-HC->Metabolism_to_7a25DHC Ch25h_KO Ch25h Knockout/Knockdown Ch25h_KO->25-HC Blocks Endogenous Production LXR_antagonist LXR Antagonists (e.g., GSK2033) LXR_antagonist->LXR_activation Inhibits SREBP_inhibitor SREBP Inhibitors (e.g., Fatostatin) SREBP_inhibitor->SREBP_inhibition Mimics Cyp7b1_KO Cyp7b1 Knockout/Knockdown Cyp7b1_KO->Metabolism_to_7a25DHC Blocks Dose_response Dose-Response Analysis Dose_response->25-HC Optimizes Exogenous Treatment G Start Start Hypothesis Hypothesis: 25-HC mediates effect 'X' Start->Hypothesis Exogenous_25HC Treat cells with exogenous 25-HC Hypothesis->Exogenous_25HC Endogenous_Study Study Endogenous 25-HC Hypothesis->Endogenous_Study Dose_Response Perform Dose-Response (e.g., 0.1 - 10 µM) Exogenous_25HC->Dose_Response Observe_Effect Observe effect 'X'? Dose_Response->Observe_Effect Pathway_Analysis Dissect Pathway Observe_Effect->Pathway_Analysis Yes Stop Stop Observe_Effect->Stop No LXR_Inhibitor Add LXR Antagonist (e.g., GSK2033) Pathway_Analysis->LXR_Inhibitor SREBP_Inhibitor Add SREBP Inhibitor (e.g., Fatostatin) Pathway_Analysis->SREBP_Inhibitor Effect_Blocked_LXR Effect 'X' blocked? LXR_Inhibitor->Effect_Blocked_LXR Effect_Blocked_SREBP Effect 'X' blocked? SREBP_Inhibitor->Effect_Blocked_SREBP Conclusion_LXR Conclusion: Effect is LXR-dependent Effect_Blocked_LXR->Conclusion_LXR Yes Conclusion_SREBP Conclusion: Effect is SREBP-dependent Effect_Blocked_SREBP->Conclusion_SREBP Yes Conclusion_LXR->Stop Conclusion_SREBP->Stop Ch25h_KO Use Ch25h KO cells/mice Endogenous_Study->Ch25h_KO Observe_Effect_KO Effect 'X' absent in KO? Ch25h_KO->Observe_Effect_KO Conclusion_Endogenous Conclusion: Endogenous 25-HC is required for effect 'X' Observe_Effect_KO->Conclusion_Endogenous Yes Observe_Effect_KO->Stop No Conclusion_Endogenous->Stop G Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H 25HC This compound CH25H->25HC CYP7B1 CYP7B1 25HC->CYP7B1 LXR Liver X Receptor (LXR) 25HC->LXR Activates SREBP SREBP Pathway 25HC->SREBP Inhibits 7a25DHC 7α,25-Dihydroxycholesterol CYP7B1->7a25DHC GPR183 GPR183 (EBI2) 7a25DHC->GPR183 Activates Gene_Expression Gene Expression (e.g., ABCA1) LXR->Gene_Expression Cholesterol_Homeostasis Cholesterol Homeostasis SREBP->Cholesterol_Homeostasis Immune_Cell_Migration Immune Cell Migration GPR183->Immune_Cell_Migration

References

Improving the purity of commercially available 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of commercially available 25-Hydroxycholesterol (25-HC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound may contain several types of impurities arising from its synthesis, degradation, or storage. These can include:

  • Other Oxysterols: Isomers such as 24S-Hydroxycholesterol, 27-Hydroxycholesterol, and 7α/β-Hydroxycholesterol can be present.[][2]

  • Oxidation Products: Further oxidation can lead to the formation of diols or keto-derivatives like 7-Ketocholesterol.[][3]

  • Unreacted Precursors: Depending on the synthetic route, starting materials like cholesterol or desmosterol might be present.[4]

  • Side-Products from Synthesis: Intermediates from the manufacturing process, such as esterified or brominated forms of cholesterol, can persist in the final product.[4][5]

  • Related Sterols: Structurally similar sterols that may be difficult to separate, such as 7-Dehydrocholesterol.[][6]

Q2: My this compound solution appears cloudy or has precipitated upon dissolving in ethanol. What should I do?

A2: This could be due to several factors:

  • Low Solubility: While 25-HC is soluble in ethanol, its solubility is finite (up to 20 mM). You may be exceeding this concentration. Try warming the solution gently or adding a small amount of additional solvent.

  • Incomplete Dissolution: Ensure the solution is vortexed or sonicated adequately to fully dissolve the compound.

  • Impurities: The presence of insoluble impurities can cause cloudiness. If the issue persists after addressing concentration and mixing, the product may require purification.

  • Low Temperature: If the ethanol solution is stored at low temperatures, 25-HC may precipitate out. Allow the solution to warm to room temperature before use. Prepared solutions are best stored at -20°C and used within a month.[7]

Q3: I suspect my this compound has degraded during storage. How can I check for degradation products?

A3: Degradation, often through oxidation, is a common issue. To assess degradation:

  • Thin-Layer Chromatography (TLC): This is a quick method to qualitatively check for the presence of more polar oxidation products, which will have different Rf values than pure 25-HC.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method. A chromatogram of a degraded sample will show additional peaks, typically at different retention times than the main 25-HC peak.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying degradation products.[9][10][11]

To minimize degradation, store this compound as a solid at -20°C in a tightly sealed container, protected from light and air.[7][12] For solutions, prepare them fresh if possible, or store aliquots at -80°C for up to 6 months to reduce freeze-thaw cycles.[7]

Q4: My experimental results are inconsistent when using a new batch of this compound. Could impurities be the cause?

A4: Yes, batch-to-batch variability in purity can lead to inconsistent experimental outcomes. Impurities can have their own biological activities that may interfere with your experiments. For example, other oxysterols can activate different signaling pathways. It is crucial to verify the purity of each new batch. We recommend running a purity check using HPLC or LC-MS/MS upon receiving a new lot. If you identify significant impurities, purification may be necessary.

Purification and Purity Analysis

Purity Enhancement Strategies
Purification MethodPrincipleExpected Purity ImprovementKey Considerations
Recrystallization Differential solubility of 25-HC and impurities in a given solvent system at varying temperatures.Can significantly increase purity, often to >98%.Choice of solvent is critical. Methanol, ethanol, or isopropanol are commonly used.[5][13] Yield may be reduced.
Flash Column Chromatography Separation based on polarity. Compounds are separated on a solid phase (e.g., silica gel) by elution with a liquid mobile phase.Can achieve high purity (>99%) by effectively removing impurities with different polarities.Requires careful selection of the solvent system (mobile phase). Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a mobile phase.Can achieve the highest purity levels (>99.5%).Lower sample capacity compared to flash chromatography. Requires specialized equipment.
Analytical Methods for Purity Assessment
Analytical MethodPrincipleLimit of Quantification (LOQ)Throughput
HPLC-UV Separation by chromatography followed by detection using UV absorbance.ng/mL rangeHigh
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass spectrometry for identification and quantification.pg to ng/mL rangeMedium
LC-MS/MS High-resolution separation by liquid chromatography coupled with highly sensitive and specific mass spectrometry detection.pg/mL to low ng/mL range[10]Medium

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove less soluble and more soluble impurities from a solid sample of 25-HC.

Materials:

  • Impure this compound

  • Methanol (HPLC grade)

  • Erlenmeyer flask

  • Hot plate

  • Glass funnel and filter paper

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask, just enough to dissolve the solid completely. This should be done on a hot plate in a fume hood.[14]

  • If any impurities remain undissolved in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper in a pre-warmed glass funnel into a clean, warm flask.[14]

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of pure 25-HC should start to form.[14]

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[14]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Assess the purity of the recrystallized product using an appropriate analytical method (e.g., HPLC).

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of a 25-HC sample.

Materials and Equipment:

  • Purified this compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the 25-HC sample in methanol at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 100% methanol is often effective.[8] Alternatively, a gradient of methanol and water can be used for better separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

    • The purity of the 25-HC is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visual Guides

Purification_Workflow Impure Impure 25-HC (Commercial Source) Dissolve Dissolve in Minimal Hot Methanol Impure->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities present Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Chill in Ice Bath Cool->IceBath FilterWash Vacuum Filtration & Cold Methanol Wash IceBath->FilterWash Dry Dry Under Vacuum FilterWash->Dry Pure Purified 25-HC Dry->Pure Analysis Purity Analysis (HPLC/LC-MS) Pure->Analysis

Caption: Workflow for the recrystallization of this compound.

SREBP_Pathway_Inhibition cluster_ER ER HC25 This compound (and other oxysterols) INSIG INSIG Proteins HC25->INSIG SCAP SCAP INSIG->SCAP Binds to & retains SREBP-SCAP complex Golgi Golgi Apparatus SCAP->Golgi Transport Blocked SREBP SREBP ER Endoplasmic Reticulum (ER) Proteases Proteases nSREBP nSREBP (Active Fragment) Nucleus Nucleus SRE Sterol Regulatory Element (SRE) Gene Gene Transcription (Cholesterol Synthesis)

Caption: Inhibition of the SREBP pathway by this compound.

References

Best practices for the storage and handling of 25-Hydroxycholesterol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 25-Hydroxycholesterol (25-HC) to prevent degradation, along with troubleshooting guides and FAQs for its experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). To prevent oxidation, the solvent of choice should be purged with an inert gas like argon or nitrogen before dissolving the 25-HC.

Q3: How do I prepare aqueous solutions of this compound for cell culture experiments?

A3: Due to its poor solubility in aqueous buffers, you should first dissolve the 25-HC in ethanol to make a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration. It is not recommended to store the aqueous solution for more than one day.

Q4: How stable are the stock solutions of this compound?

A4: The stability of your stock solution depends on the storage temperature. For long-term storage, aliquoting the stock solution and storing it at -80°C is recommended, where it can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to store it in single-use aliquots.

Q5: Can this compound degrade during my experiments?

A5: Yes, this compound is susceptible to degradation, primarily through oxidation. This can be minimized by using high-purity solvents, purging with inert gas, and limiting exposure to light and air. When used in cell culture, its concentration can also be affected by cellular metabolism.

Storage and Stability Data

To ensure the integrity of your this compound, please refer to the following storage and stability guidelines.

FormStorage ConditionShelf LifeSource
Crystalline Solid-20°C≥ 4 yearsProduct Information
Stock Solution in Organic Solvent-80°CUp to 6 monthsProduct Information
Stock Solution in Organic Solvent-20°CUp to 1 month
Aqueous Solution4°CNot recommended for more than one dayProduct Information

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below.

SolventConcentrationSource
EthanolUp to 20 mM
Dimethyl Sulfoxide (DMSO)~100 µg/mlProduct Information
Dimethylformamide (DMF)~2 mg/mlProduct Information
1:2 solution of Ethanol:PBS (pH 7.2)~500 µg/mlProduct Information

Experimental Protocols

Protocol: Preparation of this compound for Macrophage Treatment

This protocol details the preparation and application of 25-HC for treating macrophage cell cultures.

  • Prepare Stock Solution:

    • Allow the crystalline this compound to equilibrate to room temperature.

    • Weigh out the desired amount in a sterile environment.

    • Dissolve in ethanol (purged with inert gas) to a stock concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Store the stock solution in small, single-use aliquots at -80°C.

  • Cell Plating:

    • Plate macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Allow the cells to adhere and grow for 18-24 hours.

  • Treatment:

    • Thaw an aliquot of the 25-HC stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM). It is crucial to add the diluted 25-HC solution to the cells immediately after preparation.

    • Carefully remove the old medium from the cells and replace it with the medium containing 25-HC.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Post-Treatment Analysis:

    • After the incubation period, cells can be harvested for downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or lipid extraction for lipidomics.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure that the stock solution is fresh and has been stored properly in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, use them immediately. Protect all solutions from light.

  • Possible Cause: Cellular metabolism of 25-HC.

    • Solution: 25-HC can be metabolized by cells into other active compounds, such as 7α,25-dihydroxycholesterol.[1] Consider the time course of your experiment and the potential for metabolic conversion when interpreting your results.

  • Possible Cause: Dual effects of 25-HC.

    • Solution: 25-HC can have both pro- and anti-inflammatory effects depending on the cell type, concentration, and experimental context.[2] Perform dose-response experiments to determine the optimal concentration for your specific experimental system.

Issue 2: Cell toxicity or death observed after treatment.

  • Possible Cause: High concentration of this compound.

    • Solution: High concentrations of 25-HC can be cytotoxic. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your cell type.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is below the toxic level for your cells (typically <0.1%).

Issue 3: Poor solubility or precipitation in aqueous medium.

  • Possible Cause: Incorrect preparation of the aqueous solution.

    • Solution: Always dissolve 25-HC in an organic solvent first before diluting it in your aqueous medium. Ensure the final concentration does not exceed its solubility limit in the mixed solvent system. Gentle warming and vortexing during dilution may help.

Signaling Pathways and Workflows

This compound and Cholesterol Homeostasis via SREBP

25-HC plays a crucial role in regulating cholesterol biosynthesis by inhibiting the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2).[3] When cellular sterol levels are high, 25-HC helps to retain the SREBP2-SCAP complex in the endoplasmic reticulum (ER), preventing its transport to the Golgi and subsequent activation.

SREBP_Pathway Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H HC25 25-HC CH25H->HC25 INSIG INSIG HC25->INSIG binds SCAP_SREBP2 SCAP-SREBP2 (Inactive) SCAP_SREBP2_Golgi SCAP-SREBP2 SCAP_SREBP2->SCAP_SREBP2_Golgi Transport (Low Sterols) INSIG->SCAP_SREBP2 retains Proteases Proteases SCAP_SREBP2_Golgi->Proteases cleavage Active_SREBP2 Active SREBP2 (nSREBP2) Proteases->Active_SREBP2 SRE SRE Active_SREBP2->SRE translocates to Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes

25-HC inhibits SREBP2 activation, reducing cholesterol synthesis.
This compound Regulation of Gene Expression via LXR

25-HC is an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in lipid metabolism and inflammation.[4][5] Upon binding 25-HC, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus to regulate the expression of target genes.

LXR_Pathway HC25 25-HC LXR LXR HC25->LXR binds LXR_RXR_HC25 LXR-RXR-25-HC Complex LXR->LXR_RXR_HC25 RXR RXR RXR->LXR_RXR_HC25 LXRE LXRE LXR_RXR_HC25->LXRE translocates to and binds Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Experimental_Workflow cluster_Analysis Examples of Downstream Analysis Prep_Stock Prepare 25-HC Stock Solution Treatment Treat Cells with 25-HC Prep_Stock->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Harvest Harvest Cells/Supernatant Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Gene_Expression Gene Expression (qPCR, RNA-seq) Protein_Analysis Protein Analysis (Western Blot, ELISA) Lipidomics Lipidomics (Mass Spectrometry) Cell_Viability Cell Viability/Toxicity Assays

References

Calibration and standardization issues in 25-Hydroxycholesterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the calibration and standardization of 25-hydroxycholesterol (25-OHC) quantification. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues.

Q1: My 25-OHC calibration curve is non-linear or has poor reproducibility. What are the common causes and solutions?

A1: Issues with calibration curves are common and can stem from several factors. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Standard Purity and Stability:

    • Problem: The 25-OHC standard may have degraded or be of insufficient purity. 25-OHC is prone to oxidation.

    • Solution: Use a high-purity (≥98%) certified reference standard from a reputable supplier.[1][2] Prepare stock solutions in an appropriate solvent like ethanol and store them at -20°C or lower to minimize degradation.[1][3] It is recommended to prepare fresh calibration standards for each analysis by serial dilution of the stock solution.[3]

  • Matrix Effects:

    • Problem: Components in the sample matrix (e.g., plasma, cell lysates) can interfere with the ionization of 25-OHC in the mass spectrometer, leading to signal suppression or enhancement.[3] This can significantly impact the accuracy and linearity of the calibration curve.

    • Solution:

      • Matrix-Matched Calibrators: Prepare your calibration standards in a surrogate matrix that closely mimics the biological sample matrix (e.g., charcoal-stripped plasma, 5% BSA solution).[4]

      • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d6 or -d7, is highly recommended.[5][6][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[7]

  • Inappropriate Curve Fitting:

    • Problem: Forcing a linear regression on a relationship that is inherently non-linear.

    • Solution: While a linear model is often sufficient, some assays may exhibit a quadratic relationship, especially over a wide dynamic range.[3] Evaluate different regression models (e.g., linear, quadratic with 1/x or 1/x² weighting) to find the best fit for your data, aiming for a regression coefficient (R²) > 0.99.[3][8]

Q2: I am observing interfering peaks that co-elute with 25-OHC. How can I identify and resolve this?

A2: Co-eluting interferences are a significant challenge, particularly from isomers of 25-OHC which have the same mass-to-charge ratio (m/z).

  • Isomeric Interference:

    • Problem: Isomers such as 24S-hydroxycholesterol (24S-OHC) and 27-hydroxycholesterol are common interferences that cannot be distinguished from 25-OHC by mass spectrometry alone.[8][9]

    • Solution:

      • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of 25-OHC from its isomers. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, and column temperature.[8][9] Using a column with a different selectivity, such as a phenyl-hexyl column, may also improve separation.[10]

      • Tandem MS (MS/MS): While MS/MS cannot differentiate isomers, it is crucial for eliminating other interferences by monitoring specific precursor-to-product ion transitions.[8]

  • Matrix-Derived Interferences:

    • Problem: Lipids and other endogenous compounds in the sample can cause interference.

    • Solution:

      • Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This often involves a combination of saponification (alkaline hydrolysis) to release esterified 25-OHC, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup.[6][11]

      • 2D-LC-MS/MS: For complex matrices, a two-dimensional LC system can provide enhanced separation and removal of interferences.[4]

Q3: My sample recoveries are low or inconsistent. What steps can I take to improve this?

A3: Poor recovery is often linked to the sample preparation and extraction steps.

  • Inefficient Extraction:

    • Problem: The chosen extraction solvent or method may not be efficiently extracting 25-OHC from the sample matrix.

    • Solution:

      • Optimize Extraction Solvent: Hexane is commonly used for LLE of oxysterols.[8] Ensure proper vortexing and phase separation.

      • Solid-Phase Extraction (SPE): SPE can offer more consistent recoveries than LLE. Use a cartridge appropriate for non-polar compounds, such as an Oasis HLB cartridge.[6] Ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents.

  • Analyte Degradation:

    • Problem: 25-OHC can be susceptible to degradation during sample processing, especially at high temperatures or in the presence of strong acids/bases.

    • Solution: Perform saponification under controlled conditions (e.g., 50°C for 2 hours) and neutralize the sample before extraction.[6] Avoid prolonged exposure to light and high temperatures.

  • Use of an Internal Standard:

    • Problem: Without an internal standard, it is difficult to account for sample-to-sample variability in extraction efficiency.

    • Solution: As mentioned previously, a deuterated internal standard added at the beginning of the sample preparation process is the best way to correct for recovery losses.[7]

Q4: What is the best internal standard for 25-OHC quantification and why?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For 25-OHC, This compound-d6 or -d7 are commonly used and commercially available.[5][6]

  • Why it's the best choice:

    • Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the native analyte. This means it behaves similarly during extraction, chromatography, and ionization.[7]

    • Co-elution: It will co-elute with the 25-OHC, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard equally.[7]

    • Mass Difference: The difference in mass allows it to be distinguished from the native 25-OHC by the mass spectrometer, while its identical structure ensures similar fragmentation patterns.

Quantitative Data Summary

The following tables summarize key performance characteristics for 25-OHC quantification methods reported in the literature.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for 25-OHC Quantification

ParameterValueMatrixReference
Linearity Range0.5 - 15.0 µg/mLLiposomal Matrix[3]
Regression Coefficient (R²)> 0.9991Liposomal Matrix[3]
Lower Limit of Quantification (LLOQ)0.47 µg/mLLiposomal Matrix[3]
LLOQ1 ng/mL5% BSA (Plasma Surrogate)[4]
LLOQ0.025 ng/mL2.5% HP-β-CD (CSF Surrogate)[4]

Table 2: Precision and Accuracy of LC-MS/MS Methods for 25-OHC Quantification

ParameterValueMatrixReference
Within-Run Precision (%RSD)~10%Liposomal Matrix[3]
Accuracy (% Recovery)80 - 105%Liposomal Matrix[3]
Inter-Run Precision (% CV)7.6%5% BSA (Plasma Surrogate)[4]
Inter-Run Accuracy (% RE)4.6%5% BSA (Plasma Surrogate)[4]
Inter-Run Precision (% CV)7.9%2.5% HP-β-CD (CSF Surrogate)[4]
Inter-Run Accuracy (% RE)4.1%2.5% HP-β-CD (CSF Surrogate)[4]

Experimental Protocols

Protocol 1: Quantification of Total 25-OHC in Serum/Plasma via LC-MS/MS

This protocol provides a general workflow for the quantification of total (free and esterified) 25-OHC.

  • Sample Preparation:

    • To a 500 µL serum or plasma sample, add a known amount of deuterated internal standard (e.g., this compound-d6).[6]

  • Saponification (Alkaline Hydrolysis):

    • Add 2 mL of 1 N ethanolic KOH.[6]

    • Incubate at 50°C for 2 hours to hydrolyze cholesteryl esters.[6]

    • Neutralize the sample to pH 7 with phosphoric acid.[6]

    • Centrifuge for 5 minutes at 1000 x g and collect the supernatant.[6]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB extraction cartridge with 1 mL of hexane/2-propanol (50:50, v/v), 1 mL of methanol, and 2 mL of water.[6]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 4 mL of methanol/water (75/25, v/v).[6]

    • Elute the analyte with 3 mL of hexane/2-propanol (50:50, v/v).[6]

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in 50 µL of a derivatizing agent (e.g., picolinoyl chloride in pyridine) and incubate at 60°C for 30 minutes.[12]

    • Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.[12]

    • Gradient: A linear gradient optimized for the separation of 25-OHC from its isomers.

    • MS Detection: Use positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for both 25-OHC and its deuterated internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample add_is Add Deuterated Internal Standard start->add_is sapon Saponification (Alkaline Hydrolysis) add_is->sapon spe Solid-Phase Extraction (SPE) sapon->spe deriv Derivatization (Optional) spe->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound Quantification.

troubleshooting_logic issue Poor Calibration Curve cause1 Standard Degradation issue->cause1 Possible Cause cause2 Matrix Effects issue->cause2 Possible Cause cause3 Isomer Interference issue->cause3 Possible Cause solution1 Use High-Purity Standard Store Properly cause1->solution1 Solution solution2 Use Matrix-Matched Calibrators and/or Deuterated IS cause2->solution2 Solution solution3 Optimize LC Separation cause3->solution3 Solution

Caption: Troubleshooting Poor Calibration Curves.

References

Validation & Comparative

Validating the Antiviral Activity of 25-Hydroxycholesterol Across Diverse Viral Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the broad-spectrum antiviral activity of 25-Hydroxycholesterol (25HC), an endogenous oxysterol. By objectively comparing its performance against a range of viruses from different families and detailing the experimental data and protocols, this document serves as a valuable resource for researchers investigating novel antiviral strategies. 25HC is an enzymatic product of cholesterol-25-hydroxylase (CH25H), an interferon-stimulated gene (ISG), highlighting its role in the innate immune response to viral infections.[1][2][3][4][5]

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through multiple mechanisms, primarily by modulating the lipid composition and properties of host cell membranes, which are critical for various stages of the viral life cycle.

  • Inhibition of Viral Entry: The most well-documented mechanism of 25HC is the inhibition of viral entry, particularly for enveloped viruses.[2][6] 25HC effectively blocks the fusion of the viral envelope with the host cell membrane.[2][6][7][8] This is achieved by altering the cholesterol homeostasis within the cell. 25HC activates the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT), which converts cholesterol into cholesteryl esters, effectively depleting free cholesterol from the plasma membrane.[1][9][10] This change in membrane composition and rigidity prevents the necessary conformational changes required for membrane fusion.[7][11]

  • Disruption of Endosomal Pathways: For viruses that utilize endocytosis for entry, 25HC can disrupt the release of the virus from the endosome. It has been shown to interfere with the function of oxysterol-binding protein (OSBP) and Niemann-Pick C1 (NPC1), leading to an accumulation of cholesterol in late endosomes.[1][9][12] This sequesters viral particles within these compartments, preventing them from releasing their genetic material into the cytoplasm to initiate replication.[12]

  • Inhibition of Viral Replication and Protein Modification: 25HC can also impact post-entry steps of the viral life cycle. By suppressing the sterol-regulatory element-binding protein (SREBP) pathway, 25HC can limit the biosynthesis of lipids and cholesterol that are essential for the formation of viral replication complexes.[1][9][13][14] Additionally, it has been shown to disturb the proper glycosylation and prenylation of viral proteins, which is crucial for their maturation and function.[1][9]

Comparative Antiviral Activity

The broad-spectrum activity of 25HC has been demonstrated across a multitude of both enveloped and non-enveloped viruses. The following table summarizes its reported effects from various in vitro and in vivo studies.

Viral FamilyVirusEnvelopeReported Effect of 25HCEffective Concentration (IC50)Cell Line / Model System
Coronaviridae SARS-CoV-2EnvelopedInhibits S-protein mediated membrane fusion and entry[7][8][15][16]~1-10 µMHEK293, Calu-3
Porcine Deltacoronavirus (PDCoV)EnvelopedInterferes with virus replication and release (post-entry)[17]Not specifiedLLC-PK1
Flaviviridae Zika Virus (ZIKV)EnvelopedInhibits invasion and reduces inflammation[18][19]<10 µMU-87 MG glial cells
Hepatitis C Virus (HCV)EnvelopedBlocks formation of double membrane vesicles for replication[20]Not specifiedNot specified
Rhabdoviridae Vesicular Stomatitis Virus (VSV)EnvelopedInhibits entry by blocking membrane fusion[2][6][18][21]0.4 - 2 µM[20]Various
Herpesviridae Herpes Simplex Virus (HSV)EnvelopedBroadly inhibits growth[2][11]Nanomolar to low-micromolar[11]Cultured cells
Murine gammaherpesvirus 68 (MHV68)EnvelopedInhibits growth; Ch25h-/- mice more susceptible[2][6]Not specifiedAnimal model
Kaposi's sarcoma herpesvirus (KSHV)EnvelopedInhibits infection at a post-entry step[20]Not specifiedPrimary endothelial cells
Retroviridae Human Immunodeficiency Virus (HIV)EnvelopedSuppresses replication and reverses T cell depletion[2][6]Not specifiedHumanized mice
Filoviridae Ebola Virus (EBOV)EnvelopedBroadly inhibits growth[2][6]Not specifiedBSL-4 cultured cells
Paramyxoviridae Nipah VirusEnvelopedBroadly inhibits growth by blocking membrane fusion[2][6]Not specifiedBSL-4 cultured cells
Picornaviridae Human Rhinovirus (HRhV)Non-envelopedMarked antiviral activity[22][23]Not specifiedCultured cells
Reoviridae Human Rotavirus (HRoV)Non-envelopedBlocks infectivity by sequestering particles in late endosomes[12][22][23]Low micromolar range[12]MA104 cells
Avian Reovirus (ARV)Non-envelopedInhibits entry and post-entry stages; blocks cell-cell fusion[24]Not specifiedLMH cells
Papillomaviridae Human Papillomavirus-16 (HPV-16)Non-envelopedMarked antiviral activity[22][23]Not specifiedCultured cells
Caliciviridae Murine Norovirus (MNV)Non-envelopedInhibits replication[14]Not specifiedRAW 264.7 cells

Experimental Protocols

Standard methodologies are employed to quantify the antiviral efficacy and cytotoxicity of this compound.

Viral Titer Reduction Assay (Plaque Assay)

This assay is the gold standard for quantifying the inhibition of infectious virus production.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MA104 for Rotavirus) in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Treatment: Pre-treat the cell monolayers with serial dilutions of 25HC (e.g., 0.1 µM to 50 µM) in serum-free medium for a specified period (e.g., 2-4 hours) at 37°C.

  • Viral Infection: Remove the compound-containing medium and infect the cells with the virus at a low multiplicity of infection (MOI) of approximately 0.01 for 1 hour to allow for viral adsorption.

  • Overlay: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose) containing the respective concentrations of 25HC.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Quantification: Fix the cells with 4% paraformaldehyde, and then stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The percentage of inhibition is calculated relative to the vehicle-treated control wells. The 50% inhibitory concentration (IC50) is determined using dose-response curve analysis.

Cytotoxicity Assay

It is crucial to ensure that the observed antiviral activity is not due to the death of the host cells.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilutions of 25HC used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the viral titer reduction assay.

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Add the reagent to the wells and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI = CC50/IC50) can then be calculated to assess the therapeutic window of the compound.

Cell-Cell Fusion Assay

This assay specifically measures the inhibition of viral glycoprotein-mediated membrane fusion.

  • Cell Preparation: Two populations of cells are prepared. "Effector" cells are co-transfected with plasmids expressing the viral fusion glycoprotein (e.g., SARS-CoV-2 Spike) and a reporter like GFP. "Target" cells are transfected with a plasmid expressing the corresponding viral receptor (e.g., ACE2).

  • Compound Treatment: The target cells are pre-treated with various concentrations of 25HC.

  • Co-culture: Effector cells are overlaid onto the pre-treated target cells.

  • Incubation: The co-culture is incubated for several hours (e.g., 18-24 hours) to allow for cell-cell fusion.

  • Quantification: Fusion events (syncytia formation) are visualized and quantified by microscopy, often by counting the number of GFP-positive multi-nucleated giant cells. A reduction in syncytia formation in 25HC-treated wells compared to controls indicates inhibition of fusion.[8]

Visualizing Pathways and Workflows

Signaling and Antiviral Mechanism of this compound

25HC_Pathway cluster_stimulus Viral Infection / IFN cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_regulation Metabolic Regulation Interferon Interferon (IFN) CH25H CH25H Enzyme (ISG) Interferon->CH25H Upregulates HC25 This compound (25HC) CH25H->HC25 Catalyzes Cholesterol Cholesterol (in ER) Cholesterol->CH25H MembraneCholesterol Membrane Cholesterol Cholesterol->MembraneCholesterol HC25->MembraneCholesterol Depletes ViralFusion Viral Fusion HC25->ViralFusion INHIBITS ACAT ACAT HC25->ACAT Activates SREBP2 SREBP2 HC25->SREBP2 Inhibits LXR LXR HC25->LXR Activates MembraneCholesterol->ViralFusion Required for CholesterolEsters Cholesteryl Esters (Storage) ACAT->CholesterolEsters Produces CholesterolSynth Cholesterol Synthesis SREBP2->CholesterolSynth Promotes CholesterolSynth->Cholesterol

Caption: Production and antiviral signaling pathway of this compound (25HC).

Experimental Workflow for Plaque Reduction Assay

Plaque_Assay_Workflow start Start step1 Seed host cells in multi-well plate start->step1 step2 Incubate to form confluent monolayer step1->step2 step3 Treat cells with serial dilutions of 25HC step2->step3 step4 Infect cells with virus (low MOI) step3->step4 step5 Overlay with semi-solid medium containing 25HC step4->step5 step6 Incubate for plaque development step5->step6 step7 Fix and stain cells (e.g., Crystal Violet) step6->step7 step8 Count plaques and calculate % inhibition step7->step8 end Determine IC50 step8->end

Caption: Generalized workflow for assessing antiviral activity using a plaque reduction assay.

Logical Relationship of 25HC's Multimodal Antiviral Mechanisms

Antiviral_Mechanisms cluster_virus_lifecycle Viral Life Cycle Stages cluster_mechanisms 25HC-Mediated Inhibition Mechanisms HC25 This compound (25HC) M1 Membrane Cholesterol Depletion HC25->M1 M2 Endosomal Pathway Disruption (OSBP/NPC1) HC25->M2 M3 SREBP Pathway Inhibition HC25->M3 M4 Impaired Protein Modification HC25->M4 Entry 1. Entry (Fusion/Endocytosis) Replication 2. Replication (Genome & Protein Synthesis) Assembly 3. Assembly & Egress M1->Entry Blocks Fusion M2->Entry Traps Virus M3->Replication Limits Lipids for Replication Complexes M4->Assembly Disrupts Maturation

Caption: Overview of the multiple stages of the viral life cycle inhibited by 25HC.

References

A Comparative Analysis of 25-Hydroxycholesterol and 27-Hydroxycholesterol in the Modulation of Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct immunomodulatory roles of two key oxysterols, supported by quantitative data and detailed experimental protocols.

In the intricate landscape of immune regulation, oxysterols, the oxidized derivatives of cholesterol, have emerged as critical signaling molecules. Among the plethora of known oxysterols, 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC) have garnered significant attention for their potent and often contrasting effects on both innate and adaptive immunity. This guide provides a comprehensive comparative study of 25-HC and 27-HC, presenting their differential impacts on immune cell function, delineating their underlying signaling pathways, and offering detailed experimental methodologies for their investigation.

Core Comparative Insights: Pro-inflammatory vs. Pervasive Modulator

While both 25-HC and 27-HC are integral to the immunometabolic landscape, their roles diverge significantly. 25-HC, primarily an interferon-inducible oxysterol, acts as a potent and acute regulator of immune responses, exhibiting both strong pro-inflammatory and antiviral properties, alongside context-dependent anti-inflammatory functions. In contrast, 27-HC, the most abundant circulating oxysterol, functions as a more pervasive modulator, often with a pro-inflammatory leaning, influencing a wide array of immune cells and contributing to chronic inflammatory conditions.

Quantitative Comparison of Immunomodulatory Activities

To facilitate a clear understanding of their distinct potencies and effects, the following tables summarize key quantitative data from comparative studies.

ParameterThis compound (25-HC)27-Hydroxycholesterol (27-HC)Cell TypeReference
SREBP-2 Target Gene Suppression High PotencyModerate PotencyChinese Hamster Ovary (CHO) Cells[1]
LXR Target Gene Activation Requires ≥500 nMRequires ≥500 nMChinese Hamster Ovary (CHO) Cells[1]
IgA Secretion Suppression (IC50) ~50 nMActive, but less potent than 25-HCMouse B220+ cells[2]
JAM-A Protein Downregulation ~40% decrease at 5 µM~60% decrease at 5 µMHeLa Cells[2][3]

Table 1: Comparative Efficacy of 25-HC and 27-HC on Key Molecular Targets.

Cytokine/ChemokineEffect of 25-HCEffect of 27-HCCell TypeReference
IL-1β Suppresses (via SREBP2 inhibition)Can induceMacrophages[4]
IL-6 InducesInducesMacrophages[1][5]
IL-8 (CXCL8) InducesInducesMonocytic THP-1 cells[6][7]
TNF-α InducesInducesMacrophages[8]
CCL2 (MCP-1) InducesInducesMacrophages[8]
CCL3 (MIP-1α) Not specifiedInducesMacrophages[6]
CCL4 (MIP-1β) Not specifiedInducesMacrophages[8]

Table 2: Comparative Effects of 25-HC and 27-HC on Cytokine and Chemokine Production.

Signaling Pathways: A Tale of Two Oxysterols

The divergent immunomodulatory functions of 25-HC and 27-HC stem from their engagement with distinct and overlapping signaling pathways.

This compound Signaling Network

25-HC exerts its effects through a multi-pronged approach, primarily targeting the SREBP and LXR pathways, and influencing inflammatory signaling cascades. Its production is a direct consequence of immune activation, particularly through interferon signaling.[4][9]

25_HC_Signaling IFN Interferons (IFN) CH25H CH25H IFN->CH25H TLR Toll-like Receptors (TLR) TLR->CH25H HC25 This compound (25-HC) CH25H->HC25 Cholesterol Cholesterol Cholesterol->CH25H Catalyzes SREBP2 SREBP-2 Processing HC25->SREBP2 Inhibits LXR Liver X Receptor (LXR) HC25->LXR Activates AP1 AP-1 Recruitment HC25->AP1 Promotes Antiviral Antiviral State HC25->Antiviral IL1b_Suppression IL-1β Suppression SREBP2->IL1b_Suppression Leads to Chol_Synthesis Cholesterol Biosynthesis SREBP2->Chol_Synthesis Chol_Efflux Cholesterol Efflux LXR->Chol_Efflux Inflammation Pro-inflammatory Genes (IL-6, IL-8, TNF-α) AP1->Inflammation

Figure 1. Signaling pathways of this compound.
27-Hydroxycholesterol Signaling Network

27-HC, produced by the enzyme CYP27A1, primarily signals through LXR but also exhibits LXR-independent actions. Its effects are particularly pronounced in monocytic cells, driving a pro-inflammatory phenotype.[6][8]

27_HC_Signaling CYP27A1 CYP27A1 HC27 27-Hydroxycholesterol (27-HC) CYP27A1->HC27 Cholesterol Cholesterol Cholesterol->CYP27A1 Catalyzes LXR Liver X Receptor (LXR) HC27->LXR Activates LXR_ind LXR-independent Pathways HC27->LXR_ind Activates ER Estrogen Receptor (ER) HC27->ER Activates Macrophage_Activation Macrophage Activation (M1/M2 polarization) LXR->Macrophage_Activation Cytokine_Production Cytokine/Chemokine Production (CCL2, CCL3, CXCL8, TNF-α) LXR_ind->Cytokine_Production T_cell_dysfunction T-cell Dysfunction Macrophage_Activation->T_cell_dysfunction

Figure 2. Signaling pathways of 27-Hydroxycholesterol.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Quantification of 25-HC and 27-HC in Cell Culture Supernatants and Cell Lysates by GC-MS/MS

This protocol enables the precise measurement of 25-HC and 27-HC levels produced by immune cells.

GC_MS_Protocol start Start: Cell Culture Supernatant or Cell Lysate step1 1. Addition of Internal Standards (e.g., d7-25-HC, d6-27-HC) start->step1 step2 2. Liquid-Liquid Extraction (e.g., with hexane/isopropanol) step1->step2 step3 3. Derivatization (e.g., Silylation with BSTFA) step2->step3 step4 4. GC-MS/MS Analysis step3->step4 step5 5. Data Analysis (Quantification based on standard curves) step4->step5 end End: Concentration of 25-HC and 27-HC (ng/mL or ng/mg protein) step5->end

Figure 3. Workflow for oxysterol quantification by GC-MS/MS.

Methodology:

  • Sample Preparation: Collect cell culture supernatants or lyse cells in a suitable buffer. For cell lysates, determine the protein concentration for normalization.

  • Internal Standard Spiking: Add a known amount of deuterated internal standards (e.g., d7-25-HC and d6-27-HC) to each sample to correct for extraction losses and matrix effects.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent mixture (e.g., hexane:isopropanol, 3:2, v/v) to isolate the lipids, including oxysterols. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.

  • Derivatization: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 1 hour to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

  • GC-MS/MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). Use a suitable capillary column (e.g., DB-5ms) for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 25-HC-TMS, 27-HC-TMS, and their respective internal standards.

  • Quantification: Generate standard curves using known concentrations of 25-HC and 27-HC. Calculate the concentration of each oxysterol in the samples by comparing their peak area ratios to the internal standards against the standard curves.

Comparative Analysis of Cytokine Production in Macrophages

This protocol details the treatment of macrophages with 25-HC and 27-HC and the subsequent measurement of cytokine release.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs).

  • This compound and 27-Hydroxycholesterol (stock solutions in ethanol).

  • LPS (Lipopolysaccharide) for macrophage activation.

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β).

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Oxysterol Treatment: Pre-treat the cells with various concentrations of 25-HC or 27-HC (e.g., 0.1, 1, 5, 10 µM) or vehicle control (ethanol) for 2 hours.

  • Macrophage Activation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control and compare the dose-dependent effects of 25-HC and 27-HC.

T Cell Proliferation Assay

This protocol outlines a method to compare the effects of 25-HC and 27-HC on T cell proliferation.

Materials:

  • Primary T cells isolated from spleen or peripheral blood.

  • This compound and 27-Hydroxycholesterol.

  • T cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or PHA).

  • Cell proliferation assay reagent (e.g., BrdU, CFSE, or MTT/XTT).

Procedure:

  • T Cell Isolation: Isolate T cells from a single-cell suspension of spleen or peripheral blood using a negative selection kit.

  • Cell Seeding: Seed the isolated T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Oxysterol Treatment: Add various concentrations of 25-HC or 27-HC to the wells.

  • T Cell Activation: Stimulate the T cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Proliferation Measurement: After 48-72 hours of incubation, assess T cell proliferation using a chosen method:

    • BrdU Incorporation: Add BrdU to the culture for the last 18 hours, then measure its incorporation into newly synthesized DNA using an anti-BrdU antibody in an ELISA format.

    • CFSE Staining: Label T cells with CFSE before stimulation. After incubation, measure the dilution of the dye by flow cytometry, which is proportional to the number of cell divisions.

    • MTT/XTT Assay: Add MTT or XTT reagent to the wells and measure the colorimetric change, which is proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of 25-HC and 27-HC compared to the stimulated control and determine the IC50 values.

Conclusion and Future Directions

The comparative study of this compound and 27-hydroxycholesterol reveals their distinct and complex roles in shaping immune responses. 25-HC emerges as a key effector molecule in acute inflammatory and antiviral responses, tightly regulated by immune stimuli. In contrast, 27-HC acts as a persistent immunomodulator, contributing to the inflammatory milieu in various chronic diseases.

For researchers and drug development professionals, understanding these differences is paramount. Targeting the synthesis or signaling of these oxysterols presents novel therapeutic opportunities. For instance, inhibiting 27-HC could be beneficial in chronic inflammatory and autoimmune diseases, whereas modulating 25-HC levels or its downstream pathways could be a strategy for enhancing antiviral immunity or dampening excessive inflammation.

Future research should focus on further elucidating the cell-type-specific effects of these oxysterols, their interplay in different disease contexts, and the development of selective modulators for their respective receptors and metabolic enzymes. The experimental frameworks provided in this guide offer a robust starting point for such investigations, paving the way for innovative immunomodulatory therapies.

References

The Dual Nature of 25-Hydroxycholesterol: A Comparative Guide to its Pro- and Anti-Inflammatory Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

25-Hydroxycholesterol (25-HC), an oxidized form of cholesterol, has emerged as a critical modulator of the immune response, exhibiting both pro- and anti-inflammatory properties. This guide provides a comprehensive comparison of these dual roles, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the context-dependent activities of this multifaceted oxysterol.

25-HC is produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H), the expression of which is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and interferons.[1][2][3] Its subsequent actions on inflammatory pathways are complex and contingent on the specific cellular context, the nature of the inflammatory trigger, and the surrounding microenvironment. This guide will dissect these opposing functions, detailing the underlying signaling pathways and presenting quantitative data from key experimental findings.

Pro-Inflammatory Effects of this compound

In certain contexts, 25-HC acts as an amplifier of inflammatory signaling, exacerbating the immune response. This is particularly evident in its ability to enhance the production of pro-inflammatory cytokines in various cell types, including macrophages and microglia.

Key Pro-Inflammatory Actions:
  • Amplification of TLR Signaling: 25-HC can amplify Toll-like receptor (TLR)-induced inflammatory responses. For instance, it has been shown to mediate the recruitment of the transcription factor AP-1 to the promoters of TLR-responsive genes, leading to increased expression of pro-inflammatory cytokines.[4][5][6]

  • Induction of Pro-Inflammatory Cytokines: Experimental data consistently demonstrates that 25-HC can increase the production of key pro-inflammatory cytokines. In macrophages stimulated with LPS, 25-HC has been shown to enhance the secretion of IL-6 and TNF-α.[7][8] Similarly, in primary endothelial cells and B cells, 25-HC can induce the expression of IL-8 and IL-1α.[9]

  • Activation of the NLRP3 Inflammasome: Some studies suggest that 25-HC can promote the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of IL-1β.[10][11]

Anti-Inflammatory Effects of this compound

Conversely, 25-HC can exert potent anti-inflammatory effects, primarily through its regulation of lipid metabolism and specific signaling pathways. This anti-inflammatory role is often associated with the negative feedback regulation of immune responses.

Key Anti-Inflammatory Actions:
  • Inhibition of SREBP Pathway: A major anti-inflammatory mechanism of 25-HC involves the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. By inhibiting the processing of SREBP2, 25-HC reduces the transcription of genes involved in cholesterol biosynthesis.[12][13][14][15][16] This, in turn, can suppress the activation of the NLRP3 inflammasome and reduce the production of IL-1 family cytokines.[9][13][14][16][17]

  • Activation of LXR: 25-HC is a ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol homeostasis and inflammation.[18][19] Activation of LXR can lead to the transrepression of inflammatory genes.

  • Suppression of IgA Production: In response to TLR activation, macrophage-derived 25-HC has been shown to suppress the production of Immunoglobulin A (IgA) by B cells.[20]

Comparative Summary of 25-HC's Dual Roles

The following table summarizes the opposing effects of 25-HC on key inflammatory markers and pathways, based on published experimental data.

FeaturePro-Inflammatory RoleAnti-Inflammatory Role
Primary Mechanism Amplification of inflammatory signaling (e.g., TLR pathways)Inhibition of SREBP pathway, activation of LXR
Effect on IL-1β Can promote NLRP3 inflammasome activation and IL-1β secretion in some contexts.Suppresses IL-1β production by inhibiting SREBP processing and inflammasome activation.
Effect on IL-6 & TNF-α Enhances production in LPS-stimulated macrophages.Can inhibit the expression of inflammatory mediators in certain conditions.
Key Signaling Pathways AP-1, NF-κBSREBP, LXR
Cellular Context Macrophages, microglia, endothelial cellsMacrophages, B cells
Stimulus Context Often observed as an amplification of a primary inflammatory stimulus like LPS.Can act as a negative feedback mechanism following initial inflammation.

Signaling Pathways

The dual roles of 25-HC are governed by its engagement with distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.

pro_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF_kB TLR4->NF_kB AP1 AP1 TLR4->AP1 Pro_inflammatory_Cytokines IL-6, TNF-α NF_kB->Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines 25_HC_pro 25-HC 25_HC_pro->AP1 amplifies

Caption: Pro-inflammatory signaling of 25-HC.

anti_inflammatory_pathway cluster_cell Macrophage 25_HC_anti 25-HC SREBP2_processing SREBP2_processing 25_HC_anti->SREBP2_processing NLRP3_Inflammasome NLRP3_Inflammasome SREBP2_processing->NLRP3_Inflammasome activates IL1b_Production IL-1β Production SREBP2_processing->IL1b_Production NLRP3_Inflammasome->IL1b_Production

Caption: Anti-inflammatory signaling of 25-HC.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the inflammatory effects of 25-HC.

Macrophage Culture and Stimulation
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytokine analysis) and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing the desired concentration of 25-HC (e.g., 1-10 µM) or vehicle control (e.g., ethanol). After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).

Cytokine Measurement by ELISA
  • Sample Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

Gene Expression Analysis by Real-Time RT-PCR
  • RNA Extraction: Total RNA is extracted from the cultured macrophages using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: The relative expression of target genes (e.g., Il6, Tnf, Il1b) is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).

Western Blot Analysis of SREBP2 Processing
  • Protein Extraction: Whole-cell lysates are prepared from stimulated macrophages using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SREBP2, which detects both the precursor and the cleaved, active form. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of the cleaved to the precursor form of SREBP2 is indicative of its activation.

experimental_workflow cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Culture Culture Macrophages Stimulate Treat with 25-HC +/- LPS Culture->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells ELISA Cytokine ELISA Supernatant->ELISA RNA_Extraction RNA Extraction Cells->RNA_Extraction Protein_Extraction Protein Extraction Cells->Protein_Extraction RT_PCR Real-Time RT-PCR RNA_Extraction->RT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot

Caption: General experimental workflow.

Conclusion

This compound is a pivotal oxysterol with a complex, dual role in the regulation of inflammation. Its ability to either amplify or suppress inflammatory responses is highly dependent on the cellular and signaling context. A thorough understanding of these opposing functions is crucial for the development of therapeutic strategies that target inflammatory and metabolic diseases. This guide provides a foundational overview to support further research and drug discovery efforts in this promising area.

References

A Head-to-Head Battle: Cross-Validation of LC-MS/MS and ELISA for 25-Hydroxycholesterol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 25-hydroxycholesterol (25-HC), a key oxysterol in various physiological and pathological processes, is paramount. The two most common analytical methods for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

This compound is an oxidized derivative of cholesterol that plays significant roles in cholesterol metabolism, immune responses, and antiviral activities.[1][2] Its accurate measurement in biological matrices is crucial for understanding its function in health and disease. While both LC-MS/MS and ELISA are powerful techniques, they differ significantly in their principles, performance characteristics, and workflow.

Method Performance: A Quantitative Comparison

The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, such as the need for high accuracy and specificity versus high throughput and ease of use. The following tables summarize the key performance characteristics of each method based on available data from various studies and commercial kits.

Performance Metric LC-MS/MS ELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, colorimetric detection
Specificity High (can distinguish between structurally similar isomers)[3][4]Variable (potential for cross-reactivity with other oxysterols)[5][6]
Sensitivity (LOD/LOQ) High (typically in the low ng/mL to pg/mL range)[7][8]Moderate to High (typically in the low ng/mL to pg/mL range)[5][9][10]
Linearity/Dynamic Range Wide (e.g., 0.5 to 15.0 µg/mL)[7]Narrower (e.g., 3.125 to 200 ng/mL)[11]
Accuracy (% Recovery) High (typically 80-120%)[7]Good (e.g., 94-103% spike recovery)[5]
Precision (%CV) High (Intra- and Inter-assay CVs < 10-15%)[3]Good (Intra- and Inter-assay CVs < 8-15%)[10][11]
Throughput LowerHigher
Cost per Sample HigherLower
Expertise Required HighModerate

Table 1: General Comparison of LC-MS/MS and ELISA for this compound Measurement.

LC-MS/MS Performance Data (Representative Values)
Linear Range 0.5 - 15.0 µg/mL[7]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in plasma)[8]
Accuracy 80 - 120%[7]
Precision (Inter-day CV) < 10%[3]

Table 2: Representative Quantitative Performance Data for LC-MS/MS Measurement of this compound.

ELISA Performance Data (Representative Values from Commercial Kits)
Detection Range 3.125 - 200 ng/mL[11]
Sensitivity < 0.78 ng/mL[11]
Intra-Assay Precision (CV%) < 8%[11]
Inter-Assay Precision (CV%) < 10%[11]
Spike Recovery 94 - 103%[5]

Table 3: Representative Quantitative Performance Data for ELISA Measurement of this compound.

Experimental Protocols: A Look Under the Hood

The experimental workflows for LC-MS/MS and ELISA differ significantly, impacting sample preparation time, complexity, and potential sources of error.

LC-MS/MS Experimental Workflow

The high specificity of LC-MS/MS is due to its ability to separate analytes chromatographically before detecting them based on their unique mass-to-charge ratios.[12][13]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Internal Standard Addition p2 Liquid-Liquid or Solid-Phase Extraction p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Liquid Chromatography Separation (e.g., C18 column) p3->a1 a2 Tandem Mass Spectrometry Detection (e.g., ESI-MS/MS) a1->a2 d1 Quantification against Calibration Curve a2->d1 d2 Data Review and Reporting d1->d2

A typical workflow for this compound measurement by LC-MS/MS.

A detailed LC-MS/MS protocol involves the following key steps:

  • Sample Preparation: An internal standard (e.g., a deuterated version of 25-HC) is added to the sample (e.g., plasma) for accurate quantification. The lipids, including 25-HC, are then extracted using either liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE).[14][15] The extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC system.[12]

  • Liquid Chromatography: The reconstituted sample is injected into an LC system, where 25-HC is separated from other molecules on a chromatographic column (commonly a C18 reversed-phase column).[12]

  • Tandem Mass Spectrometry: The separated 25-HC molecules are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for 25-HC, ensuring high selectivity.[7]

ELISA Experimental Workflow

ELISA is an immunoassay that relies on the specific binding of an antibody to the target antigen (25-HC).[13] The most common format for small molecules like 25-HC is a competitive ELISA.[16]

cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Prepare Standards and Samples p2 Add Standards/Samples to Antibody-Coated Plate a1 Add Enzyme-Conjugated 25-HC p2->a1 a2 Incubate a1->a2 a3 Wash to Remove Unbound Reagents a2->a3 d1 Add Substrate a3->d1 d2 Incubate for Color Development d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

A general workflow for a competitive ELISA for this compound.

A typical competitive ELISA protocol includes these steps:

  • Plate Coating: A microtiter plate is pre-coated with a capture antibody specific to 25-HC.[11]

  • Competitive Reaction: The sample or standard containing 25-HC and a fixed amount of enzyme-labeled 25-HC (conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.[5]

  • Washing: After incubation, the plate is washed to remove any unbound sample, standard, and conjugate.[5]

  • Substrate Addition and Detection: A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the amount of 25-HC in the sample. A stop solution is added to terminate the reaction, and the absorbance is read on a microplate reader.[5][6]

The Biological Context: this compound Biosynthesis and Signaling

Understanding the biological pathways involving 25-HC is crucial for interpreting measurement data. 25-HC is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[1][17] It plays a key role in regulating cholesterol homeostasis and modulating immune responses.[2]

cluster_synthesis Biosynthesis cluster_signaling Signaling Pathways Cholesterol Cholesterol 25-HC This compound Cholesterol->25-HC LXR LXR Activation 25-HC->LXR activates SREBP SREBP-2 Inhibition 25-HC->SREBP inhibits Immune Immune Response Modulation 25-HC->Immune modulates Antiviral Antiviral Activity 25-HC->Antiviral induces CH25H CH25H CH25H->25-HC catalyzes

Simplified diagram of this compound biosynthesis and its major signaling roles.

Conclusion: Making the Right Choice

Both LC-MS/MS and ELISA are valuable tools for the quantification of this compound.

  • LC-MS/MS is the gold standard for applications requiring high accuracy, specificity, and the ability to measure a wide range of concentrations. Its major drawbacks are the higher cost, lower throughput, and the need for specialized equipment and expertise.

  • ELISA offers a higher-throughput, more cost-effective, and user-friendly alternative. It is well-suited for screening large numbers of samples. However, researchers must be mindful of the potential for cross-reactivity and the narrower dynamic range of the assay.

Ultimately, the choice between these two methods will depend on the specific research question, the number of samples, the required level of data quality, and the available resources. For definitive quantification and studies involving structurally similar oxysterols, LC-MS/MS is the preferred method. For large-scale screening and relative quantification, ELISA provides a practical and efficient solution.

References

25-Hydroxycholesterol versus its metabolite 7α,25-dihydroxycholesterol: a functional comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent Oxysterols

In the intricate landscape of lipid signaling, the functions of cholesterol metabolites, or oxysterols, are of increasing interest for their roles in immunity, inflammation, and cellular homeostasis. This guide provides a detailed comparison of two closely related oxysterols: 25-hydroxycholesterol (25-HC) and its downstream metabolite, 7α,25-dihydroxycholesterol (7α,25-diHC). Understanding their distinct and overlapping functions is critical for the development of targeted therapeutic strategies.

At a Glance: Key Functional Differences

While 25-HC and 7α,25-diHC are metabolically linked, they exhibit markedly different primary mechanisms of action and biological effects. 25-HC is a key regulator of cholesterol homeostasis and has broad effects on the innate immune response, primarily through its interaction with intracellular sterol-sensing proteins and nuclear receptors. In contrast, 7α,25-diHC is a potent and highly specific chemoattractant for immune cells, mediating its effects through a G protein-coupled receptor.

Quantitative Comparison of Molecular Interactions and Cellular Responses

The following table summarizes the key quantitative parameters that define the functional differences between 25-HC and 7α,25-diHC.

ParameterThis compound (25-HC)7α,25-Dihydroxycholesterol (7α,25-diHC)
Primary Molecular Target Sterol Regulatory Element-Binding Protein (SREBP) pathway proteins (INSIG), Liver X Receptor (LXR), Retinoic acid-related orphan receptor γ (RORγ)Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2/GPR183)
Binding Affinity (Kd) ~10 nM for RORγ LBD[1]~450 pM for EBI2/GPR183
Functional Potency (EC50) LXR activation: Not definitively established, likely high nM to low µM range.[2]EBI2/GPR183 activation (GTPγS): ~140 pM
Primary Cellular Function Inhibition of cholesterol synthesis, activation of cholesterol efflux, modulation of inflammatory responses.[3]Chemoattraction and migration of immune cells (B cells, T cells, dendritic cells).
Concentration for SREBP Inhibition 1 µg/mL (~2.5 µM) effectively inhibits SREBP processing in cultured cells.Not a primary inhibitor of the SREBP pathway.

Biosynthesis and Metabolic Relationship

25-HC is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene.[3] Subsequently, 25-HC can be converted to 7α,25-diHC by the enzyme 7α-hydroxylase (CYP7B1). This two-step enzymatic pathway highlights the close metabolic relationship between these two oxysterols.

Biosynthetic Pathway of 25-HC and 7α,25-diHC Cholesterol Cholesterol 25-HC This compound Cholesterol->25-HC CH25H 7a,25-diHC 7α,25-Dihydroxycholesterol 25-HC->7a,25-diHC CYP7B1

Biosynthesis of 25-HC and 7α,25-diHC

Signaling Pathways and Mechanisms of Action

The distinct biological roles of 25-HC and 7α,25-diHC stem from their engagement with different signaling pathways.

This compound: A Dual Regulator of Cholesterol and Inflammation

25-HC primarily functions through two main intracellular pathways:

  • Inhibition of SREBP Processing: 25-HC promotes the binding of Insulin-induced gene (INSIG) proteins to the SREBP cleavage-activating protein (SCAP), retaining the SCAP-SREBP complex in the endoplasmic reticulum and thereby preventing the proteolytic activation of SREBPs. This leads to the downregulation of genes involved in cholesterol synthesis and uptake.

  • Activation of LXR: 25-HC is an agonist for Liver X Receptors (LXRs). Upon activation, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes, upregulating genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and influencing inflammatory responses.

This compound Signaling Pathways cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus 25-HC_ER 25-HC INSIG INSIG 25-HC_ER->INSIG SCAP_SREBP SCAP-SREBP Complex INSIG->SCAP_SREBP Inhibits transport to Golgi 25-HC_Nuc 25-HC LXR LXR 25-HC_Nuc->LXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE TargetGenes Target Gene Expression (e.g., ABCA1) LXRE->TargetGenes

25-HC signaling pathways.

7α,25-Dihydroxycholesterol: A Potent Chemoattractant

The primary signaling pathway for 7α,25-diHC involves its interaction with the G protein-coupled receptor EBI2 (GPR183) on the surface of immune cells. This interaction initiates a signaling cascade that leads to cytoskeletal rearrangements and directed cell migration.

7α,25-Dihydroxycholesterol Signaling Pathway 7a,25-diHC 7α,25-diHC EBI2 EBI2 (GPR183) 7a,25-diHC->EBI2 G_protein Gαi/o EBI2->G_protein activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) G_protein->Signaling_Cascade Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

7α,25-diHC signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to characterize the functions of 25-HC and 7α,25-diHC.

SREBP Cleavage Assay (Immunoblotting)

This assay is used to assess the inhibitory effect of 25-HC on the SREBP pathway.

  • Cell Culture and Treatment: Culture cells (e.g., CHO, HepG2) in a sterol-depleting medium. Treat cells with varying concentrations of 25-HC or vehicle control for a specified time (e.g., 4-16 hours).

  • Cell Lysis and Fractionation: Harvest cells and prepare nuclear and cytoplasmic extracts.

  • Immunoblotting: Separate proteins from the nuclear extracts by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for the cleaved, active form of SREBP-2. An antibody against a nuclear loading control (e.g., Lamin B) should also be used.

  • Detection and Quantification: Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate. Quantify the band intensities to determine the relative amount of nuclear SREBP-2.

LXR Reporter Assay

This assay measures the ability of 25-HC to activate LXR-mediated gene transcription.

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T, HepG2) and transfect with three plasmids: an LXR expression vector, a reporter plasmid containing a luciferase gene downstream of an LXRE, and a control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of 25-HC or a known LXR agonist (positive control) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the concentration of 25-HC to determine the EC50 value.

Transwell Migration Assay (Boyden Chamber)

This assay quantifies the chemoattractant effect of 7α,25-diHC on immune cells.

  • Assay Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the well of a 24-well plate. Add medium containing a specific concentration of 7α,25-diHC or a vehicle control to the lower chamber.

  • Cell Seeding: Resuspend immune cells (e.g., primary B cells, T cells) in serum-free medium and add them to the upper chamber of the insert.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C.

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope.

Transwell Migration Assay Workflow Start Start Setup Add Chemoattractant (e.g., 7α,25-diHC) to Lower Chamber Start->Setup Seed Seed Immune Cells in Upper Chamber Setup->Seed Incubate Incubate (e.g., 2-4h, 37°C) Seed->Incubate Remove Remove Non-migrated Cells Incubate->Remove Fix_Stain Fix and Stain Migrated Cells Remove->Fix_Stain Count Count Migrated Cells Fix_Stain->Count End End Count->End

Transwell migration assay workflow.

Concluding Remarks

25-HC and 7α,25-diHC, despite their close metabolic linkage, are functionally distinct oxysterols with specific roles in cellular regulation. 25-HC acts as a broad regulator of cholesterol metabolism and innate immunity through intracellular targets, while 7α,25-diHC functions as a highly potent and specific chemoattractant for immune cells via a cell surface receptor. A thorough understanding of their individual contributions to physiology and pathology is paramount for the development of novel therapeutics targeting oxysterol signaling pathways in a range of diseases, including autoimmune disorders, infectious diseases, and metabolic syndromes.

References

The Dichotomous Role of 25-Hydroxycholesterol: A Comparative Analysis Across Immune and Vascular Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide exploring the multifaceted effects of 25-Hydroxycholesterol (25-HC) on macrophages, T cells, and endothelial cells. This document provides researchers, scientists, and drug development professionals with a detailed analysis of 25-HC's impact on key signaling pathways and cellular functions, supported by quantitative data and experimental protocols.

This compound (25-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule with a diverse and often cell-type-specific range of biological activities.[1][2] Produced by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC plays a pivotal role in lipid metabolism, inflammation, and the immune response.[3] Its effects are particularly pronounced in immune cells such as macrophages and T cells, as well as in vascular endothelial cells, where it can elicit distinct and sometimes opposing responses. This guide provides a comparative analysis of 25-HC's effects in these three key cell types, offering a valuable resource for understanding its complex role in health and disease.

Comparative Analysis of this compound's Effects

The influence of 25-HC is largely dictated by the cellular context, including the expression of specific receptors and the activation state of the cell. In macrophages, 25-HC is a potent modulator of inflammatory responses and lipid homeostasis.[4] In T cells, it primarily acts as a regulator of proliferation and differentiation.[5][6] In endothelial cells, 25-HC is implicated in processes related to vascular function and integrity.[7][8]

Macrophages: The Inflammatory Hub

In macrophages, 25-HC exhibits a complex interplay between pro- and anti-inflammatory signaling. It is a known ligand for Liver X Receptors (LXRs), which play a crucial role in cholesterol efflux and the transcriptional regulation of genes involved in lipid metabolism.[9][10] Activation of LXRs by 25-HC can lead to the expression of ABCA1 and ABCG1, transporters that mediate the removal of excess cholesterol.[11] Paradoxically, 25-HC can also promote inflammatory responses by amplifying signaling through Toll-like receptor 4 (TLR4), leading to increased expression of pro-inflammatory genes.[4] Furthermore, 25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway, which controls cholesterol biosynthesis.[12][13]

T Cells: A Brake on Proliferation

The primary effect of 25-HC on T cells is the suppression of proliferation and the modulation of differentiation.[5][6] This is largely achieved through the inhibition of cholesterol biosynthesis, a process essential for the expansion of activated T cells.[5] By suppressing the SREBP2 pathway, 25-HC limits the availability of cholesterol required for the formation of new cell membranes during proliferation.[5][6] IL-27, an immunoregulatory cytokine, has been shown to induce the expression of CH25H in CD4+ T cells, leading to the production of 25-HC and subsequent suppression of bystander T cell expansion.[5][6]

Endothelial Cells: A Modulator of Vascular Function

In endothelial cells, 25-HC has been shown to impair several critical functions. It can inhibit endothelial cell proliferation, migration, and the formation of tube-like structures, which are essential for angiogenesis.[7][8][14] Mechanistically, 25-HC can uncouple and inhibit endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) production and increased superoxide anion generation.[7][8] This impairment of endothelial function is a key early event in the development of atherosclerosis.[7][8] Furthermore, 25-HC can induce apoptosis in endothelial cells.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound across the different cell types as reported in the literature.

Cell TypeParameter MeasuredEffect of 25-HCConcentrationReference
Macrophages IgA Production by B cells (co-culture)Potent suppressionEC50 ≈ 65 nM[15]
Pro-inflammatory Gene ExpressionAmplified responseNot specified[4]
SREBP-1 mRNA levelsDose-dependent decreaseNot specified[11][16]
T Cells Cell Growth/ProliferationInhibitionNot specified[5][6]
Cholesterol BiosynthesisSuppressionNot specified[5][6]
Endothelial Cells ProliferationSignificant inhibition10⁻⁴ and 10⁻⁵ M[14]
MigrationSignificant inhibitionNot specified[7][8]
Tube FormationSignificant inhibitionNot specified[7][8]
Nitric Oxide (NO) ProductionMarked decreaseNot specified[7][8]
Superoxide Anion GenerationIncreasedNot specified[7][8]
ApoptosisEnhancedNot specified[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of 25-HC's effects.

Macrophage Treatment and Analysis of SREBP/LXR Pathways
  • Cell Culture: Culture THP-1 human monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[17]

  • 25-HC Treatment: Prepare a stock solution of 25-HC in ethanol. Add 25-HC to the macrophage culture medium at the desired final concentrations. Include an ethanol vehicle control.[17]

  • RNA Isolation and RT-qPCR: After the desired incubation time, isolate total RNA from the cells. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of SREBP and LXR target genes (e.g., SREBP-1, ABCA1, ABCG1).[13]

  • Western Blotting: Isolate nuclear and cytoplasmic protein fractions. Perform western blotting to detect the levels of SREBP and LXR proteins in the nuclear fractions.[18]

T Cell Proliferation Assay
  • T Cell Isolation: Isolate CD4+ T cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS).

  • Labeling and Stimulation: Label the T cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE). Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of varying concentrations of 25-HC.

  • Flow Cytometry: After 3-5 days of culture, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Endothelial Cell Tube Formation Assay
  • Preparation of Matrix Gel: Thaw a basement membrane extract (BME) solution (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the BME solution and allow it to solidify at 37°C.[19]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified BME in culture medium containing the desired concentrations of 25-HC or a vehicle control.[19]

  • Incubation and Visualization: Incubate the plate at 37°C. Monitor the formation of tube-like structures over several hours using a microscope.[19]

  • Quantification: Capture images of the tube networks and quantify parameters such as the number of tubes, tube length, and number of branch points using image analysis software.[19]

Measurement of Nitric Oxide (NO) Production in Endothelial Cells
  • Cell Culture and Treatment: Culture endothelial cells to confluence in appropriate plates. Treat the cells with 25-HC or a vehicle control for the desired duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Use a commercially available Griess reagent kit to measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant. The assay involves a colorimetric reaction that can be quantified using a spectrophotometer.[7]

Endothelial Cell Apoptosis Assay
  • Cell Treatment: Treat endothelial cells with 25-HC or a vehicle control.

  • Annexin V and Propidium Iodide (PI) Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 25-HC in different cell types and provide a visual representation of the experimental workflows.

G Signaling Pathways of this compound in Macrophages cluster_srebp SREBP Pathway cluster_lxr LXR Pathway cluster_inflam Inflammatory Pathway 25-HC_S 25-HC SREBP2_inactive Inactive SREBP2 (ER) 25-HC_S->SREBP2_inactive Inhibits processing SREBP2_active Active SREBP2 (Nucleus) SREBP2_inactive->SREBP2_active Processing Chol_Synth Cholesterol Biosynthesis Genes SREBP2_active->Chol_Synth Activates transcription 25-HC_L 25-HC LXR LXR 25-HC_L->LXR Activates Chol_Efflux Cholesterol Efflux Genes (ABCA1, ABCG1) LXR->Chol_Efflux Activates transcription 25-HC_I 25-HC TLR4 TLR4 Signaling 25-HC_I->TLR4 Amplifies Pro_Inflam Pro-inflammatory Genes TLR4->Pro_Inflam Activates transcription

Caption: 25-HC signaling in macrophages.

T_Cell_Pathway This compound's Effect on T Cells IL-27 IL-27 CH25H CH25H Expression IL-27->CH25H Induces 25-HC 25-HC Production CH25H->25-HC SREBP2 SREBP2 Pathway 25-HC->SREBP2 Inhibits Chol_Bio Cholesterol Biosynthesis SREBP2->Chol_Bio Regulates Proliferation T Cell Proliferation SREBP2->Proliferation Suppresses Chol_Bio->Proliferation Required for

Caption: 25-HC's impact on T cell proliferation.

Endothelial_Cell_Effects Effects of this compound on Endothelial Cells 25-HC 25-HC eNOS eNOS Activity 25-HC->eNOS Inhibits/Uncouples Prolif_Mig Proliferation & Migration 25-HC->Prolif_Mig Inhibits Tube_Form Tube Formation 25-HC->Tube_Form Inhibits Apoptosis Apoptosis 25-HC->Apoptosis Induces NO_Prod Nitric Oxide (NO) Production eNOS->NO_Prod Decreases Superoxide Superoxide Anion Generation eNOS->Superoxide Increases

Caption: 25-HC's detrimental effects on endothelial cells.

Experimental_Workflow Comparative Experimental Workflow cluster_macrophage Macrophages cluster_tcell T Cells cluster_endothelial Endothelial Cells M_Culture Culture & Differentiate THP-1 Cells M_Treat Treat with 25-HC M_Culture->M_Treat M_Analysis Analyze SREBP/LXR (RT-qPCR, Western Blot) M_Treat->M_Analysis T_Isolate Isolate CD4+ T Cells T_Label Label with CFSE T_Isolate->T_Label T_Stim Stimulate & Treat with 25-HC T_Label->T_Stim T_Analysis Analyze Proliferation (Flow Cytometry) T_Stim->T_Analysis E_Culture Culture HUVECs E_Treat Treat with 25-HC E_Culture->E_Treat E_Analysis Tube Formation Assay NO Measurement Apoptosis Assay E_Treat->E_Analysis

Caption: Workflow for comparing 25-HC effects.

References

25-Hydroxycholesterol: A Comparative Guide to its Validation as an Inflammatory Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 25-hydroxycholesterol (25-HC) with established inflammatory biomarkers, C-reactive protein (CRP) and procalcitonin (PCT). It is designed to offer an objective overview of 25-HC's performance, supported by available experimental data, to aid in its evaluation for diagnostic and therapeutic development in inflammatory diseases.

Introduction to this compound in Inflammation

This compound is an oxysterol, a cholesterol derivative, that has emerged as a significant modulator of the immune response. Produced primarily by macrophages and other immune cells in response to inflammatory stimuli, 25-HC has been shown to act as an amplifier of inflammatory signaling pathways.[1][2] Its role in various inflammatory conditions, including viral infections, neuroinflammation, and metabolic diseases, has prompted investigation into its potential as a clinical biomarker.[3][4] This guide compares the performance of 25-HC with the widely used inflammatory markers CRP and PCT.

Comparative Performance of Inflammatory Biomarkers

The following table summarizes the available quantitative data for 25-HC, CRP, and PCT in the context of various inflammatory diseases. It is important to note that direct head-to-head comparisons of these three biomarkers in the same patient cohorts are limited in the current literature. The data presented here are compiled from different studies.

BiomarkerDisease/ConditionSensitivitySpecificityArea Under the Curve (AUC)Notes
This compound (25-HC) Vestibular Neuritis--0.7149Positively correlated with CRP, WBC, and NLR.[5]
C-Reactive Protein (CRP) Sepsis74.5%75.6%0.741Performance can be variable depending on the clinical setting.[6]
Sepsis vs. Severe Sepsis--0.677Less effective than PCT in differentiating sepsis severity.[7]
Bacterial vs. Nonbacterial Colitis52.2%54.2%0.567Poor discrimination.[8]
Procalcitonin (PCT) Sepsis82.7%80.0%0.793Generally considered superior to CRP for diagnosing bacterial sepsis.[6]
Sepsis vs. Severe Sepsis--0.925Better marker than CRP for assessing sepsis severity.[7]
Bacterial vs. Nonbacterial Colitis54.8%52.6%0.557Poor discrimination.[8]
Gram-Negative Bloodstream Infection71%76%0.80Outperforms CRP in recognizing Gram-negative bloodstream infections.[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for validating these biomarkers, the following diagrams are provided.

25_HC_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Viral Infection) Macrophage Macrophage Inflammatory_Stimuli->Macrophage activates CH25H Cholesterol-25-hydroxylase (CH25H) Macrophage->CH25H upregulates 25_HC This compound (25-HC) CH25H->25_HC produces Cholesterol Cholesterol Cholesterol->CH25H AP1_Activation AP-1 Activation (FOS/JUN) 25_HC->AP1_Activation amplifies Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) AP1_Activation->Pro_inflammatory_Genes induces

Figure 1: 25-HC Inflammatory Signaling Pathway.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation (LC-MS/MS, GC-MS, Immunoassay) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Validation Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, ROC Analysis) Clinical_Validation->Performance_Evaluation Clinical_Utility Assessment of Clinical Utility (Prognostic & Diagnostic Value) Performance_Evaluation->Clinical_Utility

Figure 2: General Biomarker Validation Workflow.

Biomarker_Comparison Biomarkers Inflammatory Biomarkers This compound (25-HC) C-Reactive Protein (CRP) Procalcitonin (PCT) Molecule_Type Molecule Type Oxysterol Acute-Phase Protein Peptide Hormone Precursor Biomarkers:f1->Molecule_Type:f1 Biomarkers:f2->Molecule_Type:f2 Biomarkers:f3->Molecule_Type:f3 Primary_Indication Primary Indication General Inflammation Amplifier General Inflammation Bacterial Infection/Sepsis Biomarkers:f1->Primary_Indication:f1 Biomarkers:f2->Primary_Indication:f2 Biomarkers:f3->Primary_Indication:f3 Measurement_Method Measurement Method LC-MS/MS, GC-MS Immunoassay (Nephelometry/Turbidimetry) Immunoassay Biomarkers:f1->Measurement_Method:f1 Biomarkers:f2->Measurement_Method:f2 Biomarkers:f3->Measurement_Method:f3

Figure 3: Comparison of Biomarker Characteristics.

Experimental Protocols

Accurate and reproducible measurement is critical for the validation of any biomarker. Below are summaries of the primary methodologies used for the quantification of 25-HC, CRP, and PCT.

This compound (25-HC) Measurement

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying 25-HC.

  • Sample Preparation:

    • Liquid-Liquid Extraction: Plasma or serum samples are mixed with an organic solvent (e.g., hexane/isopropanol) to extract lipids.

    • Saponification (Optional): To measure total 25-HC (free and esterified), samples are treated with a strong base (e.g., ethanolic KOH) to hydrolyze cholesteryl esters.

    • Derivatization (Optional): To enhance ionization efficiency, the extracted 25-HC can be derivatized.

  • LC Separation:

    • A C18 reversed-phase column is typically used to separate 25-HC from other oxysterols and lipids.

    • A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/methanol) is employed.

  • MS/MS Detection:

    • Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method also offers high sensitivity and specificity.

  • Sample Preparation:

    • Follows a similar extraction and optional saponification procedure as LC-MS/MS.

    • Derivatization (Mandatory): 25-HC must be derivatized (e.g., silylation) to increase its volatility for GC analysis.

  • GC Separation:

    • A non-polar capillary column is used for separation based on volatility and polarity.

    • A temperature gradient is applied to the GC oven to elute the derivatized 25-HC.

  • MS Detection:

    • Electron ionization (EI) is typically used.

    • Quantification is based on selected ion monitoring (SIM) of characteristic fragment ions.

C-Reactive Protein (CRP) Measurement

Method: High-Sensitivity Immunonephelometric Assay

This is a widely used automated method for quantifying CRP in serum or plasma.

  • Principle: The assay is based on the principle of immunonephelometry, which measures the light scattered by immune complexes formed in a solution.

  • Procedure:

    • The patient's serum or plasma is mixed with a buffer.

    • Latex particles coated with anti-human CRP antibodies are added.

    • If CRP is present in the sample, it will bind to the antibodies on the latex particles, causing them to agglutinate.

    • A beam of light is passed through the solution, and the amount of scattered light is measured by a nephelometer.

    • The intensity of the scattered light is proportional to the concentration of CRP in the sample.[3]

  • Calibration: The instrument is calibrated using standards with known CRP concentrations to generate a standard curve.

Procalcitonin (PCT) Measurement

Method: Immunoassay (e.g., Chemiluminescent Immunoassay - CLIA)

Automated immunoassays are the standard method for PCT measurement.

  • Principle: These assays typically employ a sandwich format.

  • Procedure:

    • The patient's serum or plasma is added to a reaction vessel (e.g., a microplate well) coated with a capture antibody specific for one epitope of PCT.

    • A second detection antibody, specific for a different PCT epitope and labeled with a signal-generating molecule (e.g., a chemiluminescent enzyme), is added.

    • After an incubation period, any unbound reagents are washed away.

    • A substrate is added that reacts with the enzyme on the detection antibody to produce a light signal.

    • The intensity of the light is measured by a luminometer and is directly proportional to the concentration of PCT in the sample.[9]

  • Calibration: A calibration curve is generated using standards with known PCT concentrations.

Discussion and Conclusion

This compound shows promise as a biomarker for inflammatory diseases due to its direct involvement in amplifying the inflammatory response. Its positive correlation with established markers like CRP in some conditions suggests its potential clinical relevance. However, the validation of 25-HC as a standalone or complementary biomarker is still in its early stages.

Advantages of 25-HC:

  • Mechanistic Link: Its role as an amplifier of inflammation provides a direct biological link to the disease process.

  • Potential for Early Detection: As an upstream mediator, it may rise earlier than some acute-phase reactants.

Limitations and Future Directions:

  • Lack of Direct Comparative Data: There is a significant need for prospective, head-to-head clinical studies comparing the diagnostic and prognostic performance of 25-HC with CRP and PCT across a range of inflammatory diseases.

  • Specificity: Like CRP, 25-HC levels can be elevated in various inflammatory conditions, and its specificity for particular diseases needs to be established.

  • Standardization of Measurement: While reliable methods like LC-MS/MS exist, they are not as widely available or as rapid as the automated immunoassays used for CRP and PCT. The development of a high-throughput immunoassay for 25-HC would be a significant step towards its clinical implementation.

References

Head-to-head comparison of different analytical platforms for oxysterol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oxysterols is paramount in unraveling their complex roles in health and disease. This guide provides an objective, data-driven comparison of the two primary analytical platforms for oxysterol analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this guide will delve into the performance, protocols, and underlying principles of each technique to aid in the selection of the most appropriate method for your research needs.

Oxysterols, the oxidized derivatives of cholesterol, are critical signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and neurodegenerative diseases.[1][2] Their low abundance in biological matrices, coupled with the presence of isomeric forms, presents a significant analytical challenge.[3][4] The two leading mass spectrometry-based methods for their quantification, GC-MS and LC-MS/MS, each offer a distinct set of advantages and disadvantages.[5]

At a Glance: LC-MS/MS vs. GC-MS for Oxysterol Analysis

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Often not required, but can be used to enhance sensitivity.[1]Generally required to increase volatility and thermal stability.[1]
Throughput Higher, with shorter run times per sample.[1]Lower, with longer run times per sample.[2]
Sensitivity High, particularly with derivatization.[1]High, with low detection limits.[1]
Selectivity High, due to MS/MS capabilities.[1]High, especially with MS/MS.[1]
Compound Coverage Broad, including both free and esterified oxysterols.[1]Broad, but may have limitations with thermally labile compounds.[1]
Sample Volume Generally smaller sample volumes are required.[1]Can require larger sample volumes.[1]
Ease of Use Generally considered more straightforward due to the absence of a mandatory derivatization step.[1]Can be more complex due to the required derivatization step.[1]
Instrumentation Cost Generally higher.[1]Generally lower.[1]

Quantitative Performance Data

The following tables summarize typical quantitative performance data for the analysis of various oxysterols using LC-MS/MS and GC-MS. These values can vary depending on the specific instrumentation, method, and biological matrix being analyzed.

Table 1: Representative Quantitative Performance Data for Oxysterol Analysis by LC-MS/MS

OxysterolLinearity (R²)LLOQ (Lower Limit of Quantification)Biological MatrixReference
24S-Hydroxycholesterol>0.990.05 ng/mLPlasma, CSF[6]
27-Hydroxycholesterol>0.9950.1 ng/mLPlasma, Cortex, Liver[7]
7α-Hydroxycholesterol>0.9950.2 ng/mLPlasma, Cortex, Liver[7]
7-KetocholesterolNot Specified0.1 ng/mLTHP-1 Monocytes[4]
25-HydroxycholesterolNot Specified0.05 ng/mLTHP-1 Monocytes[4]

Table 2: Representative Quantitative Performance Data for Oxysterol Analysis by GC-MS

OxysterolLinearity (R²)LLOQ (Lower Limit of Quantification)Biological MatrixReference
7α-HydroxycholesterolNot Specified28.0 - 674 pg/mLSerum[8]
7β-HydroxycholesterolNot Specified28.0 - 674 pg/mLSerum[8]
7-KetocholesterolNot Specified28.0 - 674 pg/mLSerum[8]
24S-HydroxycholesterolNot Specified28.0 - 674 pg/mLSerum[8]
27-HydroxycholesterolNot Specified28.0 - 674 pg/mLSerum[8]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible analysis of oxysterols. Below are generalized protocols for sample preparation and analysis using both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol

This protocol outlines a general workflow for the analysis of oxysterols in biological samples using LC-MS/MS, often without the need for derivatization.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or tissue homogenate, add an internal standard solution containing deuterated oxysterols.[9]

    • To prevent auto-oxidation, an antioxidant such as butylated hydroxytoluene (BHT) can be added.[9]

    • Perform a liquid-liquid extraction with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol.[2][10]

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[4][11]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used for separation.[7][9]

      • Mobile Phase: A gradient of water with a small amount of formic acid (for enhanced ionization) and an organic solvent like methanol or acetonitrile is typically employed.[7]

      • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[9]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.[12]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used to enhance sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each oxysterol.[2][4]

GC-MS Experimental Protocol

This protocol provides a typical workflow for oxysterol analysis by GC-MS, which includes a mandatory derivatization step.

  • Sample Preparation and Extraction:

    • Follow the same initial liquid-liquid or solid-phase extraction procedure as for LC-MS/MS to isolate the lipid fraction.[13]

  • Saponification (Hydrolysis):

    • To measure both free and esterified oxysterols, a saponification step is required.[9] Add a solution of potassium hydroxide in ethanol to the lipid extract and heat to hydrolyze the cholesteryl esters.[14]

    • After cooling, add water and re-extract the non-saponifiable lipids (including oxysterols) with a non-polar solvent like hexane.[14]

  • Derivatization:

    • Evaporate the solvent from the extracted lipids.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups of the oxysterols into more volatile and thermally stable trimethylsilyl (TMS) ethers.[8]

    • Heat the mixture to ensure complete derivatization.

    • Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).[14]

  • GC-MS Analysis:

    • Gas Chromatography (GC):

      • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[13]

      • Injection Mode: Splitless injection is often used for trace analysis.[15]

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI) is the standard ionization technique.[15]

      • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of each derivatized oxysterol.[8]

Visualizing Workflows and Signaling Pathways

To further clarify the processes and biological context of oxysterol analysis, the following diagrams illustrate a typical experimental workflow and a key signaling pathway regulated by oxysterols.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard BiologicalSample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Saponification Saponification (Optional, for total oxysterols) Extraction->Saponification LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization Derivatization (Required for GC-MS) Saponification->Derivatization Saponification->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification

Caption: Generalized experimental workflow for oxysterol analysis.

Oxysterols are key signaling molecules that regulate cholesterol homeostasis primarily through the activation of Liver X Receptors (LXRs) and the modulation of Sterol Regulatory Element-Binding Protein (SREBP) processing.[5][9]

G cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_er Endoplasmic Reticulum cluster_golgi Golgi Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates CoR Co-repressor LXR->CoR binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR CoR->LXR dissociates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes promotes SREBP_SCAP SREBP-SCAP Complex SREBP_cleavage SREBP Cleavage SREBP_SCAP->SREBP_cleavage transport inhibited INSIG INSIG INSIG->SREBP_SCAP retains Oxysterols_ER Oxysterols Oxysterols_ER->INSIG binds to nSREBP nSREBP SREBP_cleavage->nSREBP releases nSREBP->TargetGenes activates

Caption: Oxysterol regulation of LXR and SREBP signaling pathways.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of oxysterols. The choice between them hinges on the specific requirements of the study. LC-MS/MS is often favored for its higher throughput and simpler sample preparation, making it well-suited for large-scale clinical and research studies.[2] GC-MS, while typically more labor-intensive due to the derivatization requirement, remains a robust and highly sensitive method, particularly valuable for detailed structural elucidation and for laboratories where this instrumentation is already established.[1][7] Careful consideration of the factors outlined in this guide will enable researchers to select the optimal analytical platform to achieve accurate and reproducible oxysterol quantification, thereby advancing our understanding of the critical roles these molecules play in human health and disease.

References

A Researcher's Guide: Distinguishing the Biological Effects of Enzymatically Produced versus Synthetic 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of key signaling molecules is paramount. 25-Hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, is a potent regulator of numerous biological processes, including lipid metabolism, inflammation, and antiviral immunity. While commercially available synthetic 25-HC is widely used in research, it is crucial to recognize the potential differences between this and its endogenously, enzymatically produced counterpart. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection and interpretation of results when using 25-HC.

Production and Purity: A Tale of Two Sources

Endogenous 25-HC is primarily synthesized by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene product.[1][2] Other enzymes, such as CYP3A4, CYP27A1, and CYP46A1, can also contribute to its production.[1] This enzymatic production is highly regulated and results in a specific stereoisomer of 25-HC.

In contrast, synthetic 25-HC is produced through multi-step chemical synthesis. While methods for stereospecific synthesis exist, the final product's purity and the potential presence of contaminants or different stereoisomers can vary between batches and suppliers. These seemingly minor differences can have significant implications for its biological activity.

Key Biological Differences and Considerations

The primary distinctions between enzymatically produced and synthetic 25-HC lie in their stereochemistry and purity, which can influence their interaction with cellular machinery.

Stereoisomerism: The "R" and "S" Enantiomers

The hydroxyl group at the 25th position of cholesterol can exist in two different spatial arrangements, creating the (25R) and (25S) stereoisomers. Enzymatic synthesis in vivo is stereospecific, predominantly producing one enantiomer. However, synthetic routes may produce a racemic mixture (a 50:50 mix of 25R and 25S) or be designed to be stereospecific. The biological activities of these enantiomers are not always equivalent. For instance, the activation of Liver X Receptors (LXRs), key regulators of cholesterol homeostasis, can be influenced by the stereochemistry of the activating oxysterol.

Purity and Contaminants

Synthetic 25-HC may contain impurities from the manufacturing process, such as unreacted starting materials, byproducts, or other oxidized sterols.[] These contaminants can have their own biological effects, potentially leading to off-target activities that are mistakenly attributed to 25-HC. For example, other oxysterols can also activate LXR or inhibit SREBP processing, confounding experimental results.[4] Therefore, the purity of the synthetic 25-HC used in experiments is a critical factor.

Impact on Major Signaling Pathways

25-HC exerts its pleiotropic effects by modulating several key signaling pathways. The source and purity of 25-HC can influence the magnitude and specificity of these interactions.

Liver X Receptor (LXR) Activation

LXRs are nuclear receptors that play a pivotal role in cholesterol efflux, fatty acid synthesis, and inflammation. 25-HC is a known LXR agonist.[5][6] The specific stereoisomer of 25-HC may exhibit different binding affinities for LXR, leading to variations in the downstream activation of target genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport.

LXR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25-HC 25-HC LXR LXR 25-HC->LXR Binds and Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Transcription

Figure 1: 25-HC activates the Liver X Receptor (LXR) signaling pathway.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Inhibition

The SREBP pathway is central to cholesterol biosynthesis. 25-HC is a potent inhibitor of SREBP-2 processing, thereby downregulating the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase.[7][8] The potency of SREBP inhibition may differ between 25-HC stereoisomers and could be affected by impurities in synthetic preparations that also modulate this pathway.

SREBP_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SCAP_SREBP SCAP-SREBP-2 Complex INSIG INSIG SCAP_SREBP->INSIG Binds to S1P S1P SCAP_SREBP->S1P Transport to Golgi (Inhibited by 25-HC) S2P S2P S1P->S2P Cleavage Cleaved_SREBP Cleaved SREBP-2 S2P->Cleaved_SREBP Cleavage SRE Sterol Regulatory Element (SRE) Cleaved_SREBP->SRE Translocates to Nucleus and Binds to SRE Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes Activates Transcription 25-HC 25-HC 25-HC->INSIG Promotes binding to SCAP LXR_Assay_Workflow A 1. Culture HepG2 cells with LXR-luciferase reporter B 2. Treat cells with different concentrations of 25-HC A->B C 3. Incubate for 16-24 hours B->C D 4. Lyse cells C->D E 5. Measure luciferase activity D->E F 6. Analyze data and determine EC50 E->F SREBP_Assay_Workflow A 1. Culture CHO-K1 cells in lipoprotein-deficient medium B 2. Treat with 25-HC A->B C 3. Harvest cells and separate nuclear/membrane fractions B->C D 4. Western blot for SREBP-2 (precursor and cleaved forms) C->D E 5. Quantify the ratio of cleaved to precursor SREBP-2 D->E

References

A Comparative Transcriptomics Analysis: 25-Hydroxycholesterol Versus Other Oxysterols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of 25-hydroxycholesterol (25-HC) against other biologically active oxysterols, including 27-hydroxycholesterol (27-HC), 24(S)-hydroxycholesterol (24S-HC), and 7-ketocholesterol (7-KC). By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for understanding the nuanced roles of these cholesterol metabolites in regulating cellular processes.

Data Presentation: Comparative Gene Regulation

The following tables summarize the differential effects of 25-HC and other oxysterols on key gene targets involved in cholesterol homeostasis and inflammation. The data is synthesized from multiple transcriptomics studies on various cell types, including macrophages and hepatocytes.

Table 1: Comparative Effects on Liver X Receptor (LXR) Target Genes

GeneThis compound (25-HC)27-Hydroxycholesterol (27-HC)24(S)-Hydroxycholesterol (24S-HC)7-Ketocholesterol (7-KC)
ABCA1 Upregulation[1][2]Upregulation[1][3][4]Upregulation[1]Upregulation
ABCG1 Upregulation[2]Upregulation[3][4]UpregulationUpregulation
SREBF1 (SREBP-1c) UpregulationUpregulationUpregulationNo significant effect
LXRα (NR1H3) Upregulation[3][4]Upregulation[3][4]Not widely reportedNot widely reported

Table 2: Comparative Effects on Sterol Regulatory Element-Binding Protein (SREBP-2) Target Genes

GeneThis compound (25-HC)27-Hydroxycholesterol (27-HC)24(S)-Hydroxycholesterol (24S-HC)7-Ketocholesterol (7-KC)
HMGCR Downregulation[5]DownregulationDownregulationDownregulation
HMGCS1 Downregulation[5]DownregulationDownregulationDownregulation
SQLE Downregulation[5]DownregulationDownregulationDownregulation
LDLR DownregulationDownregulationDownregulationDownregulation

Key Signaling Pathways: A Visual Comparison

The differential effects of these oxysterols can be attributed to their interactions with key regulatory pathways. The following diagrams illustrate the primary mechanisms of action.

LXR_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 25-HC 25-HC LXR LXR 25-HC->LXR Binds 27-HC 27-HC 27-HC->LXR Binds 24S-HC 24S-HC 24S-HC->LXR Binds RXR RXR LXR->RXR Heterodimerizes LXRE LXR Response Element RXR->LXRE Binds to TargetGenes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->TargetGenes Activates

Caption: Activation of the Liver X Receptor (LXR) pathway by various oxysterols.

SREBP_Inhibition_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SCAP SCAP SCAP_SREBP2 SCAP-SREBP2 Complex SCAP->SCAP_SREBP2 SREBP2 SREBP2 SREBP2->SCAP_SREBP2 INSIG INSIG INSIG->SCAP_SREBP2 Retains in ER S1P S1P SCAP_SREBP2->S1P Translocation to Golgi (Inhibited by Oxysterols) S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP2 S2P->nSREBP2 Cleavage SRE Sterol Response Element nSREBP2->SRE Translocates to Nucleus and Binds TargetGenes Target Gene Expression (e.g., HMGCR, LDLR) SRE->TargetGenes Activates 25-HC 25-HC 25-HC->INSIG Promotes binding to SCAP 27-HC 27-HC 27-HC->INSIG Promotes binding to SCAP 7-KC 7-KC 7-KC->INSIG Promotes binding to SCAP

Caption: Inhibition of SREBP-2 processing by 25-HC, 27-HC, and 7-KC.

Experimental Protocols

The following section details the typical methodologies employed in the transcriptomic analysis of cells treated with oxysterols.

Cell Culture and Oxysterol Treatment
  • Cell Lines: Commonly used cell lines for these studies include human monocytic THP-1 cells, mouse macrophage-like RAW 264.7 cells, and human hepatoma HepG2 cells.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Oxysterol Preparation: Oxysterols (25-HC, 27-HC, 24S-HC, 7-KC) are dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create stock solutions.

  • Treatment: For experiments, cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of the oxysterol or vehicle control (e.g., ethanol or DMSO). Treatment durations can range from a few hours to 24 hours or more, depending on the experimental goals.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from treated and control cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.[6][7] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: RNA-sequencing libraries are prepared from the total RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The cleaned reads are then aligned to a reference genome (human or mouse). Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM). Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to each oxysterol treatment compared to the vehicle control. Pathway analysis and gene ontology enrichment analysis are then used to identify the biological processes and signaling pathways affected by the differentially expressed genes.

Comparative Analysis of Biological Effects

While all the studied oxysterols impact cholesterol metabolism, their specific effects and potencies can differ, leading to distinct biological outcomes.

This compound (25-HC): A potent regulator of both LXR and SREBP pathways, 25-HC is a key player in the innate immune response.[8] Its production is induced by interferons, and it exhibits broad antiviral activity.[8] Transcriptomic studies reveal that 25-HC not only modulates cholesterol homeostasis but also activates integrated stress response genes.

27-Hydroxycholesterol (27-HC): As an LXR agonist, 27-HC also upregulates genes involved in cholesterol efflux.[3][4] However, some studies suggest it can also induce gene expression through LXR-independent mechanisms, particularly in macrophages, where it can modulate the expression of inflammatory chemokines.[3][4]

24(S)-Hydroxycholesterol (24S-HC): Primarily found in the brain, 24S-HC is a known LXR agonist.[1] Its transcriptomic effects are most relevant in the context of neuronal cells, where it plays a role in cholesterol turnover and has been implicated in neurodegenerative diseases.[9][10]

7-Ketocholesterol (7-KC): Often associated with oxidative stress, 7-KC is a potent inducer of apoptosis and inflammation. While it can activate LXR and suppress SREBP, its transcriptomic profile is often dominated by the upregulation of genes involved in stress responses and cell death pathways.[11]

Conclusion

This comparative guide highlights the distinct transcriptomic signatures of this compound and other key oxysterols. While they share common targets in the LXR and SREBP pathways, their differential regulation of a broader range of genes leads to diverse and context-dependent biological effects. For researchers in drug development, understanding these nuances is critical for targeting specific pathways in metabolic and inflammatory diseases. The provided experimental protocols offer a foundation for conducting further comparative transcriptomics studies to elucidate the complex roles of these important signaling molecules.

References

Unveiling the Molecular Dance: A Comparative Guide to Verifying 25-Hydroxycholesterol's Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of 25-hydroxycholesterol (25-HC) is paramount. This oxysterol, a key player in cholesterol homeostasis, antiviral responses, and inflammation, exerts its influence by binding to a diverse array of protein targets. This guide provides a comprehensive comparison of experimental approaches to verify these interactions, supported by quantitative data and detailed protocols, to empower researchers in their quest to dissect the intricate signaling networks governed by 25-HC.

Probing the Binding: A Quantitative Look at 25-HC's Protein Affinities

The interaction between 25-HC and its putative protein targets can be quantified to understand the strength and specificity of these connections. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity. The half-maximal effective concentration (EC50) and the concentration for half-maximal stimulation provide insights into the functional consequences of these binding events.

Target Protein FamilySpecific ProteinMethodReported Affinity/ActivityReference
Oxysterol-Binding Protein (OSBP) and OSBP-Related Proteins (ORPs) OSBP[3H]-25-OHC competitive binding assayKd: 22 ± 5 nM[1]
ORP1LIn vitro [3H]25OH-binding assayKd: 9.7 x 10⁻⁸ M (97 nM)[2][3]
ORP1SIn vitro [3H]25OH-binding assayKd: 8.4 x 10⁻⁸ M (84 nM)[2][3]
ORP2In vitro [3H]25OH-binding assayKd: 3.9 x 10⁻⁶ M (3900 nM)[2][3]
ORP4[3H]-25-OHC competitive binding assayKd: 54 ± 23 nM[1]
Liver X Receptors (LXRs) LXRα / LXRβTranscriptional activation assayEC50: Low micromolar range[4]
Acyl-CoA:cholesterol acyltransferase (ACAT) ACAT1In vitro enzyme activity assayHalf-maximal stimulation: 16.8 µM[5]
Insulin Induced Gene (INSIG) INSIGCo-immunoprecipitationIndirect interaction; 25-HC promotes SCAP-INSIG binding[6]
Sterol Regulatory Element-Binding Protein (SREBP) SREBP2Cellular assaysIndirectly regulated by 25-HC via INSIG[7][8]
G-protein coupled receptor 183 (GPR183/EBI2) GPR183Radioligand binding assayNo direct binding of 25-HC[7]

Key Signaling Pathways Modulated by this compound

25-HC is a central signaling molecule in several critical cellular pathways. Understanding these pathways is crucial for contextualizing the significance of its protein interactions.

Cholesterol Homeostasis Pathway.

This diagram illustrates how 25-HC regulates cholesterol levels. By binding to INSIG, it promotes the retention of the SCAP-SREBP2 complex in the endoplasmic reticulum, preventing the activation of SREBP2 and subsequent cholesterol synthesis.[7][8] 25-HC also activates ACAT1, which esterifies cholesterol for storage.[5]

LXR_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 25HC 25HC LXR LXR 25HC->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Regulates Transcription

LXR Signaling Pathway.

25-HC acts as a ligand for Liver X Receptors (LXRs).[4] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating their transcription. These genes are often involved in cholesterol efflux and transport.

Inflammatory_Signaling TLR_Stimulation TLR Stimulation (e.g., by pathogens) 25HC_Production Increased 25-HC Production TLR_Stimulation->25HC_Production AP1 AP-1 (FOS/JUN) 25HC_Production->AP1 Mediates recruitment of SREBP2_Inhibition SREBP2 Inhibition 25HC_Production->SREBP2_Inhibition Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8) AP1->Inflammatory_Genes Amplifies transcription of IL1b_Transcription IL-1β Transcription SREBP2_Inhibition->IL1b_Transcription Reduces Inflammasome_Repression Inflammasome Repression SREBP2_Inhibition->Inflammasome_Repression Contributes to

Inflammatory Signaling Pathway.

In response to inflammatory stimuli, such as Toll-like receptor (TLR) activation, the production of 25-HC is increased.[9][10] 25-HC can then act as an amplifier of inflammatory signaling by promoting the recruitment of the transcription factor AP-1 to the promoters of inflammatory genes.[11] Conversely, by inhibiting SREBP2, 25-HC can also have anti-inflammatory effects by reducing IL-1β transcription and repressing inflammasome activity.[12]

Experimental Workflows: Verifying the Interaction

A variety of experimental techniques can be employed to validate the interaction between 25-HC and its target proteins. The choice of method depends on the specific research question, including whether the interaction is direct or indirect, and whether it is being studied in vitro or in a cellular context.

Experimental_Workflow cluster_InVitro In Vitro Verification (Direct Binding) cluster_InCellulo In Cellulo Verification (Target Engagement) Hypothesis Hypothesized Interaction: 25-HC binds to Protein X SPR Surface Plasmon Resonance (SPR) Hypothesis->SPR ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC Radioligand_Binding Radioligand Binding Assay Hypothesis->Radioligand_Binding CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA CoIP Co-Immunoprecipitation (Co-IP) Hypothesis->CoIP Quantitative Data\n(Kd, Kon, Koff) Quantitative Data (Kd, Kon, Koff) SPR->Quantitative Data\n(Kd, Kon, Koff) Thermodynamic Data\n(Kd, ΔH, ΔS) Thermodynamic Data (Kd, ΔH, ΔS) ITC->Thermodynamic Data\n(Kd, ΔH, ΔS) Quantitative Data\n(Kd, Bmax) Quantitative Data (Kd, Bmax) Radioligand_Binding->Quantitative Data\n(Kd, Bmax) Confirmation of\nTarget Engagement Confirmation of Target Engagement CETSA->Confirmation of\nTarget Engagement Identification of\nInteraction Partners Identification of Interaction Partners CoIP->Identification of\nInteraction Partners

Experimental Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand (in this case, [3H]25-HC) to its receptor.

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of 25-HC for a target protein.

Principle: A fixed amount of cell membrane preparation or purified protein is incubated with increasing concentrations of [3H]25-HC. The amount of bound radioactivity is then measured. Non-specific binding is determined by adding a large excess of unlabeled 25-HC.

Materials:

  • [3H]this compound

  • Unlabeled this compound

  • Cell membranes or purified protein expressing the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target protein or use purified protein.

  • Assay Setup: In a 96-well plate, add the membrane preparation to each well.

  • Total Binding: To a set of wells, add increasing concentrations of [3H]25-HC.

  • Non-specific Binding: To another set of wells, add a high concentration of unlabeled 25-HC followed by the same increasing concentrations of [3H]25-HC.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the concentration of [3H]25-HC and fit the data to a one-site binding model to determine the Kd and Bmax.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of biomolecular interactions.

Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of the interaction between 25-HC and a target protein.

Principle: The target protein is immobilized on a sensor chip. A solution containing 25-HC is then flowed over the surface. The binding of 25-HC to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified target protein

  • This compound solutions at various concentrations

  • Regeneration solution (e.g., a low pH buffer or high salt solution)

Procedure:

  • Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of 25-HC over the sensor surface and a reference surface (without immobilized protein).

    • Record the association phase as 25-HC binds to the protein.

    • Inject running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound 25-HC and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment.

Objective: To confirm that 25-HC binds to its target protein within intact cells.

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the ligand (25-HC) and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the ligand indicates a direct interaction.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell lysis buffer

  • Antibody specific to the target protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle control or 25-HC for a specific duration.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blotting:

    • Collect the supernatants containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and 25-HC-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of 25-HC indicates target engagement.

Alternative Molecules for Comparative Studies

To further probe the specificity of 25-HC's interactions, it is beneficial to compare its effects with other related molecules.

  • Cholesterol: As the precursor to 25-HC, cholesterol serves as a crucial negative control to demonstrate the specificity of the hydroxyl group at the 25th position.

  • 7α,25-dihydroxycholesterol: This metabolite of 25-HC is the high-affinity ligand for GPR183/EBI2.[7] Comparing the effects of 25-HC and 7α,25-dihydroxycholesterol can help to distinguish between GPR183-dependent and -independent signaling pathways.

  • Other Oxysterols (e.g., 27-hydroxycholesterol, 24(S)-hydroxycholesterol): These molecules also act as ligands for LXRs and can be used to investigate the specific role of 25-HC in LXR-mediated signaling.[13]

  • Synthetic LXR Agonists (e.g., T0901317, GW3965): These potent and specific LXR activators can be used to delineate LXR-dependent effects of 25-HC from its other potential off-target effects.

By employing a combination of these experimental approaches and comparative molecules, researchers can build a robust and comprehensive understanding of the intricate interactions between this compound and its protein targets, ultimately paving the way for novel therapeutic interventions.

References

Side-by-side assessment of 25-Hydroxycholesterol's impact on cholesterol biosynthesis and efflux

Author: BenchChem Technical Support Team. Date: December 2025

A Side-by-Side Assessment of its Impact on Cholesterol Biosynthesis and Efflux

For researchers, scientists, and drug development professionals, understanding the nuanced roles of oxysterols in cellular lipid metabolism is paramount. Among these, 25-hydroxycholesterol (25-HC) has emerged as a critical signaling molecule that exerts a potent, dual influence on cholesterol homeostasis. This guide provides an objective, data-driven comparison of 25-HC's impact on two fundamental and opposing processes: the de novo synthesis of cholesterol and its active removal from the cell, known as efflux.

This compound, an oxidized derivative of cholesterol, functions as a key regulator by inhibiting cholesterol biosynthesis and promoting cholesterol efflux.[1][2] Its primary mechanism for suppressing cholesterol production involves the inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[3][4] Conversely, 25-HC promotes the removal of cellular cholesterol by activating Liver X Receptors (LXRs), which in turn upregulate the expression of key cholesterol transporters.[1][5] This coordinated regulation positions 25-HC as a central figure in maintaining cellular cholesterol balance.

Side-by-Side Comparison: Cholesterol Biosynthesis vs. Efflux

FeatureImpact on Cholesterol BiosynthesisImpact on Cholesterol Efflux
Primary Mechanism Inhibition of SREBP-2 processing[3]Activation of Liver X Receptor (LXR)[1]
Key Molecular Target SREBP Cleavage-Activating Protein (SCAP)/Insulin-induced gene (Insig) complex[6]Liver X Receptors (LXRα and LXRβ)[7]
Effect on Gene Expression Downregulation of HMG-CoA reductase (HMGCR) and other cholesterogenic genes[1]Upregulation of ATP-binding cassette transporters ABCA1 and ABCG1[1][2]
Functional Outcome Decreased de novo cholesterol synthesis[1]Increased removal of cholesterol from the cell to HDL acceptors[1]
Cellular Location of Action Endoplasmic Reticulum (ER)[3]Nucleus[7]

Delving into the Mechanisms: Signaling Pathways

The differential effects of 25-HC on cholesterol biosynthesis and efflux are governed by two distinct signaling pathways, as illustrated below.

cluster_0 Cholesterol Biosynthesis Inhibition cluster_1 Cholesterol Efflux Promotion 25-HC_bio This compound Insig Insig 25-HC_bio->Insig binds SCAP SCAP Insig->SCAP stabilizes binding to SREBP2_ER SREBP-2 (ER) SCAP->SREBP2_ER retains in ER Golgi Golgi Apparatus SREBP2_ER->Golgi transport blocked SREBP2_N Active SREBP-2 (Nucleus) Golgi->SREBP2_N processing inhibited HMGCR_gene HMGCR Gene SREBP2_N->HMGCR_gene transcription repressed 25-HC_efflux This compound LXR LXR 25-HC_efflux->LXR activates LXR_RXR LXR/RXR Complex LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to ABCA1_gene ABCA1/ABCG1 Genes LXRE->ABCA1_gene activates transcription ABCA1_protein ABCA1/ABCG1 Transporters ABCA1_gene->ABCA1_protein translation Cholesterol_out Cholesterol Efflux ABCA1_protein->Cholesterol_out mediates

Figure 1. Dual signaling pathways of this compound.

Experimental Protocols for Assessment

To enable robust and reproducible research, detailed methodologies for assessing the impact of 25-HC are provided below.

Protocol 1: Measurement of Cholesterol Biosynthesis

This protocol details the use of a stable isotope tracer to measure the rate of de novo cholesterol synthesis in cultured cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C]-Glucose or [¹³C₂]-Acetate

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Internal standard (e.g., epicoprostanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Replace the medium with a medium containing 25-HC at the desired concentration and incubate for the desired time.

  • Isotope Labeling: Replace the treatment medium with a medium containing the ¹³C-labeled tracer and incubate for 4-24 hours.

  • Cell Lysis and Lipid Extraction: Wash cells with PBS and lyse. Extract total lipids using a chloroform:methanol solvent system.

  • Saponification and Derivatization: Saponify the lipid extract to release free cholesterol. Derivatize the cholesterol to a volatile form for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the incorporation of ¹³C into newly synthesized cholesterol.

  • Data Analysis: Calculate the fractional synthesis rate by determining the ratio of labeled to unlabeled cholesterol.

Start Plate and treat cells with 25-HC Label Incubate with ¹³C-labeled tracer Start->Label Extract Lyse cells and extract lipids Label->Extract Derivatize Saponify and derivatize cholesterol Extract->Derivatize Analyze Analyze by GC-MS Derivatize->Analyze Calculate Calculate fractional synthesis rate Analyze->Calculate End Results Calculate->End

Figure 2. Workflow for measuring cholesterol biosynthesis.
Protocol 2: Measurement of Cholesterol Efflux

This protocol describes a common method for quantifying cholesterol efflux from cultured cells to an acceptor molecule.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • [³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

  • Serum-free medium

  • Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)

  • Scintillation fluid (for radiolabeling) or a fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Cell Labeling: Incubate cells with a medium containing [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours to label the intracellular cholesterol pools.[8]

  • Equilibration: Wash the cells and incubate in a serum-free medium to allow for the equilibration of the labeled cholesterol.[8] During this step, cells can be treated with 25-HC to induce the expression of efflux transporters.

  • Efflux Assay: Replace the medium with a serum-free medium containing the cholesterol acceptor (e.g., ApoA-I or HDL) and incubate for a defined period (e.g., 4-24 hours).

  • Quantification:

    • Radiolabeled: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

    • Fluorescently labeled: Measure the fluorescence in the medium and the cell lysate using a fluorescence plate reader.[9]

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of label in the medium divided by the total amount of label (medium + cell lysate), multiplied by 100.[9]

Start Label cells with [³H]-cholesterol or fluorescent analog Equilibrate Equilibrate labeled cholesterol and treat with 25-HC Start->Equilibrate Efflux Incubate with cholesterol acceptor (ApoA-I/HDL) Equilibrate->Efflux Quantify Measure label in medium and cell lysate Efflux->Quantify Calculate Calculate percentage of cholesterol efflux Quantify->Calculate End Results Calculate->End

Figure 3. Workflow for measuring cholesterol efflux.

Conclusion

This compound stands as a potent and multifaceted regulator of cellular cholesterol content. Its ability to simultaneously suppress the synthesis of new cholesterol while promoting the removal of existing cholesterol underscores its importance in maintaining lipid homeostasis. The experimental frameworks provided herein offer robust methods for the quantitative assessment of these dual functions, providing researchers with the tools to further elucidate the complex roles of oxysterols in health and disease. This understanding is crucial for the development of novel therapeutic strategies targeting cholesterol-related pathologies.

References

Independent Replication of Published Findings on the Immunomodulatory Effects of 25-Hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the immunomodulatory effects of 25-hydroxycholesterol (25-HC), a key oxysterol in orchestrating immune responses. While direct independent replication studies are not abundant in the literature, this document synthesizes data from numerous studies to offer a comparative analysis of 25-HC's multifaceted roles. We present quantitative data from various experimental systems, detail common experimental protocols, and visualize key signaling pathways to facilitate a deeper understanding of 25-HC's potential as a therapeutic agent.

Data Presentation: Comparative Analysis of this compound's Immunomodulatory and Antiviral Effects

The immunomodulatory effects of 25-HC are often context-dependent, exhibiting both pro- and anti-inflammatory properties. Its antiviral activity has been demonstrated against a broad range of enveloped and non-enveloped viruses.

Table 1: Antiviral Activity of this compound (25-HC) Against Various Viruses
VirusCell LineIC50Reference
Enveloped Viruses
Influenza A-Nanomolar to low-micromolar range[1]
Herpes Simplex Virus-1 (HSV-1)RAW264.7Inhibited[2]
Human Immunodeficiency Virus (HIV)-Nanomolar to low-micromolar range[1]
Ebola Virus-Nanomolar to low-micromolar range[1]
SARS-CoV-2Calu-3363-382 nM[3]
Human Coronavirus (hCoV)-229EMRC-5Significantly reduced plaque number[1]
Non-Enveloped Viruses
Murine Norovirus (MNV)RAW264.7Reduced titers[2]
Table 2: Immunomodulatory Effects of this compound on Cytokine Production
Immune Cell TypeStimulusEffect of 25-HCCytokine(s) AffectedReference
Mouse MacrophagesLipopolysaccharide (LPS)Overproduction in Ch25h-deficient cellsIL-1 family cytokines[4]
Mouse MacrophagesLPSSuppressionIL-1β[5]
Human Colon Carcinoma Cell Line (Caco-2)IL-1βEnhancement of IL-1β-induced productionIL-8[6]
Mouse Brain (in vivo)LPSIncreased productionIL-1β, IL-6[7][8]
Primary Human MonocytesM. tuberculosis & M. bovisReduction (via 7α,25-dihydroxycholesterol)IFN-β, IL-10[9]
Human CD4+ T cells-ReductionIL-10[10]
Table 3: Comparison of Immunomodulatory Effects of 25-HC and Other Oxysterols
OxysterolKey Receptor(s)Primary Immunomodulatory FunctionsReference
This compound (25-HC) LXR, SREBPBroad antiviral activity, dual pro- and anti-inflammatory effects, inhibition of inflammasomes.[1][4][5]
27-Hydroxycholesterol (27-HC) LXRAntiviral activity, stimulation of M2 macrophage polarization.[11][12]
7α,25-Dihydroxycholesterol (7α,25-HC) EBI2 (GPR183)Chemoattractant for immune cells (B cells, T cells, dendritic cells), promotes migration of activated T cells.[6][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory effects of 25-HC.

In Vitro Cytokine Production Assay

Objective: To determine the effect of 25-HC on the production of specific cytokines by immune cells in response to a stimulus.

Materials:

  • Immune cells (e.g., primary human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs), or relevant cell lines like RAW264.7).

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound (dissolved in a suitable solvent like ethanol or DMSO).

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, Phytohemagglutinin (PHA) for T cells).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for the target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • 96-well cell culture plates.

  • CO2 incubator.

Procedure:

  • Cell Seeding: Seed the immune cells into a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/mL).

  • Compound Treatment: Add varying concentrations of 25-HC to the wells. Include a vehicle control (solvent alone).

  • Stimulation: Add the stimulating agent (e.g., LPS at 100 ng/mL) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • ELISA: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of 25-HC on cytokine production.

Viral Titer Assay (Plaque Assay)

Objective: To quantify the effect of 25-HC on the production of infectious virus particles.

Materials:

  • Virus of interest.

  • Susceptible host cell line (e.g., Vero cells for many viruses).

  • Cell culture medium.

  • This compound.

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Treatment: Pre-treat the cells with different concentrations of 25-HC for a specific duration (e.g., 8 hours) before infection.

  • Virus Infection: Infect the cells with a known amount of virus for a short period (e.g., 1 hour).

  • Overlay Application: Remove the virus inoculum and add the overlay medium, which may also contain 25-HC.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells and stain with a staining solution. Plaques (zones of cell death) will appear as clear areas against a stained cell monolayer.

  • Quantification: Count the number of plaques to determine the viral titer (plaque-forming units per mL) and calculate the percentage of inhibition by 25-HC.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by 25-HC and a typical experimental workflow.

This compound's Dual Role in Inflammation

G 25-HC's Dual Inflammatory Signaling cluster_pro Pro-inflammatory cluster_anti Anti-inflammatory 25HC_pro 25-HC AP1 AP-1 Recruitment 25HC_pro->AP1 Amplifies Pro_Cytokines Pro-inflammatory Cytokines (e.g., IL-1, IL-6, IL-8) AP1->Pro_Cytokines Induces 25HC_anti 25-HC SREBP2 SREBP2 Processing 25HC_anti->SREBP2 Inhibits Inflammasome Inflammasome Activation (e.g., NLRP3, AIM2) SREBP2->Inflammasome Represses IL1b_transcription IL-1β Transcription SREBP2->IL1b_transcription Reduces Anti_Cytokines Anti-inflammatory Effect Inflammasome->Anti_Cytokines IL1b_transcription->Anti_Cytokines

Caption: Dual pro- and anti-inflammatory signaling pathways of this compound.

Key Signaling Pathways Modulated by this compound and its Metabolite

G 25-HC and 7α,25-HC Signaling Cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) Cholesterol->CH25H 25HC This compound CYP7B1 CYP7B1 25HC->CYP7B1 SREBP SREBP Inhibition 25HC->SREBP LXR LXR Activation 25HC->LXR 7a25HC 7α,25-Dihydroxycholesterol EBI2 EBI2 (GPR183) Activation 7a25HC->EBI2 CH25H->25HC CYP7B1->7a25HC Antiviral Antiviral Effects SREBP->Antiviral Anti_inflammatory Anti-inflammatory Effects SREBP->Anti_inflammatory LXR->Anti_inflammatory Immune_Cell_Migration Immune Cell Migration EBI2->Immune_Cell_Migration

Caption: Biosynthesis and major signaling pathways of 25-HC and 7α,25-HC.

Experimental Workflow for Studying 25-HC's Effects on Viral Infection

G Experimental Workflow: 25-HC Antiviral Activity Cell_Culture 1. Seed Host Cells Treatment 2. Treat with 25-HC (and controls) Cell_Culture->Treatment Infection 3. Infect with Virus Treatment->Infection Incubation 4. Incubate Infection->Incubation Analysis 5. Analyze Viral Replication and Host Response Incubation->Analysis Plaque_Assay Plaque Assay (Viral Titer) Analysis->Plaque_Assay qPCR RT-qPCR (Viral RNA) Analysis->qPCR ELISA ELISA/Luminex (Cytokines) Analysis->ELISA

Caption: A typical experimental workflow to assess the antiviral effects of 25-HC.

References

Safety Operating Guide

Safe Disposal of 25-Hydroxycholesterol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper and safe disposal of 25-Hydroxycholesterol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this oxysterol, ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to handle the compound with appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Essential PPE includes:

  • Chemical-resistant gloves

  • Laboratory coat

  • Safety glasses with side-shields or goggles[2]

This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation and may lead to respiratory irritation.[3] Prolonged or repeated exposure may cause organ damage.[3]

Key Safety and Disposal Information

The following table summarizes crucial safety and disposal parameters for this compound.

ParameterInformationSource
GHS Classification Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3; Specific Target Organ Toxicity (Repeated Exposure) - Category 2.[3]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact.[3]
Potential Health Effects Harmful if swallowed, inhaled, or absorbed through the skin. Causes serious eye irritation, skin irritation, and may cause respiratory tract irritation.[3]
First Aid: Skin Contact Wash off immediately with soap and plenty of water. Consult a physician.
First Aid: Eye Contact Flush eyes with water as a precaution. Consult a physician.
First Aid: Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
First Aid: Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Recommended Disposal Contact a licensed professional waste disposal service. Dispose of in a suitable, closed container. Do not let the product enter drains.[3]
Incompatible Materials Strong oxidizing agents.[2]

Experimental Protocol for Disposal

This protocol provides a systematic procedure for the safe disposal of this compound waste in a laboratory setting. The primary directive is to manage this compound as chemical waste, destined for an approved disposal facility, in accordance with local and institutional regulations.[1]

Objective: To safely collect, segregate, and prepare this compound waste for final disposal by a licensed service.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as listed above.

  • Dedicated, labeled, and sealable chemical waste container (compatible with solvents if applicable).

  • Sealable bags for contaminated solid waste.

  • Spatula or other suitable tool for transferring solid waste.

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Designate a specific waste container for this compound. The container must be clearly labeled, for example: "Hazardous Waste: this compound".[1]

    • Ensure the container is made of a material compatible with the chemical and any solvents used.[1]

    • Do not mix this compound waste with incompatible chemical wastes, such as strong oxidizing agents.[1]

  • Collection of Solid Waste:

    • Carefully transfer solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool.

    • Place any disposable items that have come into direct contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips) into a sealable bag.[4]

    • Deposit the sealed bag into the solid chemical waste container.[4]

  • Collection of Liquid Waste:

    • For solutions containing this compound, pour the liquid waste directly into a designated liquid chemical waste container.

    • Do not dispose of solutions down the drain.[1][3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[1]

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[1][4]

    • Ensure the exterior of the container remains clean and free of contamination.[1]

  • Arranging for Final Disposal:

    • Follow your institution's specific procedures for the pickup of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with accurate information regarding the waste, including its name and quantity.[1]

  • Record Keeping:

    • Maintain a detailed log of the accumulated this compound waste, noting the generation date and amount.[1]

    • Retain all documentation related to waste disposal for regulatory compliance.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Pickup cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Handle in Ventilated Area (Fume Hood) A->B C Solid Waste (e.g., powder, contaminated items) D Liquid Waste (e.g., solutions) E Place in Labeled, Sealed 'Hazardous Waste' Container C->E D->E F Store Container in Designated Satellite Accumulation Area E->F G Maintain Waste Log F->G H Contact EHS for Waste Pickup G->H I Licensed Waste Disposal Service H->I

Caption: Workflow for the proper handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of research compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 25-Hydroxycholesterol, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Immediate Safety and Hazard Information

This compound is a bioactive oxysterol that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Furthermore, prolonged or repeated exposure may cause damage to organs.[1]

Key Hazard Classifications:

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 4)[1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the recommended PPE for various tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesDisposable, chemical-resistant nitrile glovesLaboratory coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is recommended.
Preparing Solutions Safety glasses with side shields or chemical splash gogglesDisposable, chemical-resistant nitrile glovesLaboratory coatWork in a certified chemical fume hood to minimize exposure to aerosols.
Handling Solutions (e.g., cell culture) Safety glasses with side shieldsDisposable, chemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or a biological safety cabinet.

Nitrile gloves are recommended for their broad chemical resistance to a variety of substances, including weak acids and organic solvents.[2][3][4][5] However, it is crucial to inspect gloves for any signs of degradation and to change them immediately after incidental contact. For prolonged or high-concentration work, consulting the glove manufacturer's specific chemical resistance data is advised.

Operational Plans: Experimental Protocols

Below are detailed protocols for the preparation of a stock solution and for treating cultured cells with this compound.

Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for downstream applications.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare.

  • Weighing: Carefully weigh the desired amount of this compound into the microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock, add 248.4 µL of ethanol to 1 mg of this compound).

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed container. It is recommended to use the prepared solution within one month.

Treating Cultured Cells with this compound

Objective: To treat cultured cells with a specific concentration of this compound.

Materials:

  • Prepared this compound stock solution (in ethanol)

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • Sterile, filtered pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound to be used for treating the cells.

  • Prepare Working Solution: In a sterile tube, dilute the stock solution with complete cell culture medium to an intermediate concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of the solvent (ethanol) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.

  • Incubation: Return the cells to the incubator and incubate for the desired period.

  • Post-treatment Analysis: After the incubation period, the cells can be harvested for downstream analysis.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous solid chemical waste.
Solutions of this compound Collect in a designated, sealed container for hazardous liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves, vials) Place in a designated, sealed container for solid hazardous waste.
Empty Stock Containers If the container held acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₇H₄₆O₂[8]
Molecular Weight 402.7 g/mol [8][9]
Appearance Crystalline solid
Solubility in Ethanol Approx. 20 mg/mL
Solubility in DMSO Approx. 100 µg/mL
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow for this compound and a simplified signaling pathway involving this molecule.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect This compound Store Store at -20°C Receive->Store Weigh Weigh Solid in Chemical Fume Hood Store->Weigh Dissolve Dissolve in Ethanol to Create Stock Solution Weigh->Dissolve Collect_Solid Collect Solid Waste Weigh->Collect_Solid Prepare_Working Prepare Working Solution in Cell Culture Medium Dissolve->Prepare_Working Collect_Liquid Collect Liquid Waste Dissolve->Collect_Liquid Treat_Cells Treat Cells in Culture Prepare_Working->Treat_Cells Incubate Incubate Cells Treat_Cells->Incubate Collect_Contaminated Collect Contaminated Labware Treat_Cells->Collect_Contaminated Analyze Analyze Results Incubate->Analyze Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose Collect_Contaminated->Dispose

Caption: Workflow for the safe handling of this compound.

Signaling_Pathway Simplified Signaling Role of this compound Cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) Cholesterol->CH25H HC25 This compound LXR LXR Activation HC25->LXR SREBP2 SREBP2 Inhibition HC25->SREBP2 Antiviral Antiviral Activity HC25->Antiviral CH25H->HC25 Immune_Response Modulation of Immune Response LXR->Immune_Response Cholesterol_Homeostasis Cholesterol Homeostasis SREBP2->Cholesterol_Homeostasis

Caption: Simplified role of this compound in cellular signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxycholesterol
Reactant of Route 2
Reactant of Route 2
25-Hydroxycholesterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。